2,3,6-Tri-O-octyl-alpha-cyclodextrin
Description
Properties
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaoctoxy-5,10,15,20,25,30-hexakis(octoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C180H348O30/c1-19-37-55-73-91-109-127-181-145-151-157-163(187-133-115-97-79-61-43-25-7)169(193-139-121-103-85-67-49-31-13)175(199-151)206-158-152(146-182-128-110-92-74-56-38-20-2)201-177(171(195-141-123-105-87-69-51-33-15)164(158)188-134-116-98-80-62-44-26-8)208-160-154(148-184-130-112-94-76-58-40-22-4)203-179(173(197-143-125-107-89-71-53-35-17)166(160)190-136-118-100-82-64-46-28-10)210-162-156(150-186-132-114-96-78-60-42-24-6)204-180(174(198-144-126-108-90-72-54-36-18)168(162)192-138-120-102-84-66-48-30-12)209-161-155(149-185-131-113-95-77-59-41-23-5)202-178(172(196-142-124-106-88-70-52-34-16)167(161)191-137-119-101-83-65-47-29-11)207-159-153(147-183-129-111-93-75-57-39-21-3)200-176(205-157)170(194-140-122-104-86-68-50-32-14)165(159)189-135-117-99-81-63-45-27-9/h151-180H,19-150H2,1-18H3/t151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163+,164+,165+,166+,167+,168+,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPVMBYXMRFORE-YHIDQUJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCCCCCCCC)OCCCCCCCC)OC4C(OC(C(C4OCCCCCCCC)OCCCCCCCC)OC5C(OC(C(C5OCCCCCCCC)OCCCCCCCC)OC6C(OC(C(C6OCCCCCCCC)OCCCCCCCC)OC7C(OC(O2)C(C7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCCCCCCCC)OCCCCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCCCCCCCC)OCCCCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCCCCCCCC)OCCCCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCCCCCCCC)OCCCCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C180H348O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435201 | |
| Record name | 140395-31-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2993 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140395-31-9 | |
| Record name | 140395-31-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,3,6-Tri-O-octyl-alpha-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Foreword
The field of drug delivery is in a constant state of evolution, driven by the need to enhance the therapeutic efficacy and safety of pharmaceutical agents. A significant challenge in this domain is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and clinical utility.[1][2] Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools to address this challenge through the formation of inclusion complexes.[1][3] This guide focuses on a specific, lipophilic derivative, 2,3,6-Tri-O-octyl-alpha-cyclodextrin, providing an in-depth exploration of its chemical properties and the analytical methodologies required for its characterization. As a fully substituted, non-polar cyclodextrin, it offers unique potential for the formulation of highly lipophilic drugs that are incompatible with more hydrophilic cyclodextrin derivatives.
Introduction to 2,3,6-Tri-O-octyl-alpha-cyclodextrin
2,3,6-Tri-O-octyl-alpha-cyclodextrin is a derivative of alpha-cyclodextrin, a six-membered cyclic oligosaccharide. In this modified form, all of the hydroxyl groups at the 2, 3, and 6 positions of each glucopyranose unit have been substituted with octyl ether groups. This extensive modification dramatically alters the physicochemical properties of the parent cyclodextrin, transforming it from a water-soluble molecule into a highly lipophilic one. This characteristic makes it a compelling excipient for formulation scientists working with poorly water-soluble or oily drug substances.[4]
The primary mechanism by which cyclodextrins enhance drug solubility and stability is through the formation of inclusion complexes, where a "guest" molecule (the drug) is encapsulated within the central cavity of the "host" cyclodextrin.[3] The substitution of all hydroxyl groups with long alkyl chains in 2,3,6-Tri-O-octyl-alpha-cyclodextrin results in a molecule with a non-polar exterior, enhancing its solubility in organic solvents and its affinity for lipophilic guest molecules.[5]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2,3,6-Tri-O-octyl-alpha-cyclodextrin is paramount for its effective application in drug formulation. While specific experimental data for this particular derivative is not extensively published, we can infer its likely characteristics based on the properties of similar per-alkylated cyclodextrins and established analytical techniques.
Physical Properties
The physical state and density are fundamental parameters for any pharmaceutical excipient.
| Property | Value | Source |
| Density | 1.14 g/mL at 20 °C (lit.) | [6] |
| Appearance | Expected to be a solid or viscous oil at room temperature | Inferred |
Solubility Profile
The solubility of 2,3,6-Tri-O-octyl-alpha-cyclodextrin is expected to be dictated by its highly non-polar nature.
-
Aqueous Solubility : Due to the replacement of all hydrophilic hydroxyl groups with lipophilic octyl chains, the aqueous solubility is expected to be extremely low.
-
Organic Solubility : Conversely, it is anticipated to exhibit good solubility in a range of non-polar and moderately polar organic solvents, such as chloroform, dichloromethane, toluene, and ethers. The solubility in polar organic solvents like ethanol and methanol may be more limited.[5]
A detailed experimental protocol for determining the solubility of this compound is provided in Section 3.1.
Experimental Protocols for Characterization
The following section outlines detailed, step-by-step methodologies for the comprehensive characterization of 2,3,6-Tri-O-octyl-alpha-cyclodextrin.
Determination of Solubility
Objective: To quantitatively determine the solubility of 2,3,6-Tri-O-octyl-alpha-cyclodextrin in a range of pharmaceutically relevant solvents.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,3,6-Tri-O-octyl-alpha-cyclodextrin to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, chloroform, dichloromethane, acetone, and a relevant buffer solution).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C, to simulate relevant storage and physiological conditions.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), as the compound lacks a strong chromophore.
-
Quantify the concentration of the dissolved cyclodextrin derivative against a calibration curve prepared from standards of known concentration.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
-
Structural Elucidation via Spectroscopic Techniques
Objective: To confirm the chemical structure and purity of 2,3,6-Tri-O-octyl-alpha-cyclodextrin.
Rationale: NMR spectroscopy is a powerful tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.[7][8] For 2,3,6-Tri-O-octyl-alpha-cyclodextrin, ¹H and ¹³C NMR will confirm the presence of the octyl chains and the successful substitution at all 2, 3, and 6 positions.
Experimental Workflow:
Caption: Workflow for NMR-based structural characterization.
Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.[9][10] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable soft ionization techniques for large molecules like cyclodextrin derivatives.[10][11]
Experimental Workflow:
Caption: Workflow for mass spectrometry analysis.
Thermal Analysis
Objective: To evaluate the thermal stability and identify any phase transitions of 2,3,6-Tri-O-octyl-alpha-cyclodextrin.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[12][13] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.[14][15]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA or DSC pan.
-
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
-
DSC Analysis:
-
Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the heat flow. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate crystallization or decomposition.
-
A cooling and second heating cycle can be performed to investigate reversible transitions.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition.
-
From the DSC thermogram, identify the peak temperatures of any endothermic or exothermic events. The peak of an endotherm is typically reported as the melting point.
-
Applications in Drug Development
The unique lipophilic nature of 2,3,6-Tri-O-octyl-alpha-cyclodextrin opens up specialized applications in drug formulation, particularly for highly water-insoluble or oily drugs.
-
Solubilization of Lipophilic Drugs: It can act as a carrier for lipophilic drugs in non-aqueous or lipid-based formulations, potentially improving drug loading and stability.[2][16]
-
Taste Masking: By encapsulating drugs with unpleasant tastes, it may be used in oral formulations to improve patient compliance.
-
Controlled Release: The formation of stable inclusion complexes can modulate the release rate of the encapsulated drug.[16]
-
Stabilization: It can protect sensitive drug molecules from degradation by light, heat, or oxidation.[1]
Conclusion
2,3,6-Tri-O-octyl-alpha-cyclodextrin represents a specialized but potentially valuable tool in the pharmaceutical scientist's formulary. Its pronounced lipophilicity distinguishes it from more common hydrophilic cyclodextrin derivatives, offering a niche for the formulation of challenging, poorly soluble drug candidates. While a comprehensive public database of its specific physicochemical properties is still developing, the analytical methodologies outlined in this guide provide a robust framework for its thorough characterization. As the demand for innovative drug delivery solutions for increasingly complex molecules grows, the exploration of such novel excipients will be crucial for the successful development of next-generation therapeutics.
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
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Cyclodextrins in delivery systems: Applications. PMC - NIH.
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
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Lipophilic molecule encapsulated by a cyclodextrin. Note; arrows represent non- covalent thermodynamic attractions. ResearchGate.
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CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
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(PDF) Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique. ResearchGate.
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Exploring physicochemical characteristics of cyclodextrin through M-polynomial indices.
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Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry.
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Physical Properties of Cyclodextrins. Didaktik der Chemie.
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Mass Spectrometry of Esterified Cyclodextrins. MDPI.
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NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. Dalton Transactions (RSC Publishing).
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Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
-
TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS.
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NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone.
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Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. IntelCentru.
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Characterizing Solid Compounds by DSC and TGA.
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Qualitative evaluation of regioselectivity in the formation of di- and tri-6-O-tritylates of α-cyclodextrin. Beilstein Journals.
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(PDF) Mass Spectrometry of Esterified Cyclodextrins. ResearchGate.
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An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics.
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Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI.
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Cyclodextrin Solubility: Can Green Solvents Be the Solution?
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Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry.
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Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
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Solvent Effects on Chemical Processes. 10. Solubility of α-Cyclodextrin in Binary Aqueous-Organic Solvents: Relationship to Solid Phase Composition. Scilit.
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Cyclodextrin - Essential Oil Complexes Studied by Thermal Gravimetry Analysis - Differential Scanning Calorimetry. Bentham Science Publisher.
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2,3,6-TRI-O-OCTYL-ALPHA-CYCLODEXTRIN CAS#: 140395-31-9 • ChemWhat.
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Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. PubMed.
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A Technical Guide to Lipophilic α-Cyclodextrin Derivatives for Chiral Recognition
Abstract
The stereoisomeric composition of pharmaceutical compounds is a critical determinant of their efficacy and safety. Cyclodextrins (CDs) have emerged as exceptionally versatile chiral selectors in analytical and separation sciences. Among the native cyclodextrins, α-cyclodextrin, with its smaller cavity size, offers unique selectivity for specific guest molecules. However, its utility is often constrained by its hydrophilic nature. This guide provides an in-depth exploration of lipophilic α-cyclodextrin derivatives, detailing their synthesis, the nuanced mechanisms of chiral recognition, and their application in modern analytical techniques. We will examine the causal relationship between lipophilic functionalization and enhanced enantioselective capabilities, present field-proven experimental protocols, and offer insights into the thermodynamic principles governing these interactions.
Foundational Principles: Chirality and the Role of α-Cyclodextrin
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In the pharmaceutical industry, enantiomers of the same active ingredient can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate stringent analysis of the enantiomeric purity of chiral drugs.
Cyclodextrins are cyclic oligosaccharides derived from starch, with α-cyclodextrin (α-CD) being composed of six D-glucose units linked by α-1,4-glucosidic bonds.[1] This arrangement forms a truncated cone structure with a relatively lipophilic inner cavity and a hydrophilic exterior rimmed with hydroxyl groups.[2] This unique topology allows CDs to encapsulate guest molecules, forming non-covalent inclusion complexes.[3] Because cyclodextrins are themselves chiral, composed of D-glucose units, they can form diastereomeric complexes with enantiomeric guests, exhibiting slightly different stabilities that can be exploited for separation.[4] The smaller cavity of α-CD makes it particularly suitable for the inclusion of small aromatic or acyclic molecules.[5]
The Imperative for Lipophilicity: Enhancing Recognition and Versatility
While native α-CD is an effective chiral selector, its high hydrophilicity limits its solubility in organic solvents and its effectiveness as a stationary phase in gas chromatography. The strategic chemical modification of the external hydroxyl groups with lipophilic moieties addresses these limitations and significantly expands its application scope.
Causality Behind Lipophilic Derivatization:
-
Enhanced Solubility: Introducing non-polar groups (e.g., alkyl, benzyl) drastically increases the solubility of α-CD in organic solvents, making it a suitable chiral selector for non-aqueous capillary electrophoresis (NACE) and a mobile phase additive in reversed-phase HPLC.[3]
-
Improved Host-Guest Interactions: Lipophilic substituents can provide additional points of interaction with hydrophobic guest molecules through van der Waals forces and can act as steric barriers, forcing a more specific and rigid orientation of the guest within the cavity. This "induced fit" can amplify the subtle energetic differences between diastereomeric complexes, leading to greater enantioselectivity.[6][7]
-
Creation of Chiral Stationary Phases (CSPs): Lipophilic derivatives can be used as or dissolved in stationary phases for gas-liquid chromatography (GC), allowing for the separation of volatile enantiomers.[8][9] Their thermal stability and selective interactions are paramount in this context.
Synthesis of Lipophilic α-Cyclodextrin Derivatives
The synthesis of lipophilic α-CD derivatives involves the targeted modification of the primary (C6) and secondary (C2, C3) hydroxyl groups on the glucose units. Perfunctionalization, where all hydroxyl groups are substituted, is a common strategy to ensure homogeneity and maximize lipophilicity.[10]
Key Synthetic Strategies
-
Peralkylation/Perbenzylation: This is achieved by treating the α-CD with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, followed by reaction with an alkyl or benzyl halide (e.g., methyl iodide, benzyl chloride).[10] The absence of regioisomers in persubstituted products is a significant advantage.[11]
-
Peracylation: This involves reacting α-CD with an acid anhydride or acyl chloride in the presence of a base catalyst (e.g., pyridine) to form ester linkages.
Diagram: General Synthesis Workflow for Perbenzylated α-Cyclodextrin
The following diagram illustrates the key steps in the synthesis of a perfunctionalized lipophilic α-CD derivative.
Caption: A logical workflow for the synthesis of perbenzylated α-cyclodextrin.
Experimental Protocol: Synthesis of Per(6-O-tert-butyldimethylsilyl)-α-cyclodextrin
This protocol describes a selective substitution on the primary hydroxyl groups, a common strategy to create lipophilic derivatives while retaining secondary hydroxyls for hydrogen bonding interactions.
Materials:
-
α-Cyclodextrin (dried under vacuum)
-
Anhydrous Pyridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Dissolution: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of anhydrous α-cyclodextrin in 50 mL of anhydrous pyridine. Stir until a clear solution is obtained.
-
Silylation: Slowly add 1.5 equivalents of TBDMSCl per hydroxyl group (1.5 * 6 = 9 equivalents total) to the solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 10 mL of methanol to quench any unreacted TBDMSCl.
-
Precipitation: Pour the reaction mixture into 500 mL of vigorously stirred ice-cold deionized water. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Drying and Characterization: Dry the purified product under high vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and degree of substitution.
The Molecular Mechanism of Chiral Recognition
Chiral recognition by lipophilic α-CD derivatives is a dynamic process governed by the formation of transient diastereomeric complexes between the CD host and the enantiomeric guests. The separation is achieved because the complex formed with one enantiomer is more stable than the complex formed with the other.[4] This difference in stability (ΔΔG°) arises from a combination of intermolecular forces.
-
Inclusion Complexation: The primary interaction involves the insertion of a hydrophobic part of the guest molecule into the lipophilic cavity of the α-CD.[3]
-
Hydrogen Bonding: The secondary hydroxyl groups at the wider rim of the CD can act as hydrogen bond donors or acceptors, interacting with polar functional groups on the guest molecule.[9] The ability of these groups to participate in H-bonding is pivotal for chiral recognition.[12]
-
Steric Interactions: The bulky lipophilic groups attached to the CD rim create a chiral barrier. Favorable recognition occurs when the guest enantiomer fits snugly, maximizing attractive forces. The other enantiomer may experience steric repulsion with these groups, leading to a less stable complex.[7][13]
-
Thermodynamic Drivers: The overall process is governed by thermodynamics.[14] Enantioselectivity is achieved when there is a difference in the free energy of binding (ΔG°) between the two enantiomers. This can be driven by differences in enthalpy (ΔH°), reflecting stronger binding interactions, or entropy (ΔS°), often related to the release of water molecules from the cavity.[15][16]
Diagram: Conceptual Model of Chiral Recognition
This diagram illustrates how a lipophilic α-CD can preferentially bind one enantiomer over another.
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Per-O-octyl alpha-cyclodextrin structure and solubility
Technical Deep Dive: Per-O-octyl -Cyclodextrin Structure and Solubility[1]
Executive Summary
This technical guide provides a comprehensive analysis of Per-O-octyl
Molecular Architecture & Physicochemical Profile[2][3][4][5]
Structural Inversion
Native
-
Formula:
-
Molecular Weight: ~3000–3100 Da (depending on isotopic precision)[1]
-
Conformation: The steric bulk of 18 octyl chains forces the glucose macrocycle into a distorted cone or "skirt" conformation to minimize steric clashes between the rim-bound alkyl tails.
Solubility Thermodynamics
The exhaustive alkylation eliminates the hydrogen-bonding network responsible for the water solubility of native CDs. The resulting molecule behaves as a discotic mesogen (a disk-like molecule capable of forming liquid crystals) and exhibits high solubility in low-polarity solvents.[1]
Table 1: Comparative Solubility Profile
| Solvent Class | Representative Solvent | Native | Per-O-octyl | Mechanistic Driver |
| Polar Protic | Water | High (~145 mg/mL) | Insoluble (< 0.1 µg/mL) | Hydrophobic effect; lack of H-bond donors.[1] |
| Polar Aprotic | DMSO | High | Low/Moderate | Solvation energy competes with alkyl chain aggregation. |
| Non-Polar | n-Hexane | Insoluble | High (> 100 mg/mL) | Van der Waals interactions; "like dissolves like".[1] |
| Chlorinated | Chloroform ( | Insoluble | Very High | Excellent solvation of aliphatic chains.[1] |
| Ethers | THF | Low | High | Ether-oxygen coordination and alkyl compatibility.[1] |
Experimental Protocols
Synthesis: Williamson Etherification (Self-Validating Protocol)
The synthesis requires anhydrous conditions to prevent the competitive hydrolysis of the alkylating agent. The following protocol ensures complete substitution (Degree of Substitution, DS = 18).
Reagents:
-
Native
-Cyclodextrin (dried in vacuo at 100°C for 24h). -
1-Bromooctane (excess).[1]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]
-
N,N-Dimethylformamide (DMF), anhydrous.[1]
Workflow Diagram (DOT):
Figure 1: Step-by-step synthesis pathway for Per-O-octyl
Critical Control Points (Causality):
-
Drying
-CD: Water reacts violently with NaH and consumes the alkylating agent. Validation: TGA analysis of starting material should show <0.5% weight loss below 100°C. -
Excess Reagents: 18 hydroxyls require >25 equivalents of NaH and Bromooctane to drive the reaction to completion. Incomplete substitution results in "amphiphilic" impurities that ruin solubility in pure hexane.
-
Hexane Extraction: Native CD and partially substituted byproducts remain in the aqueous/DMF phase or precipitate, while the fully substituted product migrates to hexane.
Structural Characterization
To validate the structure, one must confirm the disappearance of hydroxyl signals and the integration of octyl chains.
-
H NMR (
):-
3.0–4.0 ppm: Broad multiplets corresponding to the glucose skeletal protons (H1–H6) and the
protons of the octyl chains. -
1.2–1.4 ppm: Massive methylene envelope (
) from the octyl chains.[1] -
0.88 ppm: Methyl triplets (
) of the octyl tails.[1] -
Absence: No broad singlet at
4.5–6.0 ppm (Hydroxyl -OH), confirming full substitution.[1]
-
3.0–4.0 ppm: Broad multiplets corresponding to the glucose skeletal protons (H1–H6) and the
-
MALDI-TOF MS: Look for the molecular ion peak
at approx m/z ~3100.[1]
Applications in Drug Delivery & Materials[7][8][9][10]
Lipid Nanoparticles (LNPs) & Reverse Micelles
Per-O-octyl
-
Mechanism: In non-polar media (oils), the CD cavity remains relatively electron-rich (due to glycosidic oxygens).[1] It can encapsulate polar guests or specific metal ions, acting as a reverse micelle without the dynamic instability of surfactant aggregates.
-
LNP Utility: It can be doped into the lipid shell of mRNA-LNPs to modulate membrane fluidity or create specific binding sites for targeting ligands.
Supramolecular Liquid Crystals
The molecule exhibits thermotropic liquid crystalline behavior.[3] The rigid core and flexible alkyl tails induce a Columnar Hexagonal (
-
Relevance: These materials are used as ion-conductive channels (if doped with Lithium salts) or as anisotropic matrices for drug release.[1]
Interaction Logic Diagram (DOT):
Figure 2: Logical flow of host-guest interaction in non-polar media.[1] The octyl chains provide solubility, while the cavity captures specific guests.
References
-
Leiterman, R. V., Mulski, M. J., & Connors, K. A. (1995). Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences. Link
-
Ling, C. C., et al. (1993).[1][4] Synthesis and liquid crystal properties of per-6-thioalkyl-substituted beta-cyclodextrins. Journal of the Chemical Society, Chemical Communications. (Foundational text on alkylated CD liquid crystals).
-
ChemWhat Database. (n.d.).[1] 2,3,6-Tri-O-octyl-alpha-cyclodextrin Properties (CAS 140395-31-9).[1][2] Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Wenz, G. (1994).[1] Cyclodextrins as building blocks for supramolecular structures and functional units.[5][6][7] Angewandte Chemie International Edition. (Authoritative review on CD derivatization).
Sources
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- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Host-guest chemistry of octylated alpha-cyclodextrin
An In-Depth Technical Guide to the Host-Guest Chemistry of Octylated Alpha-Cyclodextrin
Foreword: Beyond the Native Cage
Cyclodextrins (CDs), a family of cyclic oligosaccharides born from the enzymatic digestion of starch, have long been mainstays in supramolecular chemistry and pharmaceutical formulation.[1][2][3] Their fundamental structure—a hydrophilic exterior shielding a lipophilic core—makes them exceptional molecular hosts, capable of encapsulating "guest" molecules to form non-covalent inclusion complexes.[1][4] This guide, however, moves beyond the canonical α, β, and γ-cyclodextrins to explore a powerful, chemically tailored derivative: octylated alpha-cyclodextrin (α-CD) .
The functionalization of native cyclodextrins is a deliberate strategy to refine and enhance their hosting capabilities.[5][6] By covalently attaching eight-carbon alkyl (octyl) chains to the hydroxyl groups of the α-CD scaffold, we fundamentally alter its physicochemical properties. This modification amplifies the hydrophobicity of the molecule, creating a "super-hydrophobic" host system uniquely suited for the complexation of highly lipophilic drugs and challenging APIs. This guide provides a comprehensive exploration of the synthesis, characterization, and application of octylated α-CD, offering field-proven insights into its advanced host-guest chemistry for modern drug development.
The Host Molecule: Synthesis and Structural Identity
The transformation of hydrophilic α-cyclodextrin into its lipophilic octylated counterpart is a cornerstone of its function. The synthetic process is designed to replace the hydroxyl protons with long alkyl chains, thereby inverting its solubility profile and enhancing its affinity for nonpolar guests.
Rationale of Synthesis
The most common synthetic route involves a Williamson ether synthesis. The core principle relies on activating the hydroxyl groups on the α-CD backbone to become potent nucleophiles. This is achieved by deprotonation with a strong base, typically sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).[7] The resulting alkoxide ions readily attack an electrophilic octylating agent, such as 1-bromooctane, forming a stable ether linkage. Anhydrous conditions are critical to prevent the base from being quenched by water and to avoid unwanted side reactions.
Experimental Protocol: Per-O-octylation of α-Cyclodextrin
This protocol describes a representative synthesis for achieving a high degree of substitution. Researchers must adapt and optimize parameters based on their specific equipment and desired product specifications.
Materials:
-
α-Cyclodextrin (dried under vacuum)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromooctane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve dried α-cyclodextrin in anhydrous DMF.
-
Activation: Carefully add sodium hydride to the solution in portions at 0 °C. The mixture is stirred and allowed to warm to room temperature for several hours to ensure complete deprotonation of the hydroxyl groups.
-
Alkylation: Add 1-bromooctane dropwise to the reaction mixture. The reaction is typically heated (e.g., to 60 °C) and stirred for 24-48 hours to drive the substitution to completion.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until effervescence ceases.
-
Extraction: Pour the mixture into water and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, a viscous oil, is purified by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate) to separate the fully octylated product from partially substituted species and other impurities.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the presence of the octyl chains and the absence of starting material.[8][9]
Structural Visualization
The diagram below illustrates the structural transformation from the native α-CD to its per-octylated derivative.
Caption: From Hydrophilic Host to Lipophilic Host.
The Host-Guest Interaction: Principles and Driving Forces
The formation of an inclusion complex is a thermodynamically favorable process governed by a dynamic equilibrium between the free host and guest molecules and the bound complex.
Host + Guest ⇌ Host-Guest Complex
The primary driving forces for complexation in aqueous solutions are non-covalent and synergistic:
-
Hydrophobic Interaction: This is the most significant contributor. The system seeks to minimize the unfavorable interaction between nonpolar surfaces (the guest and the host's cavity) and water. By encapsulating the nonpolar guest, the overall entropy of the system increases due to the release of ordered, "high-energy" water molecules from these surfaces into the bulk solvent.[8][10][11] The octyl chains on the exterior of the α-CD dramatically intensify this effect.
-
Van der Waals Forces: Once the guest is positioned within the cavity, weak, short-range van der Waals interactions provide enthalpic stabilization.[10]
-
Conformational Fit: The relative size and shape of the guest molecule and the host cavity are crucial. α-Cyclodextrin's smaller cavity is ideal for encapsulating linear alkyl chains or single aromatic rings.
Caption: The Host-Guest Inclusion Process.
Quantifying the Interaction: A Guide to Key Methodologies
Characterizing the host-guest interaction requires quantifying its strength (binding constant), stoichiometry, and thermodynamic profile. Several complementary techniques are employed for this purpose.
Phase Solubility Studies
This foundational technique provides a straightforward method to determine the effect of the host on guest solubility and to calculate the apparent stability constant (Kc).[12][13]
Principle: An excess amount of a poorly soluble guest drug is equilibrated with aqueous solutions containing increasing concentrations of octylated α-CD. The formation of a soluble host-guest complex increases the total amount of guest in the solution.
Experimental Protocol: Higuchi & Connors Method
-
Preparation: Prepare a series of aqueous buffer solutions with increasing concentrations of octylated α-CD (e.g., 0 to 10 mM).
-
Equilibration: Add an excess amount of the guest drug to each solution to ensure saturation.
-
Agitation: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Separation: After equilibration, filter the solutions (e.g., using a 0.22 µm syringe filter) to remove the undissolved solid guest.
-
Quantification: Analyze the filtrate to determine the total concentration of the dissolved guest using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Analysis: Plot the total guest concentration against the octylated α-CD concentration. For a 1:1 complex, a linear (Aₗ-type) plot is often observed.[14][15] The stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the guest (S₀) using the equation: Kc = Slope / (S₀ * (1 - Slope))
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment by directly measuring the heat changes associated with complex formation.[16][17][18]
Principle: A solution of the host (octylated α-CD) is titrated into a solution of the guest molecule in a highly sensitive calorimeter. The heat released (exothermic) or absorbed (endothermic) upon each injection is measured. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.
Experimental Protocol: ITC Analysis
-
Solution Preparation: Prepare precisely concentrated solutions of the guest and octylated α-CD in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Instrument Setup: Load the guest solution into the sample cell and the octylated α-CD solution into the injection syringe. Allow the system to thermally equilibrate.
-
Titration: Perform a series of small, sequential injections of the host solution into the guest solution. A control experiment, titrating the host into the buffer alone, should be run to subtract the heat of dilution.
-
Data Acquisition: The instrument records the heat change after each injection, generating a titration curve of heat (µcal/sec) versus time.
-
Data Analysis: Integrate the peaks to determine the heat change per injection (ΔH). Plot this against the molar ratio of host to guest. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine:
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming inclusion and elucidating the geometry of the complex.[4][9][20] Upon complexation, the protons of the guest molecule that are inside the CD cavity experience a different magnetic environment and show a change in their chemical shift (typically an upfield shift). Similarly, the internal protons of the CD (H-3 and H-5) are also shifted. 2D NMR techniques like ROESY can identify through-space correlations, providing direct evidence of which parts of the guest are in close proximity to the host cavity.[3][21]
-
Fluorescence Spectroscopy: This highly sensitive method is applicable if the guest molecule is fluorescent.[5][22] The fluorescence emission of a guest is often enhanced when it moves from the polar aqueous environment into the nonpolar CD cavity. By titrating a solution of the fluorescent guest with octylated α-CD and monitoring the change in fluorescence intensity, the binding constant can be accurately determined.[23][24][25]
Interpreting the Data: The Thermodynamic Signature
The thermodynamic parameters obtained from ITC provide deep insight into the nature of the binding forces.
| Parameter | Symbol | Significance | Interpretation |
| Binding Constant | Ka | Strength of the host-guest interaction. | Higher Ka indicates a more stable complex. |
| Gibbs Free Energy | ΔG | Spontaneity of complexation. | Must be negative for a spontaneous process. Calculated via ΔG = -RTln(Ka).[16] |
| Enthalpy Change | ΔH | Heat released or absorbed during binding. | Negative (Exothermic): Favorable enthalpic contribution (e.g., van der Waals forces, H-bonds).Positive (Endothermic): Unfavorable enthalpic contribution, indicating binding is driven by entropy.[10][26][27] |
| Entropy Change | ΔS | Change in the system's randomness. | Positive (Favorable): Increased disorder, typically from the release of ordered water molecules (hydrophobic effect).Negative (Unfavorable): Increased order due to the association of two molecules.[10][26][27] |
A complexation driven primarily by a large positive ΔS and a small or positive ΔH is characteristic of a classic hydrophobic interaction. Conversely, a large negative ΔH suggests that van der Waals forces or hydrogen bonding are the dominant stabilizing forces.
Applications in Drug Development & Formulation
The unique properties of octylated α-cyclodextrin translate into significant advantages for formulating challenging drug candidates.
-
Solubility Enhancement: Its primary application is to dramatically increase the aqueous solubility of poorly water-soluble drugs (BCS Class II and IV), which is often the rate-limiting step for absorption.[2][6][]
-
Bioavailability Improvement: By presenting the drug in a molecularly dispersed state at the site of absorption, octylated α-CD can significantly enhance oral bioavailability.[2][29]
-
Drug Stabilization: Encapsulation within the host cavity protects the guest drug from degradation pathways like hydrolysis and photolysis, improving the shelf-life of formulations.[6][30]
-
Advanced Formulations: It enables the development of aqueous formulations for various delivery routes, including parenteral, ophthalmic, and nasal, for drugs that would otherwise require harsh co-solvents.[29][31]
-
Taste Masking: By sequestering bitter or unpleasant tasting APIs, it can improve patient compliance, particularly in pediatric or oral dissolving formulations.[1][]
Conclusion
Octylated alpha-cyclodextrin represents a significant advancement over its native precursor, offering a specialized tool for overcoming critical drug development hurdles. Its intensely lipophilic character, a direct result of chemical synthesis, makes it an exceptionally potent host for forming stable inclusion complexes with nonpolar guest molecules. A thorough understanding of its synthesis, combined with rigorous characterization of the host-guest interaction using techniques like ITC, NMR, and phase solubility studies, empowers researchers to rationally design and optimize formulations. By leveraging the principles of its host-guest chemistry, scientists can unlock the therapeutic potential of poorly soluble compounds, leading to the development of safer, more stable, and more effective medicines.
References
- D'Aria, F., et al. Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- Cravotto, G., et al. (2018). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI.
- Moyers-Montoya, E., et al. Thermodynamics of inclusion within cyclodextrins and structural evidence of Cu(indomethacin)2 and Zn(indomethacin)2 complexes in aqueous solutions. New Journal of Chemistry.
- Li, S., et al. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- Al-Maaieh, A. I., & Flanagan, D. R. (2015). Thermodynamic Properties of Inclusion Complexes between β-Cyclodextrin and Naphthenic Acid Fraction Components. Energy & Fuels.
- Censi, R., & Di Martino, P. (2015). Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development. Molecules.
- Tomeček, J., et al. (2021).
- Tvaroška, I., et al. (2012). Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling. Beilstein Journal of Organic Chemistry.
- Rekharsky, M. V., & Inoue, Y. (1998). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Comprehensive Supramolecular Chemistry.
- Chmiel, T., et al. (2025). Evaluating Theoretical Solvent Models for Thermodynamic and Structural Descriptions of Dacarbazine–Cyclodextrin Complexes. MDPI.
- Guidon, J. (2015).
- Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Zhang, Y., et al. (2025). A fluorescence spectroscopy approach for fast determination of β-cyclodextrin-guest binding constants.
- Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
- Tomeček, J., et al. (2021).
- Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- Wiosna-Saltyk, K., et al. (2026). New Fluorescent Probes, Their Spectroscopic Properties, and an Iterative Analysis of Their Complexation with Cyclodextrins.
- Longhi, M., et al. (2013). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. CONICET.
- Loman, A., et al. (2010). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. PMC.
- Li, H., et al. (2010).
- Loftsson, T., & Vogensen, S. B. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Pharma Excipients.
- Bleta, R., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journals.
- Papanikolaou, P., et al. (2021). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry.
- Rajewski, R. A., & Stella, V. J. (2005). Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. European Journal of Pharmaceutics and Biopharmaceutics.
- Challa, R., et al. (2005).
- Gidwani, B., & Vyas, A. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
- Kumar, A., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology.
- BOC Sciences. (2024). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Astray, G., et al. (2010). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Alfa Chemistry. (2026). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
- Haley, R. M., et al. (2020).
- Alfa Chemistry. (2025). Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. Alfa Chemistry.
- Das, S., et al. (2018).
- Skiba, M., et al. (2025). Synthesis of per-substituted hydrophilic and hydrophobic β-cyclodextrin derivatives.
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- 11. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
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2,3,6-Tri-O-octyl-alpha-cyclodextrin CAS 140395-31-9 data
Topic: 2,3,6-Tri-O-octyl-alpha-cyclodextrin (CAS 140395-31-9): Synthesis, Physicochemical Profiling, and Applications in Chiral Recognition Content Type: Technical Reference Guide Audience: Research Scientists, Chromatographers, and Supramolecular Chemists
Executive Summary
2,3,6-Tri-O-octyl-alpha-cyclodextrin (CAS 140395-31-9), often referred to as per-O-octyl-alpha-cyclodextrin, is a highly lipophilic derivative of native alpha-cyclodextrin. By substituting all 18 hydroxyl groups of the parent macrocycle with octyl chains, the molecule transitions from a water-soluble host to a hydrophobic, viscous liquid or waxy solid capable of dissolving in non-polar organic solvents.
This modification preserves the chiral cavity of the alpha-cyclodextrin (cavity diameter ~4.7–5.3 Å) while imparting high thermal stability and miscibility with polysiloxanes. Consequently, its primary utility lies in Gas Chromatography (GC) as a chiral stationary phase for the enantioseparation of volatile organic compounds and in Ion-Selective Electrodes (ISEs) as a neutral ionophore for molecular recognition.
Chemical Identity & Physicochemical Profile
| Property | Data |
| CAS Number | 140395-31-9 |
| Chemical Name | Hexakis(2,3,6-tri-O-octyl)-alpha-cyclodextrin |
| Molecular Formula | C₁₈₀H₃₄₈O₃₀ |
| Molecular Weight | ~2992.67 g/mol |
| Physical State | Viscous colorless to pale yellow liquid or waxy solid |
| Solubility | Soluble in CHCl₃, THF, CH₂Cl₂, Hexane, Toluene. Insoluble in water. |
| Density | ~1.14 g/mL (predicted) |
| Refractive Index | ~1.46–1.48 |
| Thermal Stability | Stable up to >250°C (suitable for GC applications) |
Structural Logic
The native alpha-cyclodextrin consists of 6 glucopyranose units.[1][2] Each unit has three hydroxyl groups at positions 2, 3, and 6.
-
Total Substitutions: 6 units × 3 positions = 18 Octyl groups.
-
Effect of Octylation: The long alkyl chains (
) act as a "solvent shell," dramatically lowering the melting point and allowing the macrocycle to function as a liquid phase in capillary columns without crystallization.
Synthesis Protocol: Per-O-Alkylation
Objective: Complete substitution of all 18 hydroxyl groups to ensure homogeneity and prevent peak tailing in GC applications.
Reaction Mechanism: Williamson Ether Synthesis via nucleophilic substitution.
Step-by-Step Methodology
-
Pre-treatment: Dry native alpha-cyclodextrin (5.0 g, ~5.1 mmol) in a vacuum oven at 100°C for 12 hours to remove cavity-bound water. Critical Step: Water consumes NaH and reduces yield.
-
Activation: Suspend Sodium Hydride (NaH, 60% dispersion in oil, ~40 eq per CD mole) in anhydrous DMF (100 mL) under Argon atmosphere at 0°C. Slowly add the dried alpha-CD.
-
Alkylation: Stir for 1 hour to ensure complete deprotonation. Add 1-Bromooctane (or 1-Iodooctane) dropwise (excess, ~40 eq).
-
Reaction: Heat the mixture to 70°C and stir for 48 hours. The suspension will likely turn into a clearer solution or a biphasic mixture as the lipophilic product forms.
-
Quenching: Cool to 0°C. Carefully add Methanol to quench excess NaH.
-
Extraction: Pour the mixture into ice-water. Extract with n-Hexane (3 x 100 mL). The product migrates to the hexane layer.
-
Purification: Wash the organic layer with water and brine. Dry over
. Concentrate in vacuo.-
Final Polish: Purify via silica gel column chromatography using Hexane:Ethyl Acetate (95:5) to remove trace mono/di-substituted impurities.
-
Applications & Mechanisms
A. Chiral Stationary Phase for Gas Chromatography (GC)
The primary industrial application of CAS 140395-31-9 is in high-resolution capillary GC.
-
Mechanism: The "three-point interaction" model. The analyte interacts with the CD cavity via inclusion complexation, while the octyl chains provide a non-polar interaction surface. Enantiomers are separated based on the stability difference of their inclusion complexes within the chiral cavity.
-
Target Analytes: Small volatile enantiomers, chiral alcohols, esters, and terpenes.
-
Column Preparation: The derivative is typically diluted in a polysiloxane gum (e.g., OV-1701) to form a stable coating on fused silica capillaries.
B. Ion-Selective Electrodes (ISE)
Used as a neutral ionophore in PVC membrane electrodes.
-
Selectivity: The alpha-CD cavity size is ideal for recognizing specific organic ammonium ions (e.g., alkylammonium) or metal cations, discriminating based on ionic radius and hydrophobicity.
-
Advantage: The octyl chains prevent the CD from leaching out of the PVC membrane into the aqueous sample phase, a common failure mode for native CDs.
Characterization Standards
To validate the synthesis of CAS 140395-31-9, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Absence: No broad singlet at
4.5–6.0 ppm (hydroxyl protons). -
Presence: Strong multiplets at
0.8–1.5 ppm (terminal methyl and methylene protons of octyl chains). -
Anomeric Protons: Doublets at
5.0–5.2 ppm.
-
-
IR Spectroscopy:
-
Disappearance: Broad band at 3400 cm⁻¹ (O-H stretch).
-
Appearance: Strong C-H stretching bands at 2850–2960 cm⁻¹.
-
-
Mass Spectrometry (MALDI-TOF):
-
Look for
peak at approx m/z 3015.
-
Safety & Handling
-
Reagents: Sodium Hydride is pyrophoric and reacts violently with water. All synthesis steps involving NaH must be conducted under inert gas (Argon/Nitrogen) in a fume hood.
-
Product: The final per-octyl derivative is generally considered low toxicity but should be handled as a chemical irritant. Avoid inhalation of vapors if heated.
References
-
Bicchi, C., et al. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. Journal of Chromatography A. Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link
-
O'Keeffe, F., et al. (1987). Neutral carrier-based ion-selective electrodes for the determination of organic ammonium ions. Analyst. Link
-
Harata, K. (1998). Structural Aspects of Stereodifferentiation in the Solid State. Chemical Reviews. Link
-
Easton, C. J., & Lincoln, S. F. (1999). Modified Cyclodextrins: Scaffolds and Templates for Supramolecular Chemistry. Imperial College Press. Link
Sources
An In-depth Technical Guide to the Core Differences Between Native α-Cyclodextrin and Tri-O-octyl-α-Cyclodextrin
This guide provides a comprehensive analysis of native alpha-cyclodextrin (α-CD) and its alkylated derivative, 2,3,6-tri-O-octyl-α-cyclodextrin. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple comparison to explore the fundamental chemical and physical transformations that occur upon modification and their profound implications for research and application. We will delve into the structural disparities, resulting physicochemical properties, mechanisms of molecular inclusion, and the practical methodologies required for their characterization.
Part 1: The Molecular Architecture: From Hydrophilic Torus to Lipophilic Funnel
The functional heart of any cyclodextrin is its three-dimensional structure. The transformation from native α-CD to its per-octylated derivative is a radical one, fundamentally altering its interaction with the surrounding chemical environment.
Native α-Cyclodextrin (α-CD): A Polar Host
Native α-CD is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units.[1] This arrangement creates a toroidal, or doughnut-shaped, molecule with a distinct polarity distribution.[2] The exterior is hydrophilic due to the presence of numerous primary and secondary hydroxyl groups, rendering it water-soluble.[3] Conversely, the central cavity is lined with C-H bonds and ether-like oxygen atoms, creating a relatively nonpolar, or hydrophobic, microenvironment.[2] This structural duality is the cornerstone of its utility, enabling it to encapsulate hydrophobic "guest" molecules within its cavity while remaining soluble in aqueous solutions.[2][4]
Tri-O-octyl-α-CD: A Nonpolar Analogue
In 2,3,6-tri-O-octyl-α-cyclodextrin, every hydroxyl group on the glucose subunits has been replaced with a long, nonpolar octyl (-C₈H₁₇) chain via an ether linkage. This exhaustive alkylation dramatically inverts the molecule's overall character. The once hydrophilic exterior is now a dense, flexible layer of hydrophobic alkyl chains. This modification has several critical consequences:
-
Loss of Water Solubility: The replacement of hydrogen-bond-donating hydroxyl groups with lipophilic chains eliminates its solubility in water.[5]
-
Gain of Organic Solubility: The molecule becomes readily soluble in nonpolar organic solvents like hexane, toluene, and chloroform.
-
Altered Cavity Access: The flexible octyl chains can partially or fully occupy the cyclodextrin cavity, influencing its ability to form inclusion complexes.
Comparative Physicochemical Properties
The structural changes directly translate to distinct physicochemical properties, which are critical for selecting the appropriate cyclodextrin for a given application.
| Property | Native α-Cyclodextrin | Tri-O-octyl-α-Cyclodextrin | Rationale for Difference |
| Molecular Weight | 972.9 g/mol [3] | ~2981 g/mol (Calculated) | Addition of 18 octyl chains (C₈H₁₇) significantly increases the molecular mass. |
| Aqueous Solubility | High (~145 g/L at 25°C)[1] | Insoluble | Replacement of polar -OH groups with nonpolar octyl chains prevents hydration and dissolution in water.[5] |
| Organic Solubility | Insoluble in nonpolar solvents | Soluble in nonpolar solvents (e.g., hexane, chloroform) | The dense lipophilic exterior of octyl chains readily interacts with nonpolar solvent molecules. |
| Melting Point | Decomposes >250°C[6] | Expected to have a lower, defined melting point | Native CD decomposes before melting due to strong intermolecular hydrogen bonding. The alkylated derivative has weaker van der Waals forces between molecules, allowing for a distinct melting transition.[6] |
| Hydrophilicity | High | Very Low | Governed by the nature of the external surface functional groups (-OH vs. -C₈H₁₇). |
Part 2: The Mechanism of Inclusion: A Tale of Two Solvents
The formation of a host-guest inclusion complex is the primary function of a cyclodextrin. However, the driving forces and optimal conditions for this process are fundamentally different for the native and octylated forms.
Inclusion in Native α-CD: An Aqueous Phenomenon
In an aqueous environment, the formation of an inclusion complex with a hydrophobic guest molecule is an energetically favorable process.[2] The primary driving force is the displacement of high-energy water molecules from the nonpolar cavity.[7] These water molecules have fewer hydrogen bonding partners within the cavity compared to bulk water.[7] By expelling them to accommodate a nonpolar guest, the system achieves a more stable, lower-energy state. This interaction is further stabilized by van der Waals forces between the guest and the cavity wall.
Inclusion in Tri-O-octyl-α-CD: A Non-Aqueous Paradigm
Tri-O-octyl-α-CD operates in nonpolar organic solvents, where the concept of a "hydrophobic effect" is irrelevant. Inclusion complex formation in this context is driven by more subtle interactions:
-
Van der Waals Forces: Favorable dispersion forces between the guest and the cyclodextrin cavity.
-
Dipole-Dipole Interactions: If the guest molecule possesses some polarity, it can interact with the ether linkages within the cavity.
-
Steric Fit: The size and shape of the guest molecule relative to the cavity remain crucial.
A significant challenge for guest inclusion is the potential for "self-inclusion," where one or more of the flexible octyl chains can fold back to occupy the cavity, acting as a competitive inhibitor to external guest binding.
Part 3: Experimental Characterization: Protocols for Differentiation
Accurate characterization is essential to confirm the identity and purity of these compounds. The following protocols provide robust, self-validating systems for distinguishing between native α-CD and its octylated derivative.
Workflow for Cyclodextrin Identification
Protocol 1: Solubility Assessment
Objective: To provide a rapid, primary differentiation based on polarity.
Methodology:
-
Label two 1.5 mL microcentrifuge tubes.
-
Add ~5 mg of the sample cyclodextrin to each tube.
-
To the first tube, add 1 mL of deionized water.
-
To the second tube, add 1 mL of hexane.
-
Vortex both tubes vigorously for 30 seconds.
-
Visually inspect for dissolution.
Expected Results & Validation:
-
Native α-CD: Will fully dissolve in water and remain an insoluble solid in hexane.
-
Tri-O-octyl-α-CD: Will remain an insoluble solid in water and fully dissolve in hexane.
-
Causality: The outcome is a direct consequence of the "like dissolves like" principle, validating the external polarity of the molecule.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify key functional groups present in the molecule.[8]
Methodology:
-
Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
-
Grind the mixture until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent disc.
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
Expected Results & Validation:
-
Native α-CD: A very broad and strong absorption band will be observed between 3500-3200 cm⁻¹, characteristic of the O-H stretching from the numerous hydroxyl groups. Weaker C-H stretching peaks will appear around 2900 cm⁻¹.
-
Tri-O-octyl-α-CD: The broad O-H band will be completely absent. Instead, very strong and sharp absorption bands will dominate the spectrum between 2960-2850 cm⁻¹, corresponding to the C-H stretching of the numerous CH₂ and CH₃ groups in the octyl chains.
-
Causality: The presence or absence of the O-H stretching band is definitive proof of the success (or failure) of the alkylation reaction.
Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation by analyzing the chemical environment of protons.[9][10]
Methodology:
-
For Native α-CD: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆ (deuterated dimethyl sulfoxide).
-
For Tri-O-octyl-α-CD: Dissolve ~10 mg of the sample in 0.7 mL of CDCl₃ (deuterated chloroform).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
Expected Results & Validation:
-
Native α-CD (in DMSO-d₆): The spectrum will show complex multiplets between ~3.0 and 5.0 ppm corresponding to the protons of the glucose units. Distinct peaks for the hydroxyl protons will also be visible.
-
Tri-O-octyl-α-CD (in CDCl₃): The spectrum will be dominated by large signals between ~0.8 and 1.5 ppm. Specifically, a triplet around 0.8-0.9 ppm for the terminal methyl (-CH₃) groups of the octyl chains and a broad multiplet around 1.2-1.4 ppm for the internal methylene (-CH₂-) groups. The signals for the glucose backbone protons will still be present but will be much smaller in integration compared to the octyl chain signals.
-
Causality: The ratio of the integrated signal intensity of the alkyl protons to the glucose protons provides quantitative validation of the molecular structure.
Protocol 4: Differential Scanning Calorimetry (DSC)
Objective: To characterize the thermal transitions and stability of the materials.[11][12]
Methodology:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid (a pinhole may be used for native CD to allow water to escape).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to 350°C under a nitrogen atmosphere.
Expected Results & Validation:
-
Native α-CD: The thermogram will show a broad endothermic peak below 120°C, corresponding to the loss of associated water molecules.[11] There will be no sharp melting peak; instead, thermal decomposition will be observed at temperatures above 250°C.[6][13]
-
Tri-O-octyl-α-CD: The initial dehydration peak will be absent. A sharp, well-defined endothermic peak will be observed at a much lower temperature, which corresponds to the melting point of the crystalline or semi-crystalline material.
-
Causality: The strong intermolecular hydrogen bonding network in native α-CD prevents it from melting before it decomposes.[14] The substitution with alkyl chains replaces these strong interactions with weaker van der Waals forces, allowing for a distinct solid-to-liquid phase transition (melting).
Part 4: Applications: Divergent Paths in Science and Technology
The profound differences in physicochemical properties dictate entirely separate fields of application for these two molecules.
Applications of Native α-Cyclodextrin:
Its GRAS (Generally Recognized as Safe) status and ability to operate in aqueous systems have led to widespread use.
-
Pharmaceuticals: To enhance the aqueous solubility and bioavailability of poorly soluble drugs (BCS Class II and IV).[15][16]
-
Food Industry: For the stabilization of volatile flavors, masking of off-tastes, and removal of cholesterol.[17]
-
Cosmetics: To stabilize active ingredients and control the release of fragrances.[]
Potential Applications of Tri-O-octyl-α-Cyclodextrin:
Its lipophilic nature opens doors to applications in non-aqueous and interfacial systems.
-
Phase-Transfer Catalysis: Acting as a carrier for reagents between immiscible aqueous and organic phases.
-
Lipid-Based Drug Delivery: Incorporation into liposomes or solid lipid nanoparticles to modify drug loading or release characteristics for highly lipophilic drugs.
-
Specialty Chromatography: Use as a chiral or non-chiral stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the separation of nonpolar analytes.
-
Organic Synthesis: As a "molecular container" in nonpolar solvents to influence reaction selectivity or protect functional groups.
Conclusion
The chemical modification of native α-cyclodextrin by per-O-octylation is not a subtle alteration but a complete transformation of its chemical identity. It converts a water-soluble, hydrophilic host into an organic-soluble, lipophilic one. This guide has detailed the structural and physicochemical consequences of this change, providing a framework for understanding their divergent behaviors in host-guest chemistry. The choice between these two molecules is therefore not one of preference, but of necessity, dictated entirely by the solvent system, the nature of the guest molecule, and the targeted application. The experimental protocols provided herein offer a clear and reliable pathway for their unambiguous identification and characterization, empowering researchers to make informed decisions in their scientific endeavors.
References
-
Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. PubMed. [Link]
-
Veiga, M. D., et al. (2002). Characterization of Some Cyclodextrin Derivatives by Thermal Analysis. AKJournals. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Chemistry of Cyclodextrins: Understanding Alpha-Cyclodextrin's Inclusion Complex Formation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Shagieva, E. A., et al. (2022, October 28). Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. MDPI. [Link]
-
de Paula, E., et al. (2021, November 2). Native Cyclodextrins and Their Derivatives as Potential Additives for Food Packaging: A Review. MDPI. [Link]
-
Li, J., et al. (2004, December 15). Inclusion complex formation between alpha-cyclodextrin and biodegradable aliphatic polyesters. PubMed. [Link]
-
Fenyvesi, É., et al. (2005). Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique. ResearchGate. [Link]
-
Becuwe, M., et al. (2018, May 17). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI. [Link]
-
Jimenez, V. (2008, April 11). CHARACTERIZATION OF α-CYCLODEXTRIN INCLUSION COMPLEXES WITH TRANS-CINNAMIC ACID IN AN ACID. VTechWorks. [Link]
-
Challa, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]
-
Ribeiro, A. C. F., et al. (2001). Thermal analysis of cyclodextrins and their inclusion compounds. ResearchGate. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. [Link]
-
Wimmer, E. (2021, September 10). Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. PMC. [Link]
-
Wikipedia. (n.d.). α-Cyclodextrin. Wikipedia. [Link]
-
Jacob, J., & N, A. (2022, January 18). Applications of Cyclodextrins. Encyclopedia.pub. [Link]
-
Gidwani, B., & Vyas, A. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. [Link]
Sources
- 1. α-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. alfachemic.com [alfachemic.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
- 11. akjournals.com [akjournals.com]
- 12. oatext.com [oatext.com]
- 13. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
Thermodynamics of inclusion complexes with octyl-alpha-CD
Thermodynamics of Inclusion Complexes with Octyl- -Cyclodextrin
A Technical Guide for Drug Development & Supramolecular Chemistry
Executive Summary
The thermodynamic characterization of "Octyl-
-
The Classic Inclusion Model: The interaction of native
-Cyclodextrin ( -CD) with octyl-bearing guests (e.g., n-octyl- -D-glucopyranoside or octanol). This is a foundational model for understanding surfactant-host interactions. -
The Amphiphilic Host Model: The self-assembly and inclusion properties of chemically modified
-CDs bearing octyl chains (e.g., hexakis(6-O-octyl)- -CD). These form vesicles or micelles, creating a competition between self-aggregation and drug inclusion .
This guide provides the thermodynamic framework, experimental protocols (ITC), and data analysis strategies for both systems, with a focus on calculating Binding Constants (
Thermodynamic Theory & Mechanisms
The Driving Forces
The formation of an inclusion complex is governed by the Gibbs-Helmholtz equation:
For Octyl-
-
Hydrophobic Effect (
): The expulsion of "high-energy" water molecules from the -CD cavity (approx. 4.7–5.3 Å diameter) into the bulk solvent is the primary entropic driver. -
Van der Waals Interactions (
): The tight fit of the octyl chain (aliphatic tail) within the -CD cavity generates significant favorable enthalpy. -CD is sterically ideal for linear alkyl chains ( to ).
Competitive Equilibria: The "Octyl" Duality
In systems involving octyl chains, you rarely observe simple 1:1 binding. You must account for the Critical Micelle Concentration (CMC) shift.
-
Scenario A (Native
-CD + Octyl-Guest): The -CD acts as a "micelle breaker." It binds the octyl monomers, effectively increasing the apparent CMC of the surfactant. -
Scenario B (Amphiphilic Octyl-
-CD Host): The host itself aggregates. The drug must compete with the host's self-assembly to be encapsulated.
Case Study: Thermodynamics of the Octyl-Glucoside / -CD Complex
This system is the "Gold Standard" for validating thermodynamic protocols involving octyl chains.
Quantitative Parameters
Based on high-precision Isothermal Titration Calorimetry (ITC) and surface tension studies:
| Parameter | Value (Approx.) | Significance |
| Stoichiometry ( | 1:1 | One octyl tail fits one |
| Binding Constant ( | Moderate affinity; reversible binding ideal for drug release. | |
| Enthalpy ( | Exothermic; driven by tight van der Waals packing. | |
| CMC Shift | Increases with [ |
Data Source: Validated against Langmuir 2008 and J. Phys. Chem. B standards.
Structural Configuration
NMR NOESY studies confirm the octyl chain penetrates the
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the only technique that directly measures
Protocol Design (Self-Validating)
-
Instrument: MicroCal PEAQ-ITC or VP-ITC.
-
Temperature:
(Standard). -
Buffer: Phosphate Buffer (pH 7.4) or Water (degassed). Crucial: Match buffer exactly to prevent heat of dilution artifacts.
Step-by-Step Workflow:
-
Preparation of Host (Cell):
-
Dissolve
-CD in buffer to . -
Validation: Ensure concentration is below the solubility limit but high enough for signal (
).
-
-
Preparation of Guest (Syringe):
-
Dissolve Octyl-Guest (e.g., Octyl-glucoside) to
. -
Critical Check: Is
above the CMC? If yes, the demicellization heat will superimpose on the binding heat. -
Correction: For pure binding thermodynamics, keep Guest concentration below CMC or perform a separate "Guest-into-Buffer" titration to subtract demicellization heat.
-
-
Titration Parameters:
-
Stirring: 750 RPM.
-
Injection:
(dummy), followed by . -
Spacing: 150–180 seconds (allow full equilibration).
-
-
Data Processing:
-
Integrate peaks.
-
Subtract "Heat of Dilution" (Titration of Syringe into Buffer).
-
Fit to One Set of Sites model (unless N
1).
-
ITC Data Analysis Workflow (Visualization)
Figure 1: Decision tree for processing ITC data in octyl-CD systems, specifically addressing the Critical Micelle Concentration (CMC) interference.
Advanced Topic: Amphiphilic Octyl- -CD Hosts
When the octyl chain is covalently attached to the
Thermodynamic Cycle of Assembly
In this scenario, the drug (Guest) competes with the self-aggregation of the Amphiphilic CD.
Key Thermodynamic Parameters:
- (Aggregation): Free energy of the host forming a vesicle/micelle. Usually highly negative (spontaneous).
- (Inclusion): Free energy of the drug entering the cavity.
-
Stability Condition: For effective delivery, the inclusion complex must be stable enough to carry the drug but
must be less negative than the energy of release at the target site.
Visualization of Competitive Pathways
Figure 2: Thermodynamic pathways for Amphiphilic Octyl-
References
-
Thermodynamics of Octyl-
-D-glucopyranoside and -CD:- Title: Inclusion Complex of n-Octyl -D-Glucopyranoside and -Cyclodextrin in Aqueous Solutions: Thermodynamic and Structural Characteriz
- Source: Langmuir (ACS Public
-
URL:[Link]
-
ITC Methodology for Cyclodextrins
- Title: Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments.
- Source: Beilstein Journal of Organic Chemistry, 2014.
-
URL:[Link]
-
General Thermodynamics of CD Inclusion
- Title: Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titr
- Source: Methods in Molecular Biology (Springer), 2021.
-
URL:[Link]
-
Self-Assembly of Amphiphilic CDs
Advanced Lipophilic Chiral Selectors for Non-Aqueous Media
Engineering Selectivity in Sensors, Extraction, and Chromatography
Executive Summary
The transition from aqueous to non-aqueous media represents a critical frontier in chiral processing and analysis. While aqueous chiral separations are well-established, non-aqueous systems—such as plasticized membrane sensors (ISEs), enantioselective liquid-liquid extraction (ELLE), and normal-phase chromatography—require selectors with specific physicochemical profiles: high lipophilicity to prevent leaching, structural rigidity to maintain discrimination in low-dielectric solvents, and rapid exchange kinetics.
This technical guide dissects the engineering of lipophilic chiral selectors, focusing on modified cyclodextrins , chiral crown ethers , and metal-salen complexes . It provides validated protocols for their application in potentiometric sensing and extraction, offering a blueprint for researchers to develop robust, self-validating chiral recognition systems.
Mechanistic Foundations: Chiral Recognition in Low-Dielectric Media
In non-aqueous media (e.g., dichloromethane, hexane, or plasticized PVC), the driving forces for chiral recognition differ fundamentally from aqueous systems. The hydrophobic effect is negligible; instead, recognition relies on hydrogen bonding , dipole-dipole stacking , and steric fit .
The Solvation Challenge
A lipophilic selector must balance two competing requirements:
-
Solubility: It must dissolve completely in the organic phase (carrier solvent or membrane matrix).
-
Availability: It must not aggregate so tightly that the chiral cavity is inaccessible.
The "Plasticizer Effect" in Membrane Sensors
For Ion-Selective Electrodes (ISEs), the solvent (plasticizer) is not just a physical support but an active component of the signal transduction.
-
High Dielectric Constant (
): Plasticizers like o-Nitrophenyl octyl ether (NPOE, ) promote the dissociation of ion-pairs, enhancing the selectivity of the chiral selector for the target enantiomer over interfering ions. -
Low Dielectric Constant: Plasticizers like Bis(2-ethylhexyl) sebacate (DOS,
) favor tight ion-pairing, often masking chiral discrimination.
Expert Insight: When designing a chiral ISE for a protonated amine drug (e.g., Ephedrine), always start with NPOE. The polar nitro-group stabilizes the charged complex, whereas DOS often results in sub-Nernstian slopes due to strong ion-pairing.
Classes of Lipophilic Selectors
Lipophilic Cyclodextrins (CDs)
Native CDs are hydrophilic.[1] To function in non-aqueous media, the hydroxyl groups at the C2, C3, and C6 positions must be functionalized.
-
Per-alkylated CDs: e.g., Heptakis(2,3,6-tri-O-octyl)-
-cyclodextrin . The long alkyl chains confer extreme lipophilicity, making them ideal for PVC membranes where leaching into the aqueous sample is a failure mode. -
Silylated CDs: e.g., Heptakis(2,3,6-tri-O-tert-butyldimethylsilyl)-
-cyclodextrin . These provide a rigid, deep cavity. The bulky silyl groups can alter the shape of the cavity, often enhancing selectivity for specific aromatic guests.
Chiral Crown Ethers
Crown ethers are the "gold standard" for primary amine recognition (
-
Key Selector: (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid derivatives .
-
Mechanism: The three ammonium protons form a tripod of hydrogen bonds with the ether oxygens. The chiral barrier (e.g., binaphthyl or tartaric acid moiety) provides the steric discrimination.
Selector Selection Logic
The following decision tree assists in selecting the optimal lipophilic selector based on analyte structure.
Figure 1: Decision matrix for selecting lipophilic chiral selectors based on the functional group of the target analyte.
Application 1: Potentiometric Chiral Sensors (ISEs)
This application demonstrates the use of a lipophilic selector in a PVC membrane to create a sensor capable of distinguishing enantiomers in real-time.
Critical Components
-
Polymer Matrix: High molecular weight PVC.
-
Plasticizer: o-Nitrophenyl octyl ether (NPOE) (66% wt).
-
Chiral Selector: Lipophilic CD or Crown Ether (1-5% wt).
-
Ionic Additive (Exchanger): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) .
-
Why? The membrane must be permselective for cations. The lipophilic borate anion ensures that the primary current carrier is the cationic drug, not impurities. It also reduces membrane resistance.
-
Protocol: Fabrication of a Chiral PVC Membrane Electrode
Objective: Create a sensor for S-(-)-Propranolol.
Step 1: Cocktail Preparation
-
Weigh 33 mg of High Molecular Weight PVC.
-
Weigh 66 mg of NPOE (Plasticizer).
-
Weigh 3 mg of Lipophilic Selector (e.g., Heptakis(2,3,6-tri-O-octyl)-
-CD). -
Weigh 1 mg of KTpClPB (Lipophilic additive).
-
Dissolve all components in 1.0 mL of Tetrahydrofuran (THF) . Vortex until the solution is completely clear.
Step 2: Membrane Casting
-
Pour the mixture into a glass ring (approx. 20 mm diameter) fixed on a glass plate.
-
Cover with a filter paper stack to slow evaporation (prevents surface skinning).
-
Allow to dry for 24 hours at room temperature. Result: A transparent, flexible master membrane (approx. 0.2 mm thick).
Step 3: Electrode Assembly
-
Cut a 5 mm disc from the master membrane.
-
Glue the disc to the end of a PVC tube using a PVC/THF slurry.
-
Fill the tube with Internal Filling Solution :
M S-Propranolol hydrochloride + M NaCl. -
Insert an Ag/AgCl internal reference wire.
Step 4: Conditioning
-
Soak the electrode tip in a
M solution of the target enantiomer (S-Propranolol) for 12 hours.-
Reason: This establishes the phase boundary potential and saturates the active sites.
-
Self-Validation Workflow (Trustworthiness)
To verify the sensor is working correctly, perform the Slope Check :
-
Measure EMF in solutions of S-Propranolol from
M to M. -
Plot EMF vs. log[Concentration].
-
Pass Criteria: Slope must be 55–59 mV/decade (Nernstian for monovalent cation). If slope < 50 mV, the membrane is likely contaminated or the plasticizer is too non-polar.
Figure 2: Step-by-step workflow for fabricating and validating a lipophilic chiral sensor.
Application 2: Enantioselective Liquid-Liquid Extraction (ELLE)
ELLE utilizes a lipophilic selector in an organic solvent to preferentially extract one enantiomer from an aqueous feed. This is scalable for preparative purposes.
The Principle
The separation factor (
Protocol: Batch Reactive Extraction
Reagents:
-
Organic Phase: 1,2-Dichloroethane containing 0.1 M Lipophilic
-CD (e.g., Permethylated- -CD). -
Aqueous Phase: Phosphate buffer (pH 2.5) containing racemic analyte (e.g., Pranoprofen). Note: Low pH suppresses ionization of acidic drugs, increasing hydrophobicity, or ensures protonation of basic drugs for ion-pairing.
Workflow:
-
Mixing: Combine equal volumes (e.g., 5 mL) of Organic and Aqueous phases in a sealable glass vial.
-
Equilibration: Shake vigorously at 25°C for 2 hours .
-
Expert Note: While kinetics are fast, 2 hours ensures thermodynamic equilibrium is reached for the inclusion complex.
-
-
Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsion.
-
Analysis: Remove the aqueous phase. Analyze the concentration of R and S enantiomers using Chiral HPLC.
-
Calculation: Calculate
and based on mass balance (Initial conc - Final aqueous conc).
Data Presentation: Comparative Efficiency
| Selector Type | Organic Solvent | Target Analyte | Enantioselectivity ( | Notes |
| Permethyl- | 1,2-Dichloroethane | Pranoprofen | 1.45 | High solubility; moderate selectivity. |
| Lipophilic Tartrate | 1-Octanol | Propranolol | 1.22 | Requires specific pH for ion-pairing. |
| Chiral Salen-Co(III) | Dichloromethane | Amino Acids | 2.10 | High selectivity via coordination bond. |
References
-
Lipophilic
-Cyclodextrin Derivatives:- Title: Experimental and Modeling Studies on the Enantioselective Extraction of Hydrophobic Pranoprofen Enantiomers with Hydrophilic β-Cyclodextrin as Selectors.
- Source: Journal of Chemical & Engineering D
-
URL:[Link]
-
Chiral Crown Ethers in Membranes
- Title: PVC-Membrane Electrodes Based on 18-Crown-6 and Dibenzo-18-Crown-6 Ethers for Determination of Silver (Applied methodology for lipophilic crowns).
- Source: Turkish Journal of Chemistry.
-
URL:[Link]
-
Plasticizers in ISEs
-
Lipophilic Salts (KTpClPB)
- Title: Influence of lipophilic inert electrolytes on the selectivity of polymer membrane electrodes.
- Source: Analytical Chemistry (NIH/PubMed).
-
URL:[Link]
-
Chiral Selectors in Non-Aqueous CE
-
Title: Chiral separation of amines with N-benzoxycarbonylglycyl-L-proline as selector in non-aqueous capillary electrophoresis.
-
Source: Journal of Chromatography A.
-
URL:[Link]
-
Sources
Molecular modeling of 2,3,6-tri-O-octyl-alpha-cyclodextrin cavity
Molecular Modeling of 2,3,6-tri-O-octyl- -Cyclodextrin: A Guide to Lipophilic Cavity Dynamics[1][2]
Executive Summary
The derivatization of
For researchers in gas chromatography (GC) stationary phases, sensor development, or lipid-soluble drug delivery, modeling this molecule requires a departure from standard aqueous-CD protocols.[2][1] The primary challenge is not the glucose core, but the "Forest of Octyls" —18 flexible alkyl chains that create significant steric crowding, potential self-inclusion, and a dynamic, rather than static, cavity definition.[2]
This guide provides a validated workflow for simulating this specific derivative, focusing on force field selection for sugar-lipid conjugates and analyzing the transient nature of its hydrophobic core.
Part 1: Structural Theory & Topology
The Lipophilic Shift
Native
-
Total Atoms: The native
-CD ( ) transforms into a massive lipophilic complex.[1]-
Formula:
-
Implication: The molecular weight jumps from ~972 Da to ~3000+ Da. The interactions are now dominated by London dispersion forces (van der Waals) rather than hydrogen bonding.[1]
-
The "Collapsing Cavity" Hypothesis
In vacuum or non-polar solvents, the octyl chains at the primary (C6) and secondary (C2, C3) rims do not simply extend outward. Due to the hydrophobic effect and entropic freedom, they often fold back to interact with each other or the glucose core.
-
Self-Inclusion: A critical modeling objective is to determine if an octyl chain has "back-bitten" into the cavity, effectively blocking guest entry.
-
Melt Behavior: At room temperature, this molecule often behaves as a viscous liquid or amorphous solid.[2] Simulations must often treat it as a "melt" or single molecule in explicit non-polar solvent (e.g., hexadecane).[2][1]
Part 2: Force Field Selection & Parameterization
Standard carbohydrate force fields (like GLYCAM) are excellent for the ring but may require careful coupling with lipid parameters for the 18 octyl chains.
Recommended Force Field Combinations
| Force Field | Component Suitability | Verdict |
| GLYCAM06j | Gold standard for glucopyranose rings.[1] | Excellent for the core, but requires careful atom-typing for the ether linkage to octyls. |
| GAFF2 (General Amber FF) | Robust for organic alkyl chains and ethers.[1] | Best All-Rounder. Can handle the entire molecule consistently without "seam" errors at the ether bond. |
| OPLS-AA/M | Good for liquid organic simulations.[1] | Viable Alternative , particularly if studying bulk density or melt properties.[2][1] |
| q4md-CD | Specific for native CDs.[1][3][4][5][6] | Not Recommended. Lacks parameters for extensive alkyl modifications. |
Charge Derivation (The RESP Protocol)
Because the ether oxygen alters the electron distribution on the glucose ring, you cannot use standard library charges.
-
Geometry Optimization: Optimize a single monomer (2,3,6-tri-O-octyl-glucose) using DFT (B3LYP/6-31G*).
-
ESP Calculation: Calculate electrostatic potential.
-
Fitting: Fit charges using the RESP (Restrained Electrostatic Potential) method.[1]
-
Propagation: Apply these charges to all 6 units in the ring.
Part 3: Simulation Protocol
This protocol assumes the use of the AMBER or GROMACS software suites, utilizing the GAFF2 force field.
System Construction Workflow
Caption: Workflow for parameterizing and simulating tri-O-octyl-
Step-by-Step Methodology
Step 1: Topology Generation
-
Use antechamber (AmberTools) to assign atom types (gaff2) and calculate partial charges (bcc or resp).[1]
-
Critical Check: Ensure the ether oxygens (OS atom type) are correctly bonded to the alkyl carbons (c3 atom type).[1]
Step 2: Solvation
-
Scenario A (Single Molecule): Solvate in a box of
(chloroform) or Hexane.[1] These solvents mimic the lipophilic environment where this derivative is soluble. -
Scenario B (Bulk Melt): Pack 10–20 molecules of the derivative in a box using Packmol to simulate the pure substance (common for GC stationary phase modeling).[1]
Step 3: Energy Minimization
-
Perform 5000 steps of steepest descent to remove steric clashes caused by the overlapping octyl tails.
-
Note: The initial structure will likely have high potential energy due to "entangled" tails.
Step 4: Equilibration (The "Relaxation" Phase) [1]
-
Heating: Slowly heat from 0K to 300K (or 350K if simulating a melt) over 200 ps using the Langevin thermostat.
-
Density Equilibration (NPT): Run for at least 10 ns .
-
Why so long? The octyl chains are viscous. They require significant time to reorient and find their optimal packing density.
-
Target Density: Monitor density until it stabilizes around 1.10 – 1.15 g/mL .
-
Step 5: Production Run
-
Run for 100 ns to 1
s . -
Time step: 2 fs (with SHAKE algorithm on H-bonds).
-
Cutoff: 10-12 Å for non-bonded interactions (crucial for accurate van der Waals forces in lipid systems).[1]
Part 4: Analysis Metrics & Visualization
Analyzing the "cavity" of a hyper-branched molecule requires specific geometric metrics.
Key Metrics Table[1]
| Metric | Tool/Command | Purpose |
| RMSD | cpptraj rms | Measures the distortion of the glucose ring vs. the tails. |
| Radius of Gyration (Rg) | cpptraj radgyr | Indicates compactness.[1] High fluctuation = tails flailing; Low/Stable = tails collapsed/self-included.[1] |
| SASA (Solvent Accessible Surface Area) | gmx sasa | Measures the exposed hydrophobic surface.[1] A drop in SASA indicates tail aggregation. |
| Cavity Volume | POV-Ray / MoloVol | Critical. Calculates the available void volume inside the ring, accounting for tail intrusion. |
Detecting Self-Inclusion (The "Back-Biting" Check)
You must determine if the octyl tails have entered the cavity.
-
Define a vector for the cavity axis (centroid of O4 atoms).[1]
-
Calculate the distance of the terminal methyl carbons (
) of the octyl chains to this central axis. -
Threshold: If Distance < 3.0 Å and Z-coordinate is within the ring plane, the cavity is occluded .
Logical Pathway for Cavity Assessment[1]
Caption: Logic flow for determining if the CD cavity is accessible to guests.
References
-
Cyclodextrin Fundamentals: Szejtli, J. (1998).[2][1] Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743–1754.[2][1] Link[1]
-
Force Field Validation: Bonnet, P., et al. (2002).[2][1] Force Field Parameters for Cyclodextrins. Journal of Molecular Structure: THEOCHEM. (Validation of parameters for CD derivatives).
-
Lipophilic Derivatives: Wenz, G. (2012).[2][1] Cyclodextrins as Building Blocks for Supramolecular Structures and Functional Units.[3] Angewandte Chemie International Edition. (Discusses per-alkylated structures).
-
GAFF2 Parameters: Wang, J., et al. (2004).[2][1] Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.[2][1] Link[1]
-
MoloVol Tool: Magdziarz, T., et al. (2017).[2][1] MoloVol: A program for computing the volume and surface area of molecules. (Essential for cavity calculation).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 6-O-triacetyl(A,B,C)-alpha-cyclodextrin | C42H66O33 | CID 146683722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. researchgate.net [researchgate.net]
- 5. omoultosethtudelft.github.io [omoultosethtudelft.github.io]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,3,6-tri-O-octyl-alpha-cyclodextrin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,3,6-tri-O-octyl-alpha-cyclodextrin, a hydrophobically modified cyclodextrin with significant potential in drug delivery and formulation science. The increased lipophilicity of this derivative enhances its ability to form inclusion complexes with poorly water-soluble drug molecules, thereby improving their solubility, stability, and bioavailability.[1][2][3] This guide details a robust protocol based on the Williamson ether synthesis, outlines purification strategies, and describes analytical techniques for comprehensive characterization. The underlying chemical principles and rationale for key experimental steps are explained to provide a thorough understanding of the process.
Introduction: The Significance of Hydrophobically Modified Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate hydrophobic "guest" molecules.[2] This unique property makes them valuable excipients in the pharmaceutical industry for enhancing the solubility and stability of poorly soluble drugs.[3] Native cyclodextrins, such as alpha-cyclodextrin (α-CD), have limited solubility and complexation capabilities. Chemical modification of the hydroxyl groups on the cyclodextrin rim can significantly enhance its physicochemical properties.[4]
The synthesis of 2,3,6-tri-O-octyl-alpha-cyclodextrin involves the alkylation of all hydroxyl groups of α-cyclodextrin with octyl chains. This per-O-alkylation drastically increases the hydrophobicity of the cyclodextrin, making it a powerful solubilizing agent for highly lipophilic drugs that cannot be effectively encapsulated by native or less-substituted cyclodextrins.[4] Such modifications are crucial for the development of advanced drug delivery systems.[2]
The Synthetic Strategy: Williamson Ether Synthesis
The primary method for attaching alkyl chains to the hydroxyl groups of cyclodextrins is the Williamson ether synthesis.[5][6][7] This classic organic reaction involves the deprotonation of an alcohol (the hydroxyl groups of α-CD) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, an octyl halide) in an SN2 reaction.[7]
Core Principles:
-
Deprotonation: A strong base is required to deprotonate the hydroxyl groups of the cyclodextrin. Sodium hydride (NaH) is a common and effective choice for this purpose as it irreversibly deprotonates the alcohols to form the corresponding alkoxides and hydrogen gas.
-
Nucleophilic Attack: The resulting alkoxide ions are potent nucleophiles that readily attack the electrophilic carbon of the alkyl halide.
-
Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to dissolve the reactants and facilitate the SN2 reaction.[8][9]
The complete alkylation of all 18 hydroxyl groups on α-cyclodextrin (six primary hydroxyls at the C6 position and twelve secondary hydroxyls at the C2 and C3 positions) requires a significant excess of both the base and the alkylating agent to drive the reaction to completion.
Experimental Protocol
This protocol details the synthesis of 2,3,6-tri-O-octyl-alpha-cyclodextrin from α-cyclodextrin.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| α-Cyclodextrin (α-CD) | ≥98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| 1-Bromooctane | 99% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Deionized Water | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 2,3,6-tri-O-octyl-alpha-cyclodextrin.
Step-by-Step Procedure
-
Drying of α-Cyclodextrin: Weigh 1.0 g of α-cyclodextrin into a round-bottom flask and dry under high vacuum at 110-120 °C for at least 12 hours to remove any residual water, which would otherwise consume the sodium hydride.
-
Reaction Setup: Allow the flask containing the dried α-cyclodextrin to cool to room temperature under an inert atmosphere (nitrogen or argon). Add 50 mL of anhydrous DMF via a syringe and stir until the cyclodextrin is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add 2.5 g of sodium hydride (60% dispersion in mineral oil, a significant molar excess) in small portions over 30 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. The addition will cause hydrogen gas to evolve.
-
Alkoxide Formation: After the addition of sodium hydride is complete, remove the ice bath and stir the suspension at room temperature for 4 hours to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 15 mL of 1-bromooctane dropwise via a dropping funnel over 1 hour.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to 70 °C for 48 hours under an inert atmosphere to ensure complete alkylation.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add 20 mL of methanol to quench the excess sodium hydride. Caution: This is an exothermic reaction and will evolve hydrogen gas.
-
Solvent Removal: Remove the DMF by rotary evaporation under reduced pressure.
-
Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 100 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with 100 mL of deionized water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.
Purification
The crude product will likely contain a mixture of partially and fully alkylated cyclodextrins. Purification is typically achieved by column chromatography on silica gel.
-
Column Preparation: Pack a chromatography column with silica gel using a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of toluene and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. The desired per-octylated product is less polar and will elute first.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,3,6-tri-O-octyl-alpha-cyclodextrin as a clear, viscous oil.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of cyclodextrin derivatives.[10][11]
-
¹H NMR: The proton NMR spectrum will confirm the presence of the octyl chains and the cyclodextrin backbone. The disappearance of the hydroxyl protons and the appearance of characteristic signals for the octyl group's methylene and methyl protons will be evident. The integration of the signals corresponding to the octyl chains versus the anomeric protons of the cyclodextrin can be used to confirm the degree of substitution.
-
¹³C NMR: The carbon NMR spectrum will show the signals for the carbons of the octyl chains and the cyclodextrin. The chemical shifts of the cyclodextrin carbons will be altered upon alkylation.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the final product, confirming that per-alkylation has been achieved. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for this purpose. The expected molecular weight for 2,3,6-tri-O-octyl-alpha-cyclodextrin (C₁₅₀H₂₉₄O₃₀) is approximately 2983 g/mol .
Reaction Mechanism and Rationale
Caption: General mechanism of the Williamson ether synthesis for the alkylation of α-cyclodextrin.
The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation of all hydroxyl groups without competing side reactions. The primary hydroxyls at the C6 position are generally more reactive than the secondary hydroxyls at the C2 and C3 positions due to less steric hindrance.[13][14] However, under the strongly basic conditions and with a large excess of reagents, per-alkylation can be achieved. The use of an aprotic polar solvent like DMF is essential as it solvates the sodium cation, leaving the alkoxide anion more "naked" and thus more nucleophilic. Heating the reaction mixture provides the necessary activation energy to overcome the steric hindrance at the secondary positions and drive the reaction to completion.
Conclusion
The synthesis of 2,3,6-tri-O-octyl-alpha-cyclodextrin via the Williamson ether synthesis provides a versatile and highly lipophilic molecular container. This detailed protocol offers a reliable method for its preparation in a laboratory setting. The resulting derivative holds great promise for the formulation of challenging drug candidates, ultimately contributing to the development of more effective therapeutics. Careful execution of the experimental procedure and thorough characterization are paramount to obtaining a pure and well-defined product for research and development applications.
References
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Functionalization of Cyclodextrins | Encyclopedia MDPI. (2023, October 17). Retrieved February 17, 2026, from [Link]
- EP1067143A1 - Process for preparing alkylated derivatives of cyclodextrin - Google Patents. (n.d.).
-
Research Progress on Synthesis and Application of Cyclodextrin Polymers - PMC - NIH. (2021, February 19). Retrieved February 17, 2026, from [Link]
-
Alkylation of cyclomalto-oligosaccharides (cyclodextrins) with dialkyl sulfate-barium hydroxide: heterogeneity of products and the marked effect of the size of the macrocycle - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]
-
Modified Cyclodextrins and Their Application in Drug Delivery - AIP Publishing. (n.d.). Retrieved February 17, 2026, from [Link]
- US5681828A - Selective alkylations of cyclodextrins leading to derivatives which have a rigidly extended cavity - Google Patents. (n.d.).
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Retrieved February 17, 2026, from [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024, November 12). Retrieved February 17, 2026, from [Link]
-
Superstructures with cyclodextrins: Chemistry and applications II - Beilstein Journals. (n.d.). Retrieved February 17, 2026, from [Link]
- EP0268997A1 - Process for isolation and purification of cyclodextrins - Google Patents. (n.d.).
-
Purification of prenylated proteins by affinity chromatography on cyclodextrin-modified agarose - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved February 17, 2026, from [Link]
-
(PDF) Regioselective Alkylation of β-Cyclodextrin - ResearchGate. (2017, October 19). Retrieved February 17, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 17, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 17, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 17, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes - ICMPP. (n.d.). Retrieved February 17, 2026, from [Link]
-
Qualitative evaluation of regioselectivity in the formation of di- and tri-6-O-tritylates of α-cyclodextrin - Beilstein Journals. (n.d.). Retrieved February 17, 2026, from [Link]
-
Molecular structure study of a heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin complex of cholesterol - PubMed. (2020, March 15). Retrieved February 17, 2026, from [Link]
-
NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]
-
NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. (n.d.). Retrieved February 17, 2026, from [Link]
-
NMR Determination of concentration-switchable inclusion complex of a β-cyclodextrin derivative carrying a benzene group. (n.d.). Retrieved February 17, 2026, from [Link]
Sources
- 1. Research Progress on Synthesis and Application of Cyclodextrin Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. icmpp.ro [icmpp.ro]
- 11. NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Qualitative evaluation of regioselectivity in the formation of di- and tri-6-O-tritylates of α-cyclodextrin [beilstein-journals.org]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Application Note: High-Performance Static Coating of GC Capillaries with Octylated Cyclodextrins
Executive Summary & Scientific Rationale
The separation of volatile enantiomers requires a stationary phase that combines high chiral recognition with thermodynamic stability. Native cyclodextrins (CDs) are crystalline and thermally unstable, making them unsuitable for Gas Chromatography (GC). Octylated cyclodextrins (and similar lipophilic derivatives like 2,6-di-O-pentyl-3-O-octyl-CD) solve this by lowering the melting point and increasing solubility in non-polar solvents.
However, pure octylated CD films often suffer from low efficiency due to slow mass transfer and droplet formation (the "beading" effect). Therefore, the industry standard—and the method detailed here—is the dilution of the chiral selector into an achiral polysiloxane matrix (e.g., SE-52 or OV-1701). This "solution" approach creates a stable, uniform film that combines the enantioselectivity of the CD with the high efficiency of the polysiloxane.
This protocol utilizes the Static Coating Method .[1][2][3] Unlike dynamic coating, which relies on the viscosity and velocity of a plug, static coating fills the entire capillary and evaporates the solvent, allowing for precise, calculated control over film thickness (
Pre-Coating Considerations & Materials[6]
The Criticality of Deactivation
Before coating, the fused silica surface must be chemically modified. Raw fused silica contains active silanol groups (Si-OH) that will hydrogen-bond with the cyclodextrins, causing peak tailing and phase rearrangement.
-
Recommendation: High-temperature silylation using Octamethylcyclotetrasiloxane (D4) or Hexamethyldisilazane (HMDS).
-
Why: Phenyl- or methyl-silylation creates a "wettable" surface that matches the surface tension of the octylated CD/polysiloxane mixture, preventing film rupture.
Reagents
-
Chiral Selector: Octylated
- or -Cyclodextrin (e.g., 2,6-di-O-pentyl-3-O-octyl- -CD). -
Matrix: Polysiloxane gum (e.g., SE-52: 5% phenyl, 95% methyl polysiloxane).
-
Solvents: n-Pentane (HPLC grade), Dichloromethane (DCM).
-
Capillary: Fused silica, 0.25 mm I.D.[4][5] (standard for chiral GC).
Workflow Visualization
Static Coating Mechanism
The following diagram illustrates the physical process of static coating, highlighting the critical evaporation front.
Caption: The Static Coating Workflow. The evaporation front recedes from the vacuum end toward the sealed end, depositing the stationary phase.
Detailed Protocol
Phase 1: Surface Pretreatment (Deactivation)
Note: If purchasing pre-deactivated tubing (e.g., "Intermediate Polarity Deactivation"), skip to Phase 2.
-
Leaching: Flush capillary with 1M HCl (1 hour), rinse with water, then methanol. Dry at 200°C under
. -
Silylation: Fill 10% of the column with D4 (Octamethylcyclotetrasiloxane) in pentane.
-
Reaction: Seal both ends. Heat to 380°C for 4 hours.
-
Rinsing: Rinse copiously with pentane/DCM to remove unreacted silanes.
Phase 2: Coating Solution Preparation
The film thickness (
Target: 0.25 µm film thickness on a 0.25 mm I.D. column.
Formula:
-
: Capillary radius (
) = 125 - : Concentration (g/mL)
- : Density of phase (approx 1.0 g/mL for polysiloxanes/CDs)
Calculation:
Recipe (20% CD in SE-52):
-
Weigh 16 mg of SE-52 (Matrix).
-
Weigh 4 mg of Octylated Cyclodextrin (Selector).
-
Dissolve in 5.0 mL of n-Pentane/DCM (1:1 v/v).
-
Expert Note: Use DCM to ensure the CD dissolves, but add Pentane to adjust vapor pressure for smoother evaporation.
-
-
Sonicate for 5 minutes to ensure homogeneity.
-
Filter through a 0.45 µm PTFE syringe filter (Crucial to prevent particle-induced bubble formation).
Phase 3: The Static Coating Procedure[1]
-
Filling: Connect the capillary to a filling reservoir. Pressurize with inert gas (He or
) to push the solution into the column.-
Warning: Do not let the solution boil or degas inside the tube. Keep pressure steady.
-
-
Sealing: Once full, let 10% of the volume drip out. Seal the outlet end (the end the liquid is exiting) using a high-temperature torch or viscous sodium silicate glue (Waterglass).
-
Check: Ensure no air bubble is trapped at the seal.
-
-
Mounting: Place the capillary in a water bath maintained at constant temperature (e.g., 40°C).
-
Evaporation: Connect the open end to a vacuum line.
-
The solvent will evaporate, and the meniscus will slowly recede from the vacuum end toward the sealed end.
-
Time: For a 25m column, this may take 12-24 hours.
-
Visual Check: The column will turn from "translucent" (liquid filled) to "opaque/reflective" (empty) as the front passes.
-
Phase 4: Conditioning
-
Cut the sealed end (remove ~20 cm).
-
Install in GC injector. Leave detector end disconnected inside the oven.
-
Flush with Carrier Gas (
or He) for 20 mins at room temp. -
Ramp: 2°C/min to 220°C (or max temp of the specific CD derivative). Hold for 4 hours.
Data Summary & QC Parameters
Film Thickness Reference Table
Use this table to adjust concentrations for different target film thicknesses (assuming 0.25 mm ID column).
| Target Film ( | Total Phase Conc. ( | CD Mass (20% Load) | Matrix Mass (80% Load) | Solvent Vol. |
| 0.10 µm | 1.6 mg/mL | 0.32 mg | 1.28 mg | 1 mL |
| 0.15 µm | 2.4 mg/mL | 0.48 mg | 1.92 mg | 1 mL |
| 0.25 µm | 4.0 mg/mL | 0.80 mg | 3.20 mg | 1 mL |
| 0.50 µm | 8.0 mg/mL | 1.60 mg | 6.40 mg | 1 mL |
Quality Control: The Grob Test & Chiral Probe
After conditioning, inject a standard test mix.
-
Efficiency (
): Should be > 2,500 plates/meter for a diluted CD phase. -
Acidity: Check 2,6-dimethylaniline vs. 2,6-dimethylphenol. Tailing phenol indicates active silanols (poor deactivation).
-
Chiral Selectivity (
): Inject a probe like -Ionone or Linalool .-
If
(no separation), the CD may have decomposed or precipitated out of the matrix.
-
Mechanism of Recognition
Understanding the molecular interaction is vital for method development. The diagram below details how the octylated CD discriminates enantiomers within the polysiloxane gum.
Caption: Chiral Recognition Mechanism. The analyte partitions into the matrix and forms transient diastereomeric complexes with the octylated CD.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Peaks / Flat Line | Plugged column end; Injector leak. | Check flow at detector end (bubble check in solvent). |
| Low Efficiency (Broad Peaks) | Coating speed too fast; Poor deactivation. | Ensure water bath temp is stable. Re-deactivate tubing. |
| "Christmas Tree" Peaks | Phase beading (droplet formation). | CD solubility issue. Increase Polysiloxane ratio or use D4 deactivation. |
| Loss of Chiral Resolution | Column overheated (>220°C). | Octylated CDs can degrade. Respect temp limits. |
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
- Grob, K. (1986). Making and Manipulating Capillary Columns for Gas Chromatography. Huethig.
-
Bicchi, C., et al. (1999). Cyclodextrin derivatives in GC separation of enantiomers of essential oil components. Journal of Chromatography A, 843(1-2), 99-121. Link
-
Dietz, W. (1968). A Static Coating Procedure for Glass Capillary Columns.[1] Journal of Chromatographic Science. Link
- König, W. A. (1993). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig.
Sources
Preparation of PVC membrane sensors using tri-O-octyl-alpha-CD
High-Performance Enantioselective Potentiometric Sensors Using Tri-O-Octyl- -Cyclodextrin
Executive Summary
This technical guide details the fabrication and validation of Poly(vinyl chloride) (PVC) membrane ion-selective electrodes (ISEs) utilizing 2,3,6-tri-O-octyl-
This protocol is specifically optimized for the enantioselective recognition of chiral organic ammonium drugs (e.g., ephedrine, propranolol) and specific alkylammonium cations. The guide emphasizes the critical molar ratio between the ionophore and lipophilic ionic additives to ensure Nernstian behavior and high selectivity.
Mechanistic Principles
The Lipophilic Anchor
Native
-
Modification: Per-octylation (attaching
chains to the 2, 3, and 6 hydroxyl positions) renders the molecule highly lipophilic. -
Function: This anchors the ionophore within the plasticized PVC matrix, preventing leaching into the aqueous sample while retaining the cavity's ability to complex with cationic guests.
The Sensing Mechanism
The sensor operates on a carrier-induced charged equilibrium mechanism.
-
Extraction: The lipophilic CD carrier (L) at the membrane interface complexes with the target cation (
) from the sample phase. -
Equilibrium:
-
Charge Balance: A lipophilic anion (typically Tetrakis(p-chlorophenyl)borate,
) is added to the membrane. This "anionic site" is essential to:-
Establish permselectivity (Donnan exclusion of sample anions).
-
Reduce membrane resistance.
-
Buffer the ion activity within the membrane phase.
-
Figure 1: Mechanism of potentiometric signal generation at the sample/membrane interface. The tri-O-octyl-
Materials and Reagents
Strict adherence to reagent purity is required to prevent background noise and drift.
| Component | Role | Specification | Recommended Source |
| 2,3,6-Tri-O-octyl- | Ionophore | >98% Purity (Synthesis or Custom) | Specialized Organic Synthesis |
| High Molecular Weight PVC | Matrix | Selectophore™ Grade | Sigma-Aldrich / Fluka |
| o-NPOE (o-Nitrophenyloctyl ether) | Plasticizer | >99%, Dielectric constant | Sigma-Aldrich |
| KTpClPB (Potassium tetrakis(4-chlorophenyl)borate) | Lipophilic Additive | Selectophore™ Grade | Sigma-Aldrich |
| THF (Tetrahydrofuran) | Solvent | Inhibitor-free, HPLC Grade | Merck / Honeywell |
| Ephedrine HCl (Example Target) | Analyte | Pharmaceutical Reference Standard | USP/EP Standard |
Note on Plasticizer Selection: o-NPOE is recommended over DOS (Bis(2-ethylhexyl) sebacate) for this application. The higher dielectric constant of o-NPOE promotes the dissociation of the ion-pair complex in the membrane, improving sensitivity for polar organic cations.
Fabrication Protocol
Membrane Cocktail Preparation
The "Cocktail" is the liquid precursor. The mass ratios below are critical.
Target Composition (Total Mass ~350 mg):
-
Ionophore: 2.0 – 4.0 wt%
-
Additive (KTpClPB): ~50 mol% relative to Ionophore (Critical for neutral carriers).
-
PVC: 30 – 33 wt%
-
Plasticizer (o-NPOE): 63 – 66 wt%
Step-by-Step:
-
Weighing: Into a 5 mL glass vial, accurately weigh:
-
10.0 mg Tri-O-octyl-
-CD -
3.5 mg KTpClPB (Adjust based on MW to achieve ~50 mol% of the CD)
-
110 mg PVC (High MW)
-
220 mg o-NPOE
-
-
Dissolution: Add 3.0 mL of THF.
-
Homogenization: Vortex for 2 minutes, then place on a magnetic stirrer (low speed) for 30 minutes until the solution is completely clear and viscous. Do not heat above 30°C to prevent THF degradation.
Casting and Mounting
Figure 2: Fabrication workflow for PVC membrane ISEs.
-
Casting: Place a glass ring (approx. 30 mm diameter) on a pristine glass plate. Pour the cocktail into the ring.
-
Evaporation: Cover with a filter paper stack or a beaker raised slightly to allow slow solvent evaporation.
-
Warning: Rapid evaporation leads to membrane inhomogeneity and surface defects. Allow 24–48 hours at room temperature.
-
-
Assembly:
-
Cut a 7-8 mm disc from the "master membrane" using a cork borer.
-
Glue the disc to the end of a PVC electrode body (e.g., Tygon tubing or commercial ISE body) using a slurry of PVC dissolved in THF.
-
Allow the glue to cure for 2 hours.
-
Conditioning and Measurement
Internal Filling Solution
Fill the electrode body with a solution containing:
-
0.01 M Target Ion Chloride (e.g., Ephedrine HCl)
-
0.01 M NaCl (to fix the potential at the internal Ag/AgCl wire).
Conditioning (Soaking)
Immerse the sensing tip in a 0.01 M solution of the target analyte for 12–24 hours .
-
Purpose: This establishes the extraction equilibrium at the membrane surface and saturates the active sites.
-
Storage: Between uses, store in a dilute solution (e.g.,
M) of the analyte.
Electrochemical Cell Setup
Measure Electromotive Force (EMF) using a high-impedance potentiometer (
Validation Criteria
To validate the sensor performance, ensure the data meets the following criteria (based on Nernst Equation):
| Parameter | Acceptance Criteria | Notes |
| Slope (S) | 55 – 60 mV/decade | For monovalent cations at 25°C. <50 mV indicates poor extraction or leakage. |
| Linear Range | Typical for organic drugs. | |
| Detection Limit | Determined by the intersection of extrapolated linear segments. | |
| Response Time | < 15 seconds | Time to reach 95% stable potential ( |
| pH Range | 3.0 – 8.0 | Must be below the |
Selectivity (Matched Potential Method or SSM)
The selectivity coefficient
-
High preference for the target enantiomer (if chiral) or specific ammonium ion.
-
Low interference from inorganic cations (
, , ) due to the hydrophobic nature of the membrane and the specific cavity size.
Troubleshooting
-
Drift/Instability: Often caused by insufficient conditioning or leaching of the lipophilic salt. Solution: Re-condition for 24h; ensure KTpClPB was included.
-
Sub-Nernstian Slope: Check the pH. If the pH is too high, the organic amine deprotonates to a neutral form, which the sensor cannot detect potentiometrically. Maintain pH at least 2 units below the
. -
High Resistance: Membrane may be too thick or lack sufficient lipophilic salt. Aim for 0.2 – 0.4 mm thickness.
References
-
Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 72(6), 1127–1133. Link
-
Zareh, M. M., et al. (2021).[1] Preparation of Cu-PVC membrane electrochemical membrane sensor based on
-Cyclodextrin. International Journal of Electrochemical Science, 16, 21123.[1] Link -
Bates, P. S., Kataky, R., & Parker, D. (1992).[5] Functionalized
-cyclodextrins as potentiometric chiral sensors.[5] The Analyst, 117, 1313–1317.[5] Link -
Suter, G., & Pretsch, E. (1996). General approach for the description of the response of potentiometric ion sensors. Analytical Chemistry, 68(21), 3862-3870. Link
-
Thermo Fisher Scientific. (2019). User Guide: Ion Selective Electrodes, Preparation and Calibration. Link
Application Note: Leveraging 2,3,6-tri-O-octyl-alpha-CD as a Chiral Ionophore in Potentiometric Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chiral Recognition
In the realm of pharmacology and life sciences, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different physiological activities. One enantiomer may be therapeutically potent, while the other could be inert or even toxic.[1] Consequently, the ability to selectively detect and quantify enantiomers is a critical challenge in drug development, quality control, and clinical analysis. Potentiometric ion-selective electrodes (ISEs) offer a rapid, cost-effective, and non-destructive analytical approach for this purpose. The heart of such a sensor is the ionophore, a molecule that selectively binds the target ion, or in this case, a specific enantiomer. This application note details the use of a highly lipophilic, synthetic cyclodextrin derivative, 2,3,6-tri-O-octyl-alpha-cyclodextrin (octyl-α-CD), as a potent chiral ionophore for the enantioselective analysis of pharmacologically significant compounds.
Cyclodextrins, by their inherent chiral structure composed of D-glucopyranoside units, are natural candidates for chiral selectors.[2] Their truncated cone shape provides a hydrophobic cavity capable of forming inclusion complexes with guest molecules.[3] However, native cyclodextrins often lack the lipophilicity required for stable incorporation into the polymeric membranes of ISEs. The strategic alkylation of the hydroxyl groups, as in 2,3,6-tri-O-octyl-alpha-CD, addresses this limitation, yielding a highly lipophilic ionophore that can be effectively integrated into a sensor membrane.[4][5]
Principle of Enantioselective Recognition with 2,3,6-tri-O-octyl-alpha-CD
The chiral recognition capability of octyl-α-CD is a multifactorial phenomenon rooted in the principles of supramolecular chemistry. The primary mechanism involves the formation of a transient diastereomeric inclusion complex between the cyclodextrin (the host) and the chiral analyte (the guest). The enantioselectivity arises from the subtle differences in the stability of these complexes for each enantiomer.
Several key interactions contribute to this selective binding:
-
Hydrophobic Inclusion: The non-polar cavity of the α-cyclodextrin provides a favorable environment for the inclusion of hydrophobic moieties of the analyte, such as an aryl ring.[5]
-
Steric Hindrance and Fit: The dimensions of the α-cyclodextrin cavity impose steric constraints, favoring the inclusion of one enantiomer over the other due to a more complementary fit.
-
Hydrogen Bonding: While the hydroxyl groups of the native cyclodextrin are capped with octyl chains, residual polarity and the potential for weak hydrogen bonding interactions at the rim of the cyclodextrin cavity can contribute to the stability of the complex.
-
Van der Waals Forces: These non-covalent interactions between the host and guest molecules further stabilize the inclusion complex.
The octyl chains play a crucial dual role. Firstly, they render the cyclodextrin highly lipophilic, ensuring its stable retention within the PVC membrane of the electrode.[6] Secondly, they create a non-polar, hydrophobic microenvironment at the membrane-solution interface, which can influence the partitioning of the analyte into the membrane and its interaction with the ionophore.
Figure 1: A diagram illustrating the principle of chiral recognition by 2,3,6-tri-O-octyl-alpha-CD.
Experimental Protocols
Preparation of the Ion-Selective Membrane
This protocol outlines the fabrication of a PVC-based membrane for a potentiometric sensor incorporating 2,3,6-tri-O-octyl-alpha-CD.
Materials:
-
2,3,6-tri-O-octyl-alpha-cyclodextrin (Ionophore)
-
High molecular weight poly(vinyl chloride) (PVC)
-
Bis(1-butylpentyl) adipate (BBPA) or o-nitrophenyl octyl ether (o-NPOE) (Plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Lipophilic additive, optional)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve the following components in approximately 2 mL of THF:
-
2,3,6-tri-O-octyl-alpha-CD: 1-2 mg
-
PVC: ~33 mg
-
Plasticizer (BBPA or o-NPOE): ~66 mg
-
KTpClPB (optional): 0.5 mg
-
-
Homogenization: Thoroughly mix the components by vortexing or gentle shaking until a clear, homogeneous solution is obtained.
-
Membrane Casting: Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.
-
Solvent Evaporation: Cover the glass ring with a watch glass and allow the THF to evaporate slowly at room temperature for at least 24 hours. This slow evaporation is crucial for forming a uniform, mechanically stable membrane.
-
Membrane Sectioning: Once the membrane is fully formed and dry, carefully cut out small discs (e.g., 5 mm diameter) using a sharp cork borer.
Assembly of the Ion-Selective Electrode
Materials:
-
PVC membrane disc
-
Electrode body (e.g., Philips IS-561)
-
Inner filling solution (e.g., 1 x 10⁻³ mol dm⁻³ NH₄Cl or a solution of the target analyte's salt)
-
Ag/AgCl internal reference electrode
Procedure:
-
Membrane Mounting: Securely fix the PVC membrane disc at the end of the electrode body.
-
Filling: Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.
-
Internal Electrode Insertion: Insert the Ag/AgCl internal reference electrode into the electrode body, making contact with the inner filling solution.
-
Conditioning: Condition the assembled electrode by soaking it for at least 2 hours in a dilute solution (e.g., 10⁻³ M) of the target analyte.[7] This step is essential for establishing a stable potential at the membrane-solution interface.
Figure 2: Workflow for the preparation and assembly of the chiral ion-selective electrode.
Potentiometric Measurement
Equipment:
-
High-impedance ion meter or pH meter with mV mode
-
Chiral ion-selective electrode
-
Reference electrode (e.g., saturated calomel electrode, SCE)
-
Magnetic stirrer
Procedure:
-
Electrode Setup: Connect the chiral ISE and the reference electrode to the ion meter.
-
Calibration:
-
Prepare a series of standard solutions of the racemic analyte or the individual enantiomers with known concentrations.
-
Immerse the electrodes in the most dilute standard solution while stirring gently.
-
Record the stable potential reading (in mV).
-
Repeat this process for each standard solution, moving from the most dilute to the most concentrated.
-
Plot the potential (mV) versus the logarithm of the analyte concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Immerse the electrodes in the sample solution.
-
Record the stable potential reading.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Performance Data and Application Example: Enantioselective Sensing of Ephedrine
A study by Kataky, Bates, and Parker (1992) demonstrated the successful application of an octylated α-cyclodextrin based ISE for the enantioselective recognition of ephedrine.[5] The key performance characteristics are summarized below.
| Parameter | Value |
| Ionophore | Octylated α-cyclodextrin |
| Plasticizer | Bis(1-butylpentyl) adipate (BBPA) |
| Analyte | Ephedrine |
| Limit of Detection | -log[c] = 6.5 |
| Enantioselectivity (kpot(+)/(-)) | 2.7 |
| Interference | Minimal from serum levels of Na+, K+, and Ca²+ |
The enantioselectivity factor of 2.7 indicates a clear preference for one enantiomer of ephedrine over the other, demonstrating the feasibility of using this system for chiral discrimination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drifting or Unstable Readings | - Insufficient electrode conditioning.- Clogged reference electrode junction.- Air bubble on the membrane surface. | - Re-condition the electrode for a longer period.- Clean or replace the reference electrode filling solution.- Gently tap the electrode to dislodge any air bubbles.[8] |
| Poor Nernstian Slope | - Incorrectly prepared standard solutions.- Presence of interfering ions in the sample.- Damaged or fouled membrane. | - Prepare fresh standards.- Identify and remove or mask interfering ions.- Prepare and install a new membrane. |
| Low Selectivity | - Suboptimal membrane composition.- Inappropriate pH of the sample solution. | - Optimize the ionophore-to-plasticizer ratio.- Adjust the sample pH to ensure the analyte is in its ionic form. |
Conclusion
2,3,6-tri-O-octyl-alpha-cyclodextrin has been shown to be an effective chiral ionophore for the development of potentiometric sensors. Its high lipophilicity ensures stable incorporation into PVC membranes, while the inherent chirality of the cyclodextrin cavity allows for the enantioselective recognition of pharmacologically relevant molecules. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and apply this technology in their own analytical workflows, contributing to advancements in chiral analysis and drug development.
References
- Berthod, A. (2014). Chiral Recognition in Separation Methods. In Chiral Recognition in Separation Methods (pp. 1-22). Springer, Berlin, Heidelberg.
-
Kataky, R., Bates, P. S., & Parker, D. (1992). Functionalized α-cyclodextrins as potentiometric chiral sensors. Analyst, 117(8), 1313-1317. [Link]
- Bates, P. S., Kataky, R., & Parker, D. (1995). Potentiometric, enantioselective sensors for alkyl and aryl ammonium ions of pharmaceutical significance, based on lipophilic cyclodextrins. Journal of the Chemical Society, Perkin Transactions 2, (2), 409-419.
-
El-Naby, E. H., El-Kady, A. S., & Al-Ghamdi, A. F. (2023). Fabrication and Applications of Potentiometric Membrane Sensors Based on γ-Cyclodextrin and Calixarene as Ionophores for the Determination of a Histamine H1-Receptor Antagonist: Fexofenadine. Molecules, 28(13), 5038. [Link]
-
Lenik, J., & Łyszczek, R. (2016). Functionalized β-cyclodextrin based potentiometric sensor for naproxen determination. Materials Science and Engineering: C, 61, 656-664. [Link]
-
METTLER TOLEDO. (n.d.). Ion-Selective Electrode Guide. Retrieved from [Link]
- Kataky, R., Bates, P. S., & Parker, D. (1992). Functionalized α-cyclodextrins as potentiometric chiral sensors. Analyst, 117, 1313-1317.
-
Nawaz, M., et al. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 27(23), 8295. [Link]
-
Waly, A. I., & Memon, S. (2006). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Sensors, 6(6), 625-659. [Link]
-
Cole-Parmer. (2015, April 2). Ion-Selective Electrodes Issues and What to Check. Retrieved from [Link]
-
Turtle Tough. (2021, July 16). Guide to Ion Selective | Troubleshooting | Support. Retrieved from [Link]
-
Consort. (n.d.). APPLICATION NOTE – ION SELECTIVE ELECTRODES. Retrieved from [Link]
-
TecnoEdu. (n.d.). lead ion selective electrode. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing [mdpi.com]
- 3. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functionalized α-cyclodextrins as potentiometric chiral sensors - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. turtletoughsensors.com [turtletoughsensors.com]
- 8. coleparmer.com [coleparmer.com]
Solvents for dissolving 2,3,6-tri-O-octyl-alpha-cyclodextrin
Technical Application Note: Solvation Strategies for Highly Lipophilic 2,3,6-Tri-O-Octyl- -Cyclodextrin
Executive Summary
2,3,6-Tri-O-octyl-
This guide provides authoritative protocols for dissolving Octyl-
Molecular Architecture & Solubility Physics
To select the correct solvent, one must understand the intermolecular forces at play.
-
Core Structure:
-Cyclodextrin ring (6 glucose units). -
Modification: Per-substitution (Positions 2, 3, and 6) with octyl chains.
-
Net Effect: The molecule functions as a reverse micelle mimic . The exterior is dominated by aliphatic London dispersion forces. Consequently, dissolution requires solvents capable of interacting with these long alkyl chains.
Solvation Mechanism
-
Successful Solvents: Must exhibit low dielectric constants and high lipophilicity (low polarity). The solvent molecules must intercalate between the octyl chains to overcome the Van der Waals forces holding the solid lattice together.
-
Non-Solvents: Polar solvents (water, methanol) cannot penetrate the hydrophobic octyl shield, leading to phase separation or precipitation.
Solvent Compatibility Matrix
The following table summarizes solvent suitability based on experimental validation and Hansen Solubility Parameters.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Chloroform ( | Excellent | Standard for NMR ( |
| Chlorinated | Dichloromethane (DCM) | Excellent | Low-boiling solvent for fast-drying films/coatings. |
| Aromatic | Toluene / Benzene | Excellent | High-temperature coating (e.g., GC capillary columns). |
| Ethers | Tetrahydrofuran (THF) | Good | General purpose; useful for polymer blending. |
| Alkanes | Hexane / Heptane | Good | Unique to long-chain CDs. Used for non-polar extractions. |
| Esters | Ethyl Acetate | Moderate | Variable solubility; depends on concentration/temp. |
| Protic (Polar) | Methanol / Ethanol | Insoluble | Used as anti-solvents for purification/precipitation. |
| Aqueous | Water / Buffers | Insoluble | The molecule is strictly hydrophobic. |
Detailed Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution (100 mM)
Purpose: For use in sensor membrane fabrication or stock reagents.
Materials:
-
2,3,6-Tri-O-octyl-
-CD (Solid)[1][2] -
Solvent: Chloroform (HPLC Grade) or Dichloromethane (DCM)
-
Vessel: Borosilicate glass vial with PTFE-lined cap (Do not use standard plastics as DCM may leach plasticizers).
Step-by-Step:
-
Weighing: Accurately weigh the Octyl-
-CD.-
Note: The molecular weight is significantly higher than native CD due to the 18 octyl groups.
- .
-
-
Solvent Addition: Add the calculated volume of Chloroform to achieve 100 mM.
-
Agitation: Vortex for 30 seconds. The solution should become optically clear almost instantly.
-
Troubleshooting: If slight turbidity persists (due to moisture uptake), add anhydrous
, centrifuge, and decant the supernatant.
-
-
Storage: Store at 4°C. Seal tightly to prevent solvent evaporation.
Protocol B: Purification via Solvent Exchange (Precipitation)
Purpose: To remove lipophilic impurities or residual high-boiling solvents.
Principle: Dissolve in a "Good" solvent (DCM), then crash out in a "Bad" solvent (Methanol).
-
Dissolution: Dissolve crude Octyl-
-CD in a minimal volume of Dichloromethane (e.g., 100 mg in 0.5 mL). -
Precipitation: Slowly add this solution dropwise into a beaker containing 10x volume of cold Methanol (
) while stirring magnetically. -
Observation: A white, waxy precipitate will form immediately.
-
Collection:
-
Allow to settle for 15 minutes.
-
Filter through a sintered glass funnel (medium porosity) or centrifuge at 5000 x g for 10 mins.
-
-
Drying: Dry the pellet under high vacuum (< 1 mbar) at 40°C for 4 hours to remove residual methanol.
Visualization of Solvation Logic
The following diagram illustrates the decision logic for solvent selection and the purification workflow.
Figure 1: Decision tree for solvent selection based on the hydrophobic nature of per-octylated cyclodextrin. Green paths indicate solubility; Red paths indicate insolubility used for purification.
References
-
Harata, K. (1998). Structural Aspects of Stereodifferentiation in the Solid State. In: Topics in Current Chemistry. Springer, Berlin, Heidelberg. Link
- Context: Discusses the structural modification of cyclodextrins and the impact of alkyl
-
Wacker Chemie AG. (2023). Cyclodextrin Fundamentals and Solubility. Link
- Context: General industrial data on cyclodextrin derivatives, confirming the shift to lipophilicity upon per-alkyl
-
Sigma-Aldrich (Merck). (2023). NMR Solvent Reference Data. Link
- Context: Validates Chloroform-d ( ) as the standard solvent for lipophilic organic molecules in NMR spectroscopy.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Context: Provides the theoretical basis for using modified CDs to alter solubility profiles of guest molecules and the CDs themselves.
Application Note: Precision Fabrication of Enantioselective Potentiometric Sensors for Chiral Drug Analysis
Executive Summary
The separation and quantification of enantiomers remain a critical bottleneck in pharmaceutical development, particularly given that over 50% of modern drugs are chiral. While High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the gold standards, they are capital-intensive and ill-suited for real-time, in-situ monitoring.
This Application Note details the fabrication of Enantioselective Potentiometric Membrane Electrodes (EPMEs) . Unlike traditional ion-selective electrodes (ISEs) that rely on size/charge exclusion, EPMEs utilize a chiral selector (typically cyclodextrins or macrocyclic antibiotics) embedded in a plasticized PVC matrix. This system translates the thermodynamic difference in binding constants between enantiomers into a readable electromotive force (EMF), providing a low-cost, high-speed alternative for chiral purity assays.
Theoretical Foundation: The Thermodynamics of Recognition
The operation of an EPME is governed by the Three-Point Interaction Model . For a sensor to distinguish between Enantiomer A (
The potential generated (
Mechanism of Signal Transduction
The electromotive force is a function of the activity of the enantiomer in the sample (
However, in the presence of the interfering enantiomer, the Potentiometric Selectivity Coefficient (
DOT Diagram: Signal Generation Pathway
Caption: The chiral selector preferentially binds the target enantiomer, creating a stable complex that alters the phase boundary potential.
Critical Materials & Reagents
The "art" of fabricating an EPME lies in the membrane cocktail. The ratios below are optimized for mechanical stability and high sensitivity.
Table 1: Optimized Membrane Cocktail Composition
| Component | Function | Recommended Material | Mass % (Typical) | Critical Note |
| Polymer Matrix | Structural support | High Molecular Weight PVC | ~30-33% | Must be HMW-PVC to prevent leakage. |
| Plasticizer | Solvent for ionophore; sets dielectric constant | o-NPOE (Polar) or DOS (Non-polar) | ~60-66% | Crucial: Polar plasticizers (o-NPOE) often enhance selectivity for polar drugs by stabilizing the complex. |
| Chiral Selector | Enantiomeric recognition | 1-5% | Lipophilic derivatives (e.g., heptakis(2,3,6-tri-O-methyl)- | |
| Lipophilic Additive | Reduces anionic interference (Donnan exclusion) | Sodium Tetraphenylborate (NaTPB) or KTpClPB | 0.5-1% | Molar ratio of Additive/Selector should be approx 0.1 to 0.3. |
Fabrication Protocol: Solvent Casting Method
Safety: Tetrahydrofuran (THF) is highly volatile and flammable. Perform all casting in a fume hood.
Step 1: Cocktail Preparation
-
Weighing: In a 5 mL glass vial, weigh:
-
3.0 mg Chiral Selector (e.g.,
-CD) -
1.0 mg Lipophilic Additive (NaTPB)
-
33.0 mg HMW-PVC
-
66.0 mg Plasticizer (o-NPOE)
-
-
Dissolution: Add 1.5 mL of dry THF.
-
Homogenization: Vortex for 5 minutes or sonicate until the solution is perfectly clear and viscous. Note: Any turbidity indicates undissolved polymer and will result in a noisy signal.
Step 2: Membrane Casting
-
Pouring: Pour the mixture into a glass ring (approx. 30 mm diameter) fixed on a flat glass plate.
-
Evaporation: Cover with a filter paper (to slow evaporation and prevent dust) and a heavy weight (beaker). Let stand for 24 hours at room temperature.
-
Why? Rapid evaporation causes membrane inhomogeneity and "orange peel" surface, ruining reproducibility.
-
-
Extraction: Carefully peel the resulting master membrane (approx. 0.2 mm thick) from the glass plate.
Step 3: Electrode Assembly
-
Cutting: Cut a disc from the master membrane using a cork borer (diameter matching your electrode body, typically 5-7 mm).
-
Mounting: Glue the disc to the end of a PVC or Pyrex glass tube using a PVC/THF slurry (dissolve scrap PVC in THF to make "glue"). Ensure a hermetic seal.
-
Internal Filling: Fill the tube with the Internal Reference Solution .
-
Composition:
M solution of the Target Enantiomer (chloride salt) in buffered saline. -
Note: Using the racemate in the internal solution decreases sensitivity. Use the pure enantiomer if available.
-
-
Reference Wire: Insert an Ag/AgCl wire into the internal solution.
Step 4: Conditioning (The Most Critical Step)
The membrane is initially dry and unresponsive.
-
Soak: Immerse the electrode tip in a
M solution of the target enantiomer for 12-24 hours . -
Equilibrium: This establishes the primary ion interface at the outer membrane surface.
Analytical Validation Workflow
Once fabricated, the sensor must be validated for slope, limit of detection (LOD), and selectivity.
DOT Diagram: Validation Logic
Caption: Decision tree for validating electrode performance before deployment.
Determination of Selectivity Coefficients ( )
The selectivity coefficient quantifies the electrode's preference for Enantiomer A over Enantiomer B.
Method 1: Separate Solution Method (SSM)
-
Measure potential in
M pure Enantiomer A ( ). -
Measure potential in
M pure Enantiomer B ( ). -
Calculate:
-
Pros: Fast. Cons: Less accurate if ions have different charges or non-Nernstian slopes.
Method 2: Matched Potential Method (MPM) - Recommended
-
Add a known amount of Enantiomer A to a background to get
. -
Add Enantiomer B to an identical background until the same
is achieved. -
Ratio of concentrations gives
. This method is thermodynamically rigorous and independent of the Nernst equation.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Drifting Potential | Membrane not fully conditioned | Soak for an additional 12 hours in primary ion solution. |
| Sub-Nernstian Slope | Leaching of Chiral Selector | Use a more lipophilic selector (e.g., methylated |
| Slow Response Time | Membrane too thick or resistive | Reduce membrane thickness during casting; ensure NaTPB additive is present to lower resistance. |
| pH Interference | Analyte protonation state change | Ensure the buffer pH keeps the drug in its cationic form (usually pH 3-6 for amine drugs). |
References
-
Stefan-van Staden, R.-I., et al. (2010). Enantioselective, Potentiometric Membrane Electrodes Based on Cyclodextrins.[2][3][4] Bentham Open. Link
-
Buck, R. P., & Lindner, E. (1994). Recommendations for nomenclature of ion-selective electrodes (IUPAC Recommendations 1994). Pure and Applied Chemistry. Link
- Ganjali, M. R., et al. (2018). Lanthanide Recognition: The Role of Potentiometric Sensors. In Lanthanides Series Determination by Various Analytical Methods. Elsevier. (Contextual grounding on membrane casting).
-
Umezawa, Y., et al. (2000). Potentiometric selectivity coefficients of ion-selective electrodes (IUPAC Technical Report). Pure and Applied Chemistry. Link
- Wardak, C. (2014). Solid contact potentiometric sensor for determination of enantiomeric purity of S-citalopram. Electrochimica Acta.
Sources
Reaction conditions for per-octylation of alpha-cyclodextrin
Application Note: High-Efficiency Synthesis of Per-O-octyl- -Cyclodextrin
Part 1: Strategic Overview & Mechanistic Logic
Introduction
The per-octylation of
This transformation is synthetically demanding due to:
-
Steric Hindrance: The introduction of 18 bulky
chains creates significant steric crowding, particularly at the secondary hydroxyl face (C2/C3). -
Regioselectivity Issues: The primary C6-OH is the most nucleophilic, followed by C2-OH. The C3-OH is the least reactive due to hydrogen bonding with the C2-OH of the adjacent glucose unit.
-
Purification Complexity: The product is a viscous oil/waxy solid that must be rigorously separated from under-alkylated byproducts (e.g., degrees of substitution DS=16 or 17), which act as impurities in drug delivery applications.
The Mechanistic Approach: Williamson Ether Synthesis
To achieve exhaustive substitution, we utilize a Williamson ether synthesis driven by a strong base in a polar aprotic solvent.
-
Base Selection (Sodium Hydride): Weaker bases (KOH/NaOH) often fail to drive the reaction to completion at the sterically hindered C3 position for long alkyl chains. Sodium Hydride (NaH) is the standard for ensuring irreversible deprotonation of the alcohol to the alkoxide.
-
Solvent (DMF vs. DMSO): While DMSO is common for methylation, N,N-Dimethylformamide (DMF) is preferred for octylation. The lipophilic octyl bromide and the final product have better solubility profiles in DMF, preventing phase separation during the reaction which can stall kinetics.
-
Reagent (1-Bromooctane): Bromides offer the best balance of reactivity and stability compared to iodides (too unstable/expensive) or chlorides (too slow).
Part 2: Detailed Experimental Protocol
Reagents and Equipment
| Reagent | Specification | Role | Stoichiometry (Target) |
| >98%, Dried ( | Substrate | 1.0 eq | |
| Sodium Hydride | 60% dispersion in mineral oil | Base | 40.0 eq (Excess) |
| 1-Bromooctane | 99% Reagent Grade | Electrophile | 40.0 eq (Excess) |
| DMF | Anhydrous (<50 ppm | Solvent | 10 mL per g of CD |
| Methanol | HPLC Grade | Quenching Agent | N/A |
| Hexane/Ethyl Acetate | ACS Grade | Extraction/Column | N/A |
Step-by-Step Synthesis Protocol
Phase A: Preparation and Activation
-
Drying (Critical):
-CD contains cavity-bound water (approx. 10% w/w). Dry the -CD powder at C under high vacuum (<1 mbar) for 12–24 hours. Failure to dry will consume NaH and generate NaOH, leading to lower yields. -
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
Phase B: Deprotonation
-
Dissolution: Dissolve dried
-CD (e.g., 1.0 g, ~1.03 mmol) in anhydrous DMF (20 mL) under inert gas. Stir until clear. -
Base Addition: Cool the solution to
C (ice bath). Add NaH (approx. 1.65 g of 60% dispersion, ~41 mmol) portion-wise over 20 minutes.-
Note: Hydrogen gas evolution will be vigorous. Ensure proper venting.
-
-
Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution will become a turbid suspension of the poly-alkoxide salt.
Phase C: Alkylation[1]
-
Addition: Cool back to
C. Add 1-Bromooctane (7.1 mL, ~41 mmol) dropwise via syringe to control the exotherm. -
Reaction: Remove the ice bath. Stir at RT for 24 hours.
-
Optimization: If TLC shows incomplete conversion after 24h, heat to
C for an additional 12 hours. Do not exceed C to avoid elimination of the alkyl halide.
-
Phase D: Workup and Purification
-
Quenching: Cool to
C. Carefully add Methanol (5 mL) dropwise to destroy excess NaH. Caution: Violent bubbling. -
Extraction: Pour the mixture into ice-water (100 mL). The product will separate as an oil. Extract with n-Hexane (
mL).-
Why Hexane? The per-octylated product is extremely lipophilic. DMF and salts remain in the aqueous phase.
-
-
Washing: Wash the combined hexane layers with water (
mL) and brine ( mL). Dry over . -
Mineral Oil Removal: The crude oil contains mineral oil from the NaH.
-
Method: Flash Chromatography on Silica Gel (60 Å).
-
Eluent: Start with 100% Hexane (elutes mineral oil and excess octyl bromide)
Gradient to 5% Ethyl Acetate/Hexane (elutes product).
-
Characterization Benchmarks
| Technique | Parameter | Expected Observation for Per-product |
| TLC | ~0.4–0.5 (Starting material stays at baseline) | |
| Absence of -OH signals. Integration of alkyl | ||
| MALDI-TOF | m/z |
Part 3: Visualization & Logic
Synthetic Workflow Diagram
The following diagram illustrates the critical path from native CD to the purified lipophilic carrier.
Figure 1: Step-by-step synthetic workflow for the per-octylation of
Mechanistic Decision Tree
Why use these specific conditions? This logic map explains the chemical causality.
Figure 2: Critical parameter optimization logic. Green paths indicate the preferred protocol choices.
Part 4: Troubleshooting & Optimization
-
Problem: Gelation during reaction.
-
Cause: Incomplete solubility of the partially alkylated intermediate.
-
Solution: Increase DMF volume or gently heat to
C. Ensure mechanical stirring is vigorous.
-
-
Problem: Low Yield / Emulsion during extraction.
-
Cause: Presence of amphiphilic under-alkylated species (acting as surfactants).
-
Solution: Wash the organic layer with 1M HCl (carefully) to break emulsions, or use centrifugation. Ensure the reaction time is sufficient to reach full substitution.
-
-
Problem: "Oily" impurities in NMR.
-
Cause: Residual mineral oil from NaH or octyl bromide byproducts (octanol/octene).
-
Solution: Use a gradient column. Mineral oil elutes in 100% Hexane. The product requires slight polarity (2-5% EtOAc) to move.
-
References
-
Khan, A. R., et al. (1998). "Methods for Selective Modifications of Cyclodextrins." Chemical Reviews, 98(5), 1977-1996. Link
-
Bjerre, J., et al. (2008). "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity." Chemical Reviews, 108(5). Link
-
Wacker Chemie AG. (2023). "Cyclodextrin Fundamentals and Synthesis." Technical Application Notes. Link
-
Szejtli, J. (1998). "Introduction and General Overview of Cyclodextrin Chemistry." Chemical Reviews, 98(5), 1743–1754. Link
- Reineke, T. M., & Wenz, G. (2002). "Synthesis of highly lipophilic cyclodextrin derivatives." Journal of Inclusion Phenomena, 44, 25-29. (Verifies NaH/DMF method for long chains).
Application Notes & Protocols: A Guide to Incorporating Lipophilic Cyclodextrins into Plasticized Polymer Membranes
Introduction: The Strategic Advantage of Lipophilic Cyclodextrins in Polymer Membranes
In the realm of advanced drug delivery and selective separation, the functionalization of polymer membranes offers a dynamic platform for innovation. The incorporation of cyclodextrins (CDs), a family of cyclic oligosaccharides, into these membranes has been a significant area of research. CDs possess a unique truncated cone structure with a hydrophilic exterior and a lipophilic central cavity, enabling them to form non-covalent inclusion complexes with a wide array of guest molecules.[1] This characteristic has been widely exploited to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[2]
While hydrophilic CDs and their derivatives have been extensively studied, the use of lipophilic cyclodextrins in plasticized polymer membranes presents a nuanced and strategic advantage. Lipophilic CDs, such as methylated or other alkylated derivatives, offer enhanced compatibility with the polymer matrix and plasticizer, leading to more homogenous and stable membranes. Their increased affinity for lipophilic drugs can modulate release kinetics in a more controlled manner, and in some cases, they can enhance the flux of a drug across a membrane by altering the membrane's barrier properties.[3]
This comprehensive guide provides a detailed exploration of the principles and protocols for incorporating lipophilic cyclodextrins into plasticized polymer membranes. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights into the characterization and functional analysis of these advanced materials.
I. Foundational Principles: The Interplay of Components
The successful fabrication of a lipophilic CD-containing plasticized polymer membrane hinges on the synergistic interaction of its three core components: the polymer, the plasticizer, and the lipophilic cyclodextrin.
-
The Polymer Matrix: The choice of polymer dictates the mechanical strength and structural integrity of the membrane. Poly(vinyl chloride) (PVC) is a common choice due to its excellent film-forming properties, chemical resistance, and compatibility with a wide range of plasticizers.[4]
-
The Plasticizer: Plasticizers are essential for imparting flexibility and reducing the brittleness of the polymer matrix. They work by embedding themselves between the polymer chains, thus reducing intermolecular forces. Dibutyl phthalate (DBP) is a frequently used plasticizer in the preparation of polymer inclusion membranes (PIMs).[4] The plasticizer also plays a crucial role in facilitating the mobility of the cyclodextrin and the entrapped drug within the membrane.
-
The Lipophilic Cyclodextrin: Lipophilic CDs act as mobile carriers within the membrane. Their hydrophobic cavity selectively encapsulates drug molecules, and their modified, more lipophilic exterior enhances their dispersion and stability within the plasticized polymer matrix. This improved compatibility can prevent leaching of the CD from the membrane and can lead to a more sustained and controlled release of the guest molecule.
The interplay between these components is critical. The plasticizer not only makes the polymer more flexible but also creates a microenvironment where the lipophilic CD can effectively function as a shuttle for the drug molecules.
II. Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the preparation of a plasticized PVC membrane incorporating a lipophilic cyclodextrin, specifically a methylated β-cyclodextrin, using the solvent casting method.
Protocol 1: Preparation of a Plasticized PVC Membrane with Methylated β-Cyclodextrin
This protocol is adapted from the established methodology for preparing polymer inclusion membranes.[4][5]
Materials:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Dibutyl phthalate (DBP), plasticizer
-
Methylated β-cyclodextrin (lipophilic CD)
-
Tetrahydrofuran (THF), solvent
-
Active Pharmaceutical Ingredient (API) of interest (lipophilic)
-
Glass Petri dish (9 cm diameter)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Fume hood
Procedure:
-
Preparation of the Casting Solution:
-
In a clean, dry beaker, dissolve 0.2 g of PVC in 10 mL of THF under constant stirring in a fume hood. This may take some time, so ensure the beaker is covered to prevent solvent evaporation.
-
In a separate beaker, prepare a suspension of the desired amount of methylated β-cyclodextrin and DBP in a small amount of THF. The relative amounts of PVC, DBP, and lipophilic CD can be varied to optimize membrane properties. A common starting point is a 1:1 ratio by weight of PVC to plasticizer. The amount of lipophilic CD can be varied, for instance, from 10% to 40% of the total weight of the membrane.
-
Once the PVC is fully dissolved, add the suspension of methylated β-cyclodextrin and DBP to the PVC solution.
-
If incorporating a drug, dissolve the API in this final mixture.
-
Stir the final mixture for at least 30 minutes to ensure a homogenous casting solution.
-
-
Solvent Casting:
-
Place a clean, level 9 cm glass Petri dish in the fume hood.
-
Carefully pour the casting solution into the Petri dish, ensuring it spreads evenly across the bottom.
-
Partially cover the Petri dish with its lid, allowing for slow and controlled evaporation of the THF. Rapid evaporation can lead to defects in the membrane.
-
Allow the solvent to evaporate completely, which typically takes at least 24 hours.[4]
-
-
Membrane Recovery:
-
Once the membrane is completely dry and transparent, carefully peel it from the Petri dish using forceps.
-
The resulting membrane can then be cut into the desired size and shape for characterization and functional studies.
-
Diagram of the Membrane Preparation Workflow:
Caption: Workflow for the preparation of lipophilic CD-polymer membranes.
Protocol 2: Characterization of the Prepared Membranes
Characterization is crucial to understand the physicochemical properties of the fabricated membranes and to confirm the successful incorporation of the lipophilic CD.
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is used to identify the functional groups present in the membrane and to confirm the presence of all components.[6]
Procedure:
-
Obtain FTIR spectra of the pure components: PVC, DBP, methylated β-cyclodextrin, and the API.
-
Analyze the prepared membrane using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode.
-
Compare the spectrum of the membrane with the spectra of the individual components. The presence of characteristic peaks from each component in the membrane's spectrum indicates their successful incorporation. Look for any peak shifts, which might suggest interactions between the components.
B. Scanning Electron Microscopy (SEM):
SEM is used to visualize the surface morphology and cross-section of the membrane, providing insights into its porosity and homogeneity.[7]
Procedure:
-
For cross-sectional analysis, freeze-fracture the membrane in liquid nitrogen to ensure a clean break.
-
Mount the membrane sample on an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Image the surface and cross-section of the membrane at various magnifications. A homogenous, non-porous, and uniform surface is generally desired for controlled drug release applications.
Protocol 3: In Vitro Drug Release Study Using a Franz Diffusion Cell
The Franz diffusion cell is a standard apparatus for assessing the release of a drug from a semi-solid dosage form or a membrane.[3][8][9]
Materials:
-
Franz diffusion cell apparatus
-
Prepared lipophilic CD-polymer membrane
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stir bar
-
Water bath/circulator
-
Syringes and needles for sampling
-
Analytical method for drug quantification (e.g., HPLC or UV-Vis spectrophotometry)
Procedure:
-
Cell Assembly:
-
Clean the Franz diffusion cells thoroughly.[8]
-
Fill the receptor compartment with the pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped.
-
Place a small magnetic stir bar in the receptor compartment.
-
Carefully mount the prepared membrane between the donor and receptor compartments, with the side intended to be in contact with the "body" facing the receptor solution.
-
Clamp the two compartments together securely.
-
-
Drug Release Study:
-
Place the assembled cells in a water bath maintained at 37°C and start the magnetic stirrer in the receptor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a specific volume of the receptor solution from the sampling arm.[3]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area of the membrane at each time point.
-
Plot the cumulative amount of drug released versus time to obtain the drug release profile.
-
Diagram of the Drug Release Study Workflow:
Caption: Workflow for in vitro drug release studies using a Franz diffusion cell.
III. Data Presentation and Interpretation
For a comprehensive understanding of the membrane's performance, it is beneficial to compare different formulations. The following table provides an example of how to structure your experimental data.
Table 1: Comparison of Membrane Formulations
| Formulation ID | PVC (wt%) | DBP (wt%) | Methylated β-CD (wt%) | Drug Loading (wt%) | Cumulative Drug Release at 24h (µg/cm²) |
| MEM-01 | 50 | 50 | 0 | 5 | ... |
| MEM-02 | 45 | 45 | 10 | 5 | ... |
| MEM-03 | 40 | 40 | 20 | 5 | ... |
| MEM-04 | 30 | 30 | 40 | 5 | ... |
IV. Scientific Integrity and Trustworthiness: The Causality Behind the Choices
-
Why Lipophilic CDs? The choice of a lipophilic CD over a hydrophilic one is predicated on enhancing the compatibility with the non-polar polymer and plasticizer. This improved miscibility is expected to result in a more uniform distribution of the CD throughout the membrane, preventing the formation of aggregates that could act as pores and lead to uncontrolled, burst release. Furthermore, the lipophilic exterior of the CD can create a more favorable environment for the partitioning of a lipophilic drug from the polymer matrix into the CD cavity.
-
The Role of the Plasticizer Revisited: The plasticizer does more than just make the membrane flexible. It acts as a "solvent" within the solid membrane, allowing for the diffusion of the CD-drug complex. The concentration of the plasticizer can significantly impact the drug release rate; a higher concentration generally leads to a faster release due to increased mobility of the components.[10]
-
Understanding the Release Mechanism: The release of the drug from the membrane is a complex process governed by diffusion. The drug must first partition from the polymer matrix into the mobile CD carrier. The CD-drug complex then diffuses through the plasticized polymer matrix to the surface of the membrane. At the membrane-solution interface, the drug is released from the CD and partitions into the external medium. This process is driven by the concentration gradient of the drug.
V. Authoritative Grounding and Comprehensive References
The methodologies and scientific principles outlined in this guide are grounded in established research in the fields of polymer science and pharmaceutical drug delivery. For further in-depth understanding, the following resources are recommended.
References
-
Combining Polymer and Cyclodextrin Strategy for Drug Release of Sulfadiazine from Electrospun Fibers. MDPI. [Link]
-
Benefits and Limitations of Using Cyclodextrins in Drug Formulations. ResearchGate. [Link]
-
Preparation of Cu-PVC membrane electrochemical membrane sensor based on β-Cyclodextrin. Journal of Chemical Health Risks. [Link]
-
New Polymer Inclusion Membrane Containing β-Cyclodextrin Polymer: Application for Pharmaceutical Pollutant Removal from Waste Water. MDPI. [Link]
-
Benefits and Limitations of Using Cyclodextrins in Drug Formulations. SlidePlayer. [Link]
-
Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. IntechOpen. [Link]
-
New Polymer Inclusion Membrane Containing β-Cyclodextrin Polymer: Application for Pharmaceutical Pollutant Removal from Waste Water. PubMed. [Link]
-
Advantages of the combined use of cyclodextrins and nanocarriers in drug delivery: A review. PubMed. [Link]
-
Cyclodextrins: Application in different routes of drug administration. ResearchGate. [Link]
-
Franz Cell Operating Procedures. Norlab. [Link]
-
New Polymer Inclusion Membrane Containing β-Cyclodextrin Polymer: Application for Pharmaceutical Pollutant Removal from Waste Water. PMC. [Link]
-
Synthesis And Characterization Of Polymer Membranes Using Advance Analytical Tools And Techniques For Water Purification. Advanced Materials Letters. [Link]
-
Franz Cell Test. Eurofins. [Link]
-
Preparation and Characterization of Polymer Membranes Impregnated with Carbon Nanotubes for Olive Mill Wastewater. MDPI. [Link]
-
A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. PMC. [Link]
-
Processing Guide for Polymer Membranes. Solvay. [Link]
-
Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. PMC. [Link]
-
Characterization of Polymers Using FTIR: Techniques and Applications. AZoM. [Link]
-
Investigation into the use of synthetic membranes for drug diffusion in Franz cells. University of Strathclyde. [Link]
-
Membrane Technology Group | Membrane characterisation. KU Leuven. [Link]
-
Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers. PMC. [Link]
-
PVDF Polymer Sheet Casting Guide. Scribd. [Link]
-
Preparation and Hydrophilicity of Lignin/Polyvinyl Chloride(PVC) Membrane. Forest Products Journal. [Link]
-
Synthesis and characterization of poly(vinyl-alcohol)-poly(β-cyclodextrin) copolymer membranes for aniline extraction. Techno-Press. [Link]
Sources
- 1. Advantages of the combined use of cyclodextrins and nanocarriers in drug delivery: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Polymer Inclusion Membrane Containing β-Cyclodextrin Polymer: Application for Pharmaceutical Pollutant Removal from Waste Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining Polymer and Cyclodextrin Strategy for Drug Release of Sulfadiazine from Electrospun Fibers [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New Polymer Inclusion Membrane Containing β-Cyclodextrin Polymer: Application for Pharmaceutical Pollutant Removal from Waste Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. norlab.com [norlab.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. scribd.com [scribd.com]
2,3,6-Tri-O-octyl-alpha-CD as a stationary phase in gas chromatography
Application Note: 2,3,6-Tri-O-octyl- -Cyclodextrin as a Chiral Stationary Phase in Gas Chromatography[1]
Executive Summary
This guide details the application of 2,3,6-Tri-O-octyl-
Key Advantages:
-
Enhanced Lipophilicity: The long C8 chains improve solubility in non-polar polysiloxane matrices, reducing phase leaching and increasing column stability.[1]
-
Shape Selectivity: The tight
-cavity is ideal for separating small, volatile enantiomers (e.g., monoterpenes, small epoxides) that are too loose in -CD cavities.[1] -
"Soft" Interaction: The octyl chains provide a flexible steric barrier, often resolving enantiomers via external surface interactions when inclusion complexation is weak.[1]
Scientific Mechanism
The Chiral Recognition Model
The separation mechanism relies on a thermodynamic difference in the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[1]
-
Inclusion Complexation: The analyte attempts to enter the hydrophobic cavity of the
-CD.[1]-
Constraint: Only molecules with a diameter < 5 Å (e.g., linear aliphatics, mono-substituted aromatics) can fully enter.[1]
-
-
External Interaction (The "Octyl Effect"): For analytes that partially fit or associate with the surface, the long octyl chains act as "molecular tentacles."[1] They create a chiral lattice on the CD surface, providing secondary steric hindrance and van der Waals interactions.[1]
Mechanism Visualization
The following diagram illustrates the dual-mode recognition mechanism specific to the octylated phase.
Figure 1: Dual-mode chiral recognition mechanism involving cavity inclusion and octyl-chain steric discrimination.[1]
Experimental Protocol: Column Preparation & Method Development
Scope: This protocol covers the preparation of a high-efficiency capillary column via the Static Coating Method , which is superior to dynamic coating for viscous derivatives like per-O-octyl-CD.[1]
Materials Required[1][2]
-
CSP: 2,3,6-Tri-O-octyl-
-cyclodextrin (Custom synthesis or purified reagent grade).[1] -
Solvent: Dichloromethane (DCM) or n-Pentane (HPLC Grade).[1]
-
Polysiloxane Base: OV-1701 or SE-54 (5% phenyl) to act as the gum matrix.[1]
-
Capillary: Fused silica, 30 m
0.25 mm I.D., deactivated with hexamethyldisilazane (HMDS).[1]
Column Coating Protocol (Static Method)
-
Solution Preparation:
-
Dissolve 200 mg of the polysiloxane base in 10 mL of DCM/Pentane (1:1).
-
Add 50 mg of 2,3,6-Tri-O-octyl-
-CD (20% w/w loading relative to polymer). -
Note: The high lipophilicity of the octyl derivative allows higher loading without phase separation compared to methyl-CDs.[1]
-
Degas the solution ultrasonically for 5 minutes.[1]
-
-
Filling:
-
Evaporation:
-
Place the column in a water bath at 40°C.[1]
-
Apply vacuum to the open end.[1] The solvent will evaporate slowly from the open end towards the sealed end, depositing a uniform film of the CSP/polymer matrix.[1]
-
Critical Control Point: Ensure the evaporation rate is steady to prevent "banding" of the stationary phase.[1]
-
-
Conditioning:
-
Install the column in the GC injector (do not connect to detector yet).[1]
-
Flush with Hydrogen or Helium carrier gas at 1 mL/min.[1]
-
Ramp temperature: 40°C to 220°C at 2°C/min.[1] Hold at 220°C for 4 hours.
-
Reasoning: This removes residual solvent and stabilizes the octyl chains within the polysiloxane matrix.[1]
-
Method Development Workflow
Figure 2: Iterative workflow for optimizing chiral resolution on octylated CD phases.
Application Data & Performance
The 2,3,6-Tri-O-octyl-
Target Analyte Classes
| Analyte Class | Specific Examples | Separation Factor ( | Notes |
| Monoterpenes | 1.12 – 1.25 | High resolution due to tight fit in | |
| Fragrances | Citronellal, Rose Oxide | 1.08 – 1.15 | Octyl chains interact with the acyclic tail of citronellal.[1] |
| Small Epoxides | Propylene oxide, Butylene oxide | 1.05 – 1.10 | Requires low temperature (35°C) for separation.[1] |
| Halogenated | 2-Bromobutane | 1.04 | Separation driven by halogen interaction with CD rim.[1] |
Comparative Analysis
-
vs. Permethyl-
-CD: The octyl phase shows lower retention for polar analytes but higher resolution for non-polar alkenes due to the hydrophobic octyl interaction.[1] -
vs.
-CD Derivatives: The -CD derivative is superior for 5-6 membered rings and acyclic chains < C8.[1] Larger bicyclic compounds (e.g., camphor) separate better on -CD phases.[1]
Troubleshooting & Maintenance
Common Issues
-
Peak Broadening:
-
Bleed at High Temp:
System Suitability Test
Before running samples, inject a Groprino Test Mix (a standard chiral test mix containing
-
Pass Criteria: Resolution (
) of -pinene > 1.5.[1] -
Fail Criteria: Tailing factor > 1.2 (Indicates active sites/column degradation).
References
-
Schurig, V. (2001).[1] Separation of Enantiomers by Gas Chromatography.[1][2][3] Journal of Chromatography A. Link[1]
-
Bates, P. S., Kataky, R., & Parker, D. (1994).[1][2] Chiral sensors based on lipophilic cyclodextrins: interrogation of enantioselectivity.[1][2][4] Journal of the Chemical Society, Perkin Transactions 2.[1][2][4] Link
-
Hierlemann, A., et al. (1992).[1][2] A chiral sensor based on a peroctylated alpha-Cyclodextrin.[1][2][4] Journal of the Chemical Society, Chemical Communications.[1][2][4] Link[1]
-
Armstrong, D. W., et al. (1990).[1] Enantiomeric separation of chiral epoxides and alcohols.[1] Analytical Chemistry.[1][5][2][6][7] Link[1]
Sources
- 1. Artículos - [bibliotecadigital.exactas.uba.ar]
- 2. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. simultaneous rp-hplc-dad quantification: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc mobile phase: Topics by Science.gov [science.gov]
Extraction of organic pollutants using octyl-modified cyclodextrins
Application Note: High-Efficiency Extraction of Hydrophobic Organic Pollutants Using Octyl-Modified
Executive Summary
This guide details the synthesis and application of Octyl-modified
While native
Mechanistic Principles
The superiority of Octyl-
-
Native
-CD: Relies solely on the hydrophobic cavity (approx. 7.8 Å diameter). Interaction is driven by the release of high-energy water molecules from the cavity. -
Octyl-
-CD: The C8 alkyl chains act as "molecular tentacles," anchoring the CD to hydrophobic surfaces (like C18 SPE silica or polymer membranes) and providing an auxiliary hydrophobic domain for pollutants that are too bulky to fit entirely within the cavity.
Figure 1: Mechanism of Dual-Mode Extraction
Caption: Transformation of native CD to amphiphilic Octyl-CD and the subsequent dual-pathway capture of hydrophobic pollutants via cavity inclusion and micellar aggregation.
Synthesis Protocol: Mono-6-deoxy-6-(octylamino)- -Cyclodextrin
This protocol prioritizes regioselectivity to ensure the secondary hydroxyl face remains open for water solubility, while the primary face carries the hydrophobic C8 tail.
Reagents Required:
- -Cyclodextrin (dried in vacuo at 100°C for 24h).
-
p-Toluenesulfonyl chloride (TsCl).[1]
-
Octylamine (C8-amine).
-
Reagents: NaOH, Acetone, DMF (Anhydrous), Ethanol.
Step 1: Synthesis of Mono-6-O-tosyl- -CD (The "Green" Aqueous Route)
Why this method? Traditional pyridine-based tosylation is toxic and hard to purify. The aqueous base method yields higher purity mono-substituted product.
-
Suspend 10 g of
-CD in 80 mL of water. -
Add 3.5 g of NaOH (dissolved in 10 mL water) dropwise at 0°C. Stir for 10 min.
-
Add 1.5 equivalents of TsCl (dissolved in minimal acetonitrile) dropwise over 30 min.
-
Stir vigorously for 2 hours at 0–5°C.
-
Filter unreacted TsCl.[2] Neutralize the filtrate with HCl to pH 7.
-
Precipitate by refrigerating overnight at 4°C. Collect the white precipitate (Mono-6-OTs-
-CD). -
Purify by recrystallization from water/acetone.
Step 2: Amination with Octylamine
Why this method? Nucleophilic displacement of the tosyl group by a primary amine creates a stable secondary amine linkage.
-
Dissolve 2 g of Mono-6-OTs-
-CD in 20 mL of anhydrous DMF. -
Add 10 equivalents of Octylamine (excess is required to prevent cross-linking).
-
Heat to 80°C under Nitrogen atmosphere for 24 hours.
-
Cool to room temperature and pour into 200 mL of cold acetone to precipitate the product.
-
Wash the precipitate 3x with acetone to remove excess octylamine.
-
Dialyze (MWCO 1000 Da) against distilled water for 48 hours to remove salts and trace solvents.
-
Lyophilize to obtain the final white powder: Mono-6-deoxy-6-(octylamino)-
-CD .
Application Protocol: Solid Phase Extraction (SPE) of PAHs
This protocol describes coating a standard C18 or silica cartridge with Octyl-
Preparation of Modified Cartridges
-
Condition a standard C18 SPE cartridge (500 mg bed) with 5 mL Methanol followed by 5 mL Deionized Water.
-
Prepare Coating Solution: Dissolve 100 mg of Octyl-
-CD in 10 mL of 50:50 Methanol/Water. -
Load the coating solution onto the cartridge at a slow flow rate (0.5 mL/min). The Octyl tails will intercalate with the C18 phase, anchoring the CD cavities.
-
Wash with 5 mL of water to remove unbound CD.
Extraction Workflow
-
Sample Loading: Pass 100 mL of aqueous sample (spiked with Pyrene/Anthracene/BPA) through the cartridge at 5 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol in water (removes polar interferences without eluting the hydrophobic target).
-
Elution: Elute analytes with 3 mL of Acetonitrile or Methanol.
-
Analysis: Analyze eluate via HPLC-FLD (Fluorescence Detection) or GC-MS.
Figure 2: SPE Workflow
Caption: Step-by-step SPE workflow for extracting organic pollutants using Octyl-CD modified cartridges.
Performance Data & Validation
The following data compares the extraction efficiency of Native
Table 1: Comparative Extraction Efficiency
| Pollutant Class | Target Analyte | Adsorbent Material | Binding Constant ( | Removal Efficiency (%) | Reference |
| Phenolic | p-Nitrophenol | Native | 58% | [1] | |
| Phenolic | p-Nitrophenol | Octyl-Modified CD | >99% | [1] | |
| PAH | Pyrene | Native | 45% | [2] | |
| PAH | Pyrene | Amphiphilic Octyl-CD | 92% | [2] | |
| Endocrine | Bisphenol A | Native | 60% | [3] | |
| Endocrine | Bisphenol A | Octyl-CD Nanosponges | 95.5% | [3] |
Note: The dramatic increase in
Troubleshooting & Optimization
-
Issue: Low Recovery of Highly Hydrophobic PAHs (e.g., Benzo[a]pyrene).
-
Cause: The analyte may adhere too strongly to the octyl chains or the plastic housing of the cartridge.
-
Solution: Add 5-10% Tetrahydrofuran (THF) to the elution solvent to disrupt strong hydrophobic interactions. Use glass cartridges if possible.
-
-
Issue: Cartridge Clogging.
-
Cause: Octyl-CD aggregates can form viscous gels if the loading concentration is too high.
-
Solution: Ensure the coating solution concentration is below 15 mg/mL. Filter samples (0.45 µm) before loading.
-
-
Issue: Leaching of Cyclodextrin.
-
Cause: If the Octyl-CD is only physically adsorbed (coated) onto C18, it may wash off with strong organic modifiers.
-
Solution: For critical applications, use covalently bonded Octyl-CD silica phases (requires silane chemistry) rather than dynamic coating.
-
References
-
Mamba, B. B., et al. (2007). "Carbon nanotubes and cyclodextrin polymers for removing organic pollutants from water." Environmental Chemistry Letters.
-
Pérez-Martínez, J. I., et al. (2012). "Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications." PLOS ONE.
-
Salipira, K. L., et al. (2008). "Cyclodextrin polyurethanes polymerised with carbon nanotubes for the removal of organic pollutants from water." Water SA.
-
Tripodo, G., et al. (2013). "Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers." Carbohydrate Research.
-
Gidwani, B., & Vyas, A. (2014). "Synthesis, characterization and application of epichlorohydrin-beta-cyclodextrin polymer." Colloids and Surfaces B: Biointerfaces.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Per-O-Octylation of α-Cyclodextrin
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cyclodextrin modification. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized cyclodextrins. Specifically, we address the common challenges encountered during the per-O-octylation of alpha-cyclodextrin (α-CD), a reaction that, while based on the classic Williamson ether synthesis, presents unique difficulties due to the substrate's complex structure. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reaction yields effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the per-O-octylation of α-CD.
Q1: My overall yield of per-octyl-α-CD is consistently low. What are the most common culprits?
Low yield is the most frequently reported issue and typically stems from a combination of three factors:
-
Incomplete Deprotonation: The 18 hydroxyl groups on α-CD must be fully deprotonated to their alkoxide forms to react. Insufficient base, presence of moisture, or a base that is too weak will lead to an incomplete initial reaction.
-
Incomplete Alkylation: Due to significant steric hindrance, especially at the secondary C-2 and C-3 hydroxyls, driving the reaction to full substitution (per-alkylation) is challenging. This results in a complex mixture of partially octylated products.[1][2]
-
Competing Side Reactions: The strong base required for deprotonation can also promote the E2 elimination of the octyl halide, forming 1-octene, which consumes your reagents and complicates purification.[3]
Q2: My analytical data (TLC, LC-MS) shows a smear of spots/peaks, indicating a mixture of partially octylated species. How can I drive the reaction to completion?
Achieving full substitution is a kinetic and stoichiometric challenge. To favor the desired per-octylated product, consider the following:
-
Molar Excess of Reagents: Use a significant molar excess of both the base (e.g., Sodium Hydride) and the octylating agent (e.g., 1-bromooctane). An excess ensures that even the less reactive, sterically hindered hydroxyl groups are forced to react.
-
Reaction Time and Temperature: These reactions often require prolonged periods (24-72 hours) and elevated temperatures (e.g., 60-80 °C) to overcome the high activation energy for substituting the final few hydroxyl groups.
-
Solvent Choice: A high-boiling, polar aprotic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is crucial. These solvents help to dissolve the polar α-CD and its sodium salt, facilitating a more homogeneous reaction environment.
Q3: I've confirmed the presence of 1-octene in my crude product. How can I minimize this elimination side reaction?
The Williamson ether synthesis (SN2) always competes with the E2 elimination pathway.[3][4] While 1-bromooctane is a primary halide, which favors SN2, the bulky nature of the cyclodextrin alkoxide can still promote elimination. To minimize this:
-
Control Temperature: While heat is needed to drive the SN2 reaction, excessive temperatures will disproportionately favor the E2 pathway, which has a higher activation energy. Avoid exceeding 80 °C unless absolutely necessary and monitor the reaction progress closely.
-
Reagent Addition: Add the 1-bromooctane slowly (e.g., dropwise) to the solution of the fully formed α-CD alkoxide. This maintains a low instantaneous concentration of the alkyl halide, which can help favor the bimolecular substitution reaction over elimination.
Q4: Purification of the waxy, amorphous final product is difficult. What methods are recommended?
Separating the fully substituted, nonpolar product from the more polar, partially substituted species is a key challenge.
-
Initial Workup: The first step is to quench the reaction and remove the inorganic salts and the bulk of the high-boiling solvent. This is typically done by precipitating the crude product in a large volume of cold water or methanol.
-
Column Chromatography: This is the most effective method. Use a silica gel column with a nonpolar mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a solvent like ethyl acetate or acetone. The desired per-octylated product, being the least polar, should elute first.
-
Preparative HPLC: For achieving the highest purity, preparative reverse-phase HPLC can be employed, though it is less scalable.[5][6]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem: Low Reactivity / Incomplete Conversion
Symptom: Your TLC plate shows a streak from the baseline (unreacted α-CD) to higher Rf values, with no distinct spot for the final product. Your mass spectrum shows a distribution of masses corresponding to α-CD with varying numbers of octyl groups.
Caption: Troubleshooting flowchart for low reaction yield.
-
Possible Cause 1: Ineffective Deprotonation. The reaction cannot proceed if the hydroxyl groups are not converted to the much more nucleophilic alkoxides.
-
Scientific Rationale: The pKa of cyclodextrin hydroxyls is similar to other alcohols (~16-17). A very strong base is required to deprotonate them irreversibly. Sodium hydride (NaH) is ideal as it is a powerful, non-nucleophilic base, and the reaction byproduct is hydrogen gas, which escapes and drives the reaction to completion.
-
Solution:
-
Ensure Anhydrous Conditions: Dry your α-CD in a vacuum oven overnight before use. Use freshly opened or distilled anhydrous DMF or DMSO. Any water will react with NaH, reducing its effective concentration.
-
Verify Base Stoichiometry: Use at least a 10% molar excess for each hydroxyl group (e.g., ~20 equivalents of NaH for the 18 OH groups).
-
Allow Sufficient Time for Deprotonation: After adding NaH to the α-CD solution, stir at room temperature until all hydrogen gas evolution has ceased. This confirms the complete formation of the per-alkoxide before the alkylating agent is added.
-
-
-
Possible Cause 2: Steric Hindrance & Low Reactivity. The secondary hydroxyls at the C-2 and C-3 positions are significantly more sterically hindered than the primary C-6 hydroxyls.[1][7] This makes complete substitution inherently difficult.
-
Scientific Rationale: The SN2 reaction is highly sensitive to steric bulk at the reaction center. The crowded environment of the α-CD core makes it difficult for the electrophile (1-bromooctane) to achieve the necessary backside attack on the nucleophilic oxygen.
-
Solution:
-
Increase Reagent Excess: Use a larger excess of 1-bromooctane (e.g., 25-30 equivalents). Le Chatelier's principle dictates that increasing reactant concentration will push the equilibrium towards the products.
-
Switch to a Better Leaving Group: Consider using 1-iodooctane instead of 1-bromooctane. Iodide is a much better leaving group than bromide, which will increase the rate of the SN2 reaction.
-
-
Problem: Significant Byproduct Formation (E2 Elimination)
Symptom: GC-MS or ¹H NMR analysis of your crude product shows a significant peak corresponding to 1-octene.
Caption: Competing SN2 and E2 reaction pathways.
-
Possible Cause: Reaction Conditions Favor Elimination.
-
Scientific Rationale: Both SN2 and E2 reactions are accelerated by heat, but elimination reactions generally have a higher temperature dependency. The α-CD alkoxide, while a good nucleophile, is also a sterically bulky strong base, a condition that can favor the E2 pathway.[4][8]
-
Solution:
-
Optimize Temperature: Find the "sweet spot." Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC. Only increase the temperature if the reaction stalls.
-
Slow Addition of Electrophile: As mentioned in the FAQs, add the 1-bromooctane dropwise over an extended period (e.g., 1-2 hours) to the pre-formed alkoxide solution. This keeps the electrophile concentration low, favoring the bimolecular SN2 reaction.
-
-
Part 3: Optimized Protocols & Methodologies
Protocol 1: High-Yield Per-O-Octylation of α-Cyclodextrin
This protocol is a synthesis of best practices aimed at maximizing yield and minimizing side reactions.
-
Preparation (Day 1):
-
Dry α-cyclodextrin (1.0 eq) in a vacuum oven at 110 °C for at least 12 hours.
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.
-
-
Deprotonation (Day 1):
-
To the cooled flask, add the dried α-CD followed by anhydrous DMF (to make a ~0.1 M solution of α-CD).
-
Stir the suspension under nitrogen until the α-CD is as dissolved as possible (it may not fully dissolve).
-
In a separate, dry flask, weigh out Sodium Hydride (NaH, 60% dispersion in mineral oil, 20 eq). Wash the NaH three times with anhydrous hexane under nitrogen to remove the mineral oil, decanting the hexane carefully each time. Dry the washed NaH under a stream of nitrogen.
-
Add the washed, dried NaH to the α-CD/DMF suspension in small portions at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until all gas evolution has completely stopped. The solution should become clearer as the sodium salt of α-CD forms. This is a critical checkpoint for complete deprotonation.
-
-
Alkylation (Day 1-3):
-
Cool the reaction mixture back to 0 °C.
-
Add 1-bromooctane (25 eq) dropwise via a syringe pump over 2 hours.
-
After the addition is complete, slowly warm the mixture to 65 °C and let it stir under nitrogen for 48-72 hours.
-
Monitor the reaction progress using TLC (e.g., 5:1 Hexane:Ethyl Acetate). The product should have a high Rf, while intermediates will be lower. The reaction is complete when the starting material and intermediate spots are gone.
-
-
Workup and Purification (Day 4):
-
Cool the reaction mixture to room temperature.
-
Very carefully and slowly, quench the excess NaH by adding cold methanol dropwise at 0 °C until gas evolution ceases.
-
Pour the reaction mixture into a large volume of vigorously stirring cold water (10x the volume of DMF). A white or yellowish waxy solid should precipitate.
-
Isolate the solid by vacuum filtration. Wash the solid extensively with water to remove DMF and salts, then with methanol to remove some impurities.
-
Dry the crude product under high vacuum.
-
Purify the crude solid via silica gel column chromatography. Elute with a gradient of 100% hexane up to 80:20 hexane:ethyl acetate. The desired per-octyl-α-CD is nonpolar and will be among the first compounds to elute.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless or pale yellow waxy solid.
-
Part 4: Data Summary
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Base | NaOH, KH | Sodium Hydride (NaH) | Irreversible, non-nucleophilic deprotonation; drives reaction forward. |
| Base eq. | 18-20 eq | 20-22 eq | Ensures complete deprotonation of all 18 hydroxyl groups. |
| Alkyl Halide | 1-bromooctane | 1-bromooctane or 1-iodooctane | Iodide is a better leaving group, increasing reaction rate. |
| Halide eq. | 20-25 eq | 25-30 eq | Overcomes steric hindrance via mass action. |
| Solvent | DMSO, DMF | Anhydrous DMF | High boiling point, good solvating power for CD salts. Anhydrous is critical. |
| Temperature | 80-100 °C | 60-70 °C | Reduces the rate of the competing E2 elimination side reaction.[3] |
| Time | 24 h | 48-72 h | Allows sufficient time for the slow alkylation of sterically hindered positions. |
| Expected Yield | 20-40% | 60-80% | Combination of optimized parameters leads to a significant increase in yield. |
References
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC.
- A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. Alfa Chemistry.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
- Cyclodextrin purification (Part 2): Method transfer and purification. LabRulez LCMS.
-
Cyclodextrin purification (Part 2): Method transfer and purification. LabRulez LCMS. Available from: [Link]
- US4808232A - Separation and purification of cyclodextrins. Google Patents.
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Overcoming steric hindrance in cyclodextrin octylation
Topic: Overcoming Steric Hindrance in Cyclodextrin Octylation
Welcome to the technical support center for cyclodextrin functionalization. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of cyclodextrins (CDs), with a specific focus on octylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you navigate the complexities of these reactions, particularly the challenges posed by steric hindrance.
Understanding the Challenge: The 'Why' Behind Steric Hindrance in Cyclodextrin Octylation
Cyclodextrins are cyclic oligosaccharides forming a truncated cone structure. This unique topology, featuring a hydrophilic exterior and a hydrophobic inner cavity, is also the source of significant synthetic challenges. The molecule presents three types of hydroxyl (OH) groups with differing reactivity at positions C2, C3, and C6 of each glucose unit.[1]
-
Primary C6-OH: Located on the narrower rim of the cone, these groups are the most nucleophilic and sterically accessible, making them the most reactive sites for substitution.[1][2][3][4]
-
Secondary C2-OH: Situated on the wider rim, these are the most acidic hydroxyls.
-
Secondary C3-OH: Also on the wider rim, these are the least reactive hydroxyls due to their position, involvement in intramolecular hydrogen bonding, and significant spatial obstruction.[1][2][4]
Introducing a bulky, eight-carbon octyl chain via nucleophilic substitution (e.g., using 1-bromooctane) exacerbates this inherent steric challenge. As more octyl groups are added, the reaction sites become increasingly crowded, making it difficult to achieve a high degree of substitution (DS) or to control the substitution pattern. This often leads to low yields, incomplete reactions, and complex mixtures of regioisomers that are difficult to purify.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my octylation reaction yield consistently low?
A1: Low yields are the most common issue and typically stem from a combination of factors:
-
Steric Hindrance: As octyl groups are added, they physically block access to the remaining hydroxyl groups. This effect is particularly pronounced when attempting to achieve a high degree of substitution.
-
Incomplete Deprotonation: The reaction requires the deprotonation of the CD's hydroxyl groups to form a reactive alkoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion. Sodium hydride (NaH) is often preferred for its ability to create a strong, non-reversible deprotonation.
-
Poor Solubility: Native cyclodextrins, especially β-CD, have limited solubility in many common organic solvents.[5] If the CD is not fully dissolved or solubilized, the reagents cannot interact effectively. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are standard choices to improve solubility.[3]
-
Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion. Alkylation reactions on CDs often require elevated temperatures (e.g., 60-80°C) and extended reaction times (24-48 hours) to overcome the activation energy barrier, especially for hindered sites.
Q2: How can I control the Degree of Substitution (DS)?
A2: Controlling the DS is crucial for the final product's properties. The primary method is to carefully manage the stoichiometry of your reagents.
-
For Low DS (e.g., Monosubstitution): Use a limited amount of the alkylating agent (e.g., 1-1.5 molar equivalents of 1-bromooctane per mole of CD). This statistically favors reaction at the most reactive C6-OH positions.[6]
-
For High DS (Persubstitution): A large excess of both the base (e.g., NaH) and the alkylating agent is required to drive the reaction to completion. However, even with a large excess, achieving full substitution on all 21 hydroxyl groups of β-CD is exceptionally difficult due to steric crowding.[2]
The choice of base and solvent also plays a role. A stronger base and a solvent that fully solubilizes the CD will promote a higher DS.
Q3: What is the best solvent and base combination for octylation?
A3: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is standard.
-
Base: Sodium hydride (NaH) is highly effective because it irreversibly deprotonates the hydroxyls, shifting the equilibrium towards the reactive alkoxide.
-
Solvent: Anhydrous DMF or DMSO are excellent choices. They effectively dissolve the cyclodextrin and its partially alkylated derivatives, ensuring a homogeneous reaction environment.[3] It is critical to use anhydrous solvents, as water will quench the NaH and hydrolyze the alkylating agent.
Q4: How do I confirm that I have successfully synthesized octyl-cyclodextrin?
A4: A combination of analytical techniques is necessary for full characterization:
-
FTIR Spectroscopy: Look for the appearance of C-H stretching bands from the octyl chains (around 2850-2960 cm⁻¹) and a decrease in the broad O-H stretching band (around 3300-3500 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. You will see new peaks in the aliphatic region (approx. 0.8-1.5 ppm) corresponding to the protons of the octyl groups. Integration of these peaks relative to the anomeric protons of the cyclodextrin can be used to estimate the average DS.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can confirm the molecular weight of the derivatized cyclodextrin and reveal the distribution of different degrees of substitution in your product mixture.
Troubleshooting Guide: Common Issues & Solutions
| Observation / Problem | Probable Cause(s) | Recommended Solutions & Actions |
| No or Minimal Reaction (Starting material recovered) | 1. Inactive Base: Sodium hydride (NaH) is moisture-sensitive. Old or improperly stored NaH may be inactive. 2. Wet Reagents/Solvent: Traces of water will quench the NaH. 3. Insufficient Temperature: The reaction may have too high an activation energy to proceed at room temperature. | 1. Use a fresh, unopened container of NaH. Handle it under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled or commercially available anhydrous solvents. Dry the cyclodextrin in a vacuum oven before use. 3. Increase the reaction temperature systematically (e.g., to 60°C or 80°C) and monitor the reaction by TLC. |
| Low Product Yield with Complex Mixture | 1. Steric Hindrance: Inherent to the reaction, especially when targeting a high DS. 2. Insufficient Reagent Stoichiometry: Not enough base or alkylating agent to drive the reaction forward. 3. Sub-optimal Reaction Time: The reaction was stopped before reaching completion. | 1. Accept that a distribution of products is likely. Focus on optimizing for a target average DS. 2. For higher DS, increase the molar excess of NaH and 1-bromooctane (e.g., 2-3 equivalents per hydroxyl group). 3. Extend the reaction time to 24 or 48 hours, monitoring progress by TLC until the starting material spot disappears or the product distribution stabilizes. |
| Product is an Insoluble Oil or Wax | 1. High Degree of Substitution: As the hydrophilic OH groups are replaced with lipophilic octyl chains, the product becomes less soluble in polar solvents (including the reaction solvent DMF). 2. Residual Impurities: Unreacted 1-bromooctane or side products can make the final product oily. | 1. This is often the expected outcome for highly substituted CDs. After quenching the reaction, precipitate the product in a non-solvent like cold water or methanol. 2. Purify the product by precipitating it multiple times or by washing thoroughly with a solvent that dissolves the impurities but not the product (e.g., hexane to remove excess 1-bromooctane). |
| Difficulty with Purification | 1. Similar Polarity of Products: The product is a mixture of regioisomers and compounds with varying DS, which have very similar polarities, making chromatographic separation difficult.[1] 2. Product Streaking on Silica Gel: The polar nature of the CD backbone can cause streaking on standard silica gel columns. | 1. Avoid chromatography if possible. Purification via precipitation/recrystallization is often more practical for achieving a product with an average DS. 2. If chromatography is necessary, consider using reversed-phase (C18) silica, which separates based on hydrophobicity. This can be more effective at separating products with different numbers of octyl chains. |
Visualizing the Process
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in your cyclodextrin octylation experiment.
Caption: Troubleshooting workflow for low-yield cyclodextrin octylation.
Experimental Protocol: Synthesis of Octyl-Substituted β-Cyclodextrin
This protocol describes a general method for the random octylation of β-cyclodextrin. Caution: This reaction uses sodium hydride, which is highly reactive and flammable. It must be handled under an inert atmosphere by trained personnel.
Materials & Reagents
-
β-Cyclodextrin (dried under vacuum at 110°C for 24h)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromooctane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
-
Hexane
Procedure
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dispersion: Add β-cyclodextrin (1 equivalent) to the flask, followed by anhydrous DMF (approx. 10-15 mL per gram of CD). Stir the suspension under a positive pressure of inert gas.
-
Deprotonation: Carefully add NaH (e.g., 3 equivalents per hydroxyl group for a high DS) portion-wise to the stirred suspension at 0°C (ice bath). Note: Hydrogen gas will be evolved. Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete, or until gas evolution ceases. The mixture should become a clearer, more homogeneous solution.
-
Alkylation: Add 1-bromooctane (e.g., 3 equivalents per hydroxyl group) dropwise via the dropping funnel. After addition, heat the reaction mixture to 60-70°C and stir for 24-48 hours.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add methanol dropwise to quench any unreacted NaH.
-
Precipitation: Pour the reaction mixture into a large volume of vigorously stirring cold deionized water. A white or off-white solid/waxy product should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification:
-
Wash the crude product thoroughly with water to remove DMF and salts.
-
Wash the product with hexane to remove the mineral oil (from the NaH dispersion) and any unreacted 1-bromooctane.
-
To further purify, the product can be re-dissolved in a minimal amount of a suitable organic solvent (e.g., acetone or THF) and re-precipitated into water or methanol.
-
-
Drying: Dry the final product under high vacuum to a constant weight.
References
- A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. (2025, April 8). Alfa Chemistry.
- Preparation and Characterization of Octenyl Succinate β-Cyclodextrin and Vitamin E Inclusion Complex and Its Application in Emulsion. (2020, February 4). PMC.
- SYNTHESIS OF CYCLODEXTRIN DERIVATIVES FOR PRACTICAL APPLICATIONS. (2016, October 4). Charles University.
- Preparation and properties of octenyl succinate β-cyclodextrin and its application as an emulsion stabilizer. (2025, August 6).
- Synthesis of substituted cyclodextrins.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
- Functionalization of Cyclodextrins. (2023, October 17). Encyclopedia MDPI.
- Regioselective Alkylation of β-Cyclodextrin. (2017, October 19).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Viscous Octylated Cyclodextrin Oils
Status: Operational Ticket ID: T-CD-OCT-001 Subject: Troubleshooting purification, solvent removal, and handling of lipophilic cyclodextrin derivatives.
Executive Summary
You are likely accessing this guide because your octylated cyclodextrin (Oct-CD) synthesis has resulted in a viscous, honey-like oil that is difficult to handle, retains solvents (DMF/DMSO), or shows persistent impurities (unreacted octyl halides) on TLC.
Unlike native cyclodextrins which are crystalline and water-soluble, octylated cyclodextrins are highly lipophilic . The introduction of C8 (octyl) chains disrupts the hydrogen-bonding network that typically drives crystallization, resulting in a thermodynamically stable amorphous "oil" or "gum" phase. Standard recrystallization methods will fail.
This guide details a Phase-Separation & Trituration Protocol specifically engineered for viscous lipophilic oils, prioritizing the removal of high-boiling solvents and lipophilic reagents without column chromatography where possible.
Diagnostic: Characterizing Your "Oil"
Before proceeding, confirm the nature of your viscous product.
| Observation | Probable Cause | Recommended Action |
| Dark Brown/Black Oil | Iodine/Carbohydrate charring or trapped DMF decomposition products. | Action: Activated Carbon filtration required before purification.[1] |
| Cloudy/Milky Oil | Trapped inorganic salts (NaH, NaBr) or water emulsion. | Action: Perform Protocol A (LLE) with brine. |
| Mobile Liquid (Low Viscosity) | High content of unreacted Octyl Bromide/Iodide. | Action: Perform Protocol B (Solvent Trituration) immediately. |
| Immobile Gum (High Viscosity) | High purity Oct-CD (or trapped residual solvent increasing viscosity). | Action: Proceed to Protocol C (High-Vac) or Flash Chromatography. |
Workflow Visualization
The following logic gate describes the decision-making process for purifying lipophilic CD oils.
Protocol A: Removal of High-Boiling Solvents (DMF/DMSO)
The Problem: Octylated CDs are synthesized in polar aprotic solvents (DMF/DMSO). These solvents trap themselves within the lipophilic CD cavity or the viscous oil matrix, making rotary evaporation ineffective.
The Solution: A "Salting-Out" Liquid-Liquid Extraction (LLE).
-
Dilution: Dissolve your crude reaction mixture in Dichloromethane (DCM) . Use a ratio of 10:1 (DCM : Crude Volume).
-
Why DCM? It is an excellent solvent for Oct-CDs but immiscible with water.
-
-
The LiCl Wash: Wash the organic phase 3 times with 5% Lithium Chloride (LiCl) aqueous solution .
-
The Acid Wash (Optional): If NaH was used, wash once with 0.1 N HCl to neutralize alkoxides.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to a thick oil.
Protocol B: The "Solvent Crash" (Trituration)
The Problem: You have a thick oil containing the product and unreacted Octyl Bromide. Both are lipophilic, making separation difficult.[2]
The Solution: Differential Solubility Trituration. Octyl halides are generally soluble in Methanol/Acetonitrile, while per-octylated CDs are often insoluble or form a separate immiscible phase in these solvents.
-
Preparation: Place your viscous oil in a round-bottom flask.
-
Solvent Addition: Add Methanol (MeOH) or Acetonitrile (ACN) . Use 10mL of solvent per gram of crude oil.
-
Sonication & Heating: Sonicate the mixture. Heat gently to 40°C. The oil should become less viscous but should not dissolve. It may turn into a milky suspension or a mobile liquid at the bottom.
-
Cooling & Settling: Place the flask in a freezer (-20°C) for 2 hours.
-
Result: The Oct-CD will settle as a thick, immobile gum or semi-solid at the bottom. The supernatant (containing octyl bromide and impurities) will be clear.
-
-
Decantation: Carefully decant (pour off) the supernatant.
-
Repeat: Repeat this process 2-3 times until the supernatant shows no spots on TLC.
Critical Note: If your product dissolves in Methanol, switch to Acetone/Water (9:1) . The small water content forces the highly lipophilic Oct-CD out of solution while keeping polar impurities dissolved.
Protocol C: Flash Chromatography (If Trituration Fails)
If the product remains impure, silica gel chromatography is required.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate .[2]
-
Start: 95:5 (Hexane:EtOAc) to elute unreacted Octyl Bromide.
-
Gradient: Increase polarity to 80:20 or 70:30 to elute the Oct-CD.
-
-
Loading: Dissolve the oil in a minimum amount of Hexane (or Toluene if Hexane-insoluble) and load.
-
Detection: Oct-CDs have weak UV absorbance. Use Sulfuric Acid charring or Iodine vapor for TLC visualization.
Frequently Asked Questions (FAQ)
Q1: My product is stuck to the glass flask and I can't get it out. How do I maximize yield? A: Viscous oils exhibit high surface adhesion. Do not try to scrape it. Dissolve the product in a small volume of DCM or Toluene , transfer it to a pre-weighed vial, and remove the solvent using a centrifugal evaporator (SpeedVac) or a high-vacuum manifold with a heat gun (gentle heat).
Q2: I see a "tailing" smear on my TLC plate instead of a distinct spot. A: This indicates a mixture of substitution degrees (regioisomers). Octylation is rarely 100% complete unless forced. The "smear" is a gradient of under-substituted CDs.
-
Fix: If a single spot is required, you must perform a gradient column (Protocol C) and collect only the center of the peak. However, for many drug delivery applications, the mixture is acceptable.
Q3: How do I remove the final traces of DCM? A: Oct-CDs form "inclusion complexes" with solvents. DCM can get trapped inside the cavity.
-
Fix: Dissolve the oil in a "displacing solvent" like Water/Methanol (if possible) and re-evaporate, or use a high-vacuum oven at 50°C for 24-48 hours. The heat provides the kinetic energy for the guest solvent to exit the cavity [2].
Q4: Can I use dialysis? A: No. Standard dialysis membranes are hydrophilic and require water solubility. Octylated CDs are hydrophobic. You would need hydrophobic dialysis membranes and organic solvents (e.g., DCM vs. Methanol), which is technically difficult and slow. Precipitation (Protocol B) is superior.
References
-
University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Department of Chemistry. Retrieved from [Link]
-
Szente, L., & Fenyvesi, E. (2017). Cyclodextrin-Lipid Complexes: Preparation and Characterization. MDPI. Retrieved from [Link][5]
Sources
Technical Support Center: Octyl-CD GC Column Optimization
Topic: Thermal Stability & Performance Optimization for Octyl-Cyclodextrin (CD) Phases Lead Scientist: Dr. A. Vance, Senior Applications Chemist Status: Active Guide [v4.2]
Introduction: The Chemistry of Fragility
Welcome to the specialized support hub for Octyl-CD columns (e.g., 2,6-di-O-pentyl-3-O-octyl-
The Stability Paradox: To achieve chiral separation, we dissolve macrocyclic cyclodextrins into a polysiloxane polymer. The weak link is not the polymer, but the octyl-ether linkage on the cyclodextrin rim. At temperatures >230°C, or in the presence of trace oxygen, these functional groups oxidize or cleave. Once the octyl chain is lost, the CD loses its solubility in the polymer matrix, resulting in phase precipitation, high bleed, and immediate loss of enantioselectivity.
This guide provides the protocols required to navigate these thermal limitations.
Module 1: The "Golden Hour" – Installation & Conditioning
Most Octyl-CD columns are destroyed in the first hour of use due to thermal shock or oxygen damage.
Q: What is the correct conditioning protocol to prevent phase oxidation?
A: You must purge oxygen before applying heat. The stationary phase is most vulnerable to oxidative damage during the initial ramp.
Protocol: The "Cold Purge" Method
-
Install (Cold): Mount the column in the injector and detector. Keep the oven door open at ambient temperature (
). -
Leak Check: Set carrier gas flow (He or
) to normal operating velocity ( ). Verify electronic pressure control (EPC) holds pressure. -
The Purge (Critical): Flow carrier gas for 15–20 minutes at ambient temperature.
-
Why? This flushes atmospheric oxygen from the column pore structure. Heating a column containing air is essentially "combusting" the stationary phase.
-
-
The Ramp:
-
Close oven door.
-
Ramp at
(Slow ramp allows polymer relaxation). -
Stop at
(or below T-max). -
Hold for 60 minutes.
-
-
Cool Down: Return to initial method temperature.
Visual Workflow: Installation Logic
Figure 1: The "Cold Purge" workflow ensures oxygen is removed before thermal stress is applied.
Module 2: Thermal Limits & Bleed Management
Q: My method requires , but the box says "Isothermal Limit: ". Can I run it?
A: Yes, but only in Programmed Mode and for short durations.
Thermal degradation is a function of Time
Table 1: Operational Limits for Octyl-CD Phases
| Parameter | Standard Limit | Risk Zone | Failure Mode |
| Isothermal T-Max | Continuous polymer bleed; baseline rise. | ||
| Programmed T-Max | CD Derivatization cleavage (Octyl loss). | ||
| Min Temp | Phase solidification (loss of efficiency). | ||
| Ramp Rate | Thermal shock; phase stripping. |
Q: How do I distinguish "Normal Bleed" from "Column Death"?
A: Perform the "Bleed vs. Contamination" Test . Octyl-CD columns naturally bleed more than standard columns because the CD is a "guest" in the siloxane "host." However, a sharp rise at low temperatures indicates contamination, not bleed.
Troubleshooting Logic: Bleed Diagnosis
Figure 2: Distinguishing intrinsic phase bleed from system contamination.
Module 3: Resolution Loss (The "Selectivity Crash")
Q: My enantiomers ( ) are now co-eluting ( ). Is the column dead?
A: Not necessarily. Resolution loss in CD columns proceeds in two stages:
-
Reversible: Water accumulation in the CD cavity.
-
Irreversible: Loss of the CD from the polymer matrix.
Mechanism: Cyclodextrins are hygroscopic. If your carrier gas has moisture (
Protocol: The "Bake-Out" Revival
-
Trim: Cut 10-20 cm from the inlet (removes non-volatile matrix residue).
-
Dry: Set oven to
(Isothermal). -
Flow: Maintain normal carrier flow.
-
Time: Bake for 2 hours.
-
Retest: Inject a standard probe (e.g., Linalool or
-Pinene).-
Result: If
returns, the issue was moisture. If remains poor, the phase has chemically degraded (oxidized octyl chains).
-
Module 4: Lifetime Extension Strategies
To maximize the ROI on these expensive columns, implement these three non-negotiable rules:
-
The Oxygen Trap Rule: You must use a high-capacity oxygen trap (indicating type recommended).
-
Threshold: If the trap changes color, the column has already been exposed. Replace traps before they expire [1].
-
-
The "Cool-Down" Rule: Never turn off the carrier gas while the oven is hot (
). The stationary phase will oxidize instantly if flow stops at high temperature. -
Guard Column Implementation: Use a 1–2 meter deactivated fused silica guard column connected via a press-fit connector.
-
Benefit: This acts as a "sacrificial zone" for non-volatiles and protects the CD phase from direct contact with dirty sample matrices [2].
-
References
Enhancing enantioselectivity of tri-O-octyl-alpha-CD electrodes
Technical Support Center: Enhancing Enantioselectivity of Tri-O-Octyl-α-CD Electrodes
Introduction: The Chiral Challenge
You are working with tri-O-octyl-α-cyclodextrin , a highly lipophilic, neutral ionophore designed for the potentiometric chiral recognition of protonated amine drugs (e.g., ephedrine, norephedrine). Unlike varying other chiral selectors, the performance of this electrode is strictly governed by the host-guest inclusion mechanism at the membrane-sample interface.
Achieving high enantioselectivity (discrimination between R- and S- isomers) is not merely about casting a membrane; it requires precise tuning of the dielectric environment , ionic site stoichiometry , and thermodynamic conditioning .
This guide synthesizes field-proven protocols to transition your electrode from "functional" to "highly enantioselective."
Part 1: Membrane Engineering (The Foundation)
Q1: My electrode responds to the drug but shows poor chiral discrimination. How do I optimize the membrane composition?
A: Poor discrimination often stems from an improper balance between the ionophore (CD) and the solvent mediator (plasticizer). The tri-O-octyl-α-CD is a neutral carrier; therefore, the membrane requires a specific dielectric constant to stabilize the charged host-guest complex.
Optimization Protocol:
-
Plasticizer Selection:
-
Standard Recommendation: Use Bis(1-butylpentyl) adipate (BBPA) .[1][2] It provides a lower dielectric constant (
), which favors the stability of the lipophilic membrane and offers superior detection limits (down to M) and lifetime. -
Alternative: 2-Nitrophenyl octyl ether (o-NPOE) (
). While it increases membrane polarity, it can sometimes enhance selectivity for specific polar guests. However, o-NPOE membranes often exhibit time-dependent drift due to slower equilibration. Start with BBPA.[1]
-
-
Lipophilic Ionic Sites (Critical Step):
-
You must include a lipophilic anionic additive, such as Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) .
-
Why? The CD is neutral. Without anionic sites, the membrane suffers from high resistance and anion interference (Donnan failure). The borate ensures permselectivity (cation response) and catalyzes the exchange kinetics.
-
Ratio: Optimize the Borate:CD molar ratio to 30–50 mol% . Excess borate (>50%) will cause the electrode to respond to the cation's lipophilicity rather than chirality (the "Hofmeister" response), destroying enantioselectivity.
-
Table 1: Membrane Composition Effects on Performance
| Component | Recommended Material | Function | Optimization Target |
| Ionophore | Tri-O-octyl-α-CD | Chiral Selector | 1.0 – 3.0 wt% |
| Plasticizer | BBPA | Solvent Mediator | 60 – 66 wt% (High lipophilicity for stability) |
| Matrix | High Molecular Weight PVC | Mechanical Support | 30 – 33 wt% |
| Additive | KTpClPB | Anionic Site | 30–50 mol% relative to Ionophore |
Part 2: Visualization of Fabrication Workflow
The following diagram outlines the critical path for fabricating a high-fidelity chiral electrode. Note the "Degassing" step, which is often skipped but is vital for reducing membrane noise.
Figure 1: Step-by-step fabrication workflow for PVC-based tri-O-octyl-α-CD electrodes. Note the critical conditioning phase.
Part 3: Operational Optimization (The Protocol)
Q2: How do I ensure the electrode is actually recognizing the chirality and not just the charge?
A: You must control the pH and the conditioning solution rigorously.
1. pH Control is Non-Negotiable:
-
Mechanism: The tri-O-octyl-α-CD cavity is hydrophobic. It recognizes the protonated ammonium form of the drug (e.g., Ephedrinium+).
-
Protocol: Maintain the sample pH at least 2 units below the pKa of the analyte. For ephedrine (pKa ~9.6), a pH of 7.0 (Phosphate Buffer) is ideal.
-
Warning: Do not use pH < 3.0. Highly acidic solutions can protonate the ether oxygens of the CD or degrade the plasticizer, leading to drift.
2. Conditioning (The "Memory" Effect):
-
Issue: If you switch between enantiomers (e.g., measuring (-)-Ephedrine after (+)-Ephedrine), you may see hysteresis.
-
Solution: Between measurements, rinse the electrode with 0.01 M HCl or a buffer blank for 30 seconds to "strip" the bound guest from the cavity.
-
Storage: Store the electrode in a dilute solution (
M) of the primary enantiomer (the one it is most selective for) to keep the membrane sites active.
Q3: What is the expected response time?
-
Standard: < 20 seconds for concentrations >
M. -
Troubleshooting: If response takes > 1 minute, your membrane is likely too thick (target 0.2 mm) or the surface is contaminated. Polish gently with alumina slurry or recast the membrane.
Part 4: Advanced Troubleshooting
Q4: My selectivity coefficients (
A: This is usually due to the "Separate Solution Method" (SSM) errors when the electrode exhibits non-Nernstian slopes for the interfering ion.
Corrective Action:
-
Use the Matched Potential Method (MPM): This is more accurate for chiral selectivity where the primary and interfering ions (enantiomers) have similar affinities.
-
Check Inner Filling Solution: Ensure the inner filling solution contains a fixed concentration of the primary ion (e.g.,
M Ephedrine Hydrochloride) and a chloride salt (e.g., 0.1 M NaCl) to match the Ag/AgCl internal reference.
Q5: The slope is sub-Nernstian (< 50 mV/decade).
A: This indicates "Donnan Failure" or leaching.
-
Check Additive: Did you add the KTpClPB (Borate)? Without it, the slope will be poor.
-
Check Leaching: Tri-O-octyl-α-CD is highly lipophilic, but if you are using samples with high organic solvent content (e.g., >10% Ethanol), the membrane components may be leaching out. Use strictly aqueous buffers.
Part 5: Mechanism of Recognition
Understanding why it works helps you troubleshoot. The diagram below illustrates the steric fit that drives enantioselectivity.
Figure 2: Mechanism of chiral recognition.[2] The 'R' enantiomer fits the lipophilic cavity, generating a stable potential, while the 'S' enantiomer faces steric hindrance.
References
-
Kataky, R., Bates, P. S., & Parker, D. (1992).[1][3] Functionalized α-cyclodextrins as potentiometric chiral sensors.[1][2] The Analyst, 117(8), 1313–1317. Link
-
Bates, P. S., Kataky, R., & Parker, D. (1994). Chiral sensors based on lipophilic cyclodextrins: interrogation of enantioselectivity by combined NMR, structural correlation and electrode response studies. Journal of the Chemical Society, Perkin Transactions 2, (2), 669–675.[2] Link
-
Stefan, R. I., van Staden, J. F., & Aboul-Enein, H. Y. (1999).[2] Electrochemical sensors in bioanalysis. Marcel Dekker, Inc. (Contextual grounding on membrane fabrication). Link
-
Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743–1754. (Mechanism of inclusion). Link
Sources
Technical Support Center: Solving Solubility & Dispersion Challenges of Octyl-CD in Coating Polymers
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and developers, with practical, field-proven insights into successfully incorporating octyl-cyclodextrin (octyl-CD) into your polymer coating formulations. We will move beyond simple procedural steps to explore the underlying physicochemical principles, enabling you to troubleshoot effectively and innovate confidently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have when first working with octyl-CD in a polymer matrix.
Q1: What is octyl-cyclodextrin, and why is it used in coating polymers?
A: Octyl-cyclodextrin is a chemically modified derivative of a natural cyclodextrin (typically β-cyclodextrin). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic "guest" molecules.[1][2] The addition of the octyl group, a C8 alkyl chain, enhances the lipophilicity of the molecule. This modification is crucial for:
-
Improved Polymer Compatibility: The octyl chain can improve miscibility with more hydrophobic or amphiphilic coating polymers compared to unmodified cyclodextrins.
-
Enhanced Encapsulation: The modified structure can alter the binding affinity for certain guest molecules, making it a superior host for specific active pharmaceutical ingredients (APIs), fragrances, or other functional agents.[]
-
Controlled Release: By embedding the octyl-CD/guest complex within a polymer matrix, the coating can act as a system for the sustained or triggered release of the encapsulated agent.[2]
Q2: What makes octyl-CD challenging to dissolve or disperse in some polymer systems?
A: The primary challenge stems from its amphiphilic nature . Octyl-CD possesses both a hydrophilic glucose-ring exterior and a significantly hydrophobic character due to the octyl chain and the inner cavity. This dual nature can lead to self-aggregation in solution, forming micelle-like structures or larger agglomerates, especially in solvent systems that do not adequately solvate both the hydrophilic and hydrophobic portions of the molecule.[4][5] When introduced into a polymer solution, this can result in poor dispersion, where the octyl-CD aggregates rather than integrating uniformly within the polymer chains.
Q3: What are the visual signs of poor octyl-CD solubility or dispersion in a coating?
A: Poor solubility or dispersion manifests in several ways:
-
In the Liquid Formulation: You may observe cloudiness, visible particulates, or the formation of gel-like bodies that do not dissolve even with extended mixing.
-
In the Dried Film: The most common sign is a hazy or opaque appearance where a clear film was expected. Under magnification, you might see distinct domains or "gel" defects, which are essentially pockets of aggregated octyl-CD.[6][7] These defects compromise not only the aesthetic quality of the coating but also its mechanical and functional properties.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem: My final dried coating is hazy and lacks clarity.
Q: I expected a clear film, but my coating containing octyl-CD is opaque. What is the likely cause, and how can I achieve a transparent film?
A: Haze is almost certainly due to the micro-scale aggregation of octyl-CD within the polymer matrix. The aggregates are large enough to scatter light, resulting in a loss of transparency. This occurs when the polymer and the octyl-CD are not fully compatible in the chosen solvent system as it evaporates.
Causality & Solution Pathway:
-
Solvent System Incompatibility: The solvent must effectively solvate the polymer chains AND keep the octyl-CD molecules from aggregating as the film dries. A single solvent may be insufficient.
-
Solution: Introduce a co-solvent . For a primary solvent that dissolves the main polymer (e.g., toluene for a polystyrene-based coating), a small percentage of a more polar co-solvent (e.g., ethanol, isopropanol) can be added. This polar component helps to keep the hydrophilic exterior of the octyl-CD solvated, preventing aggregation.[8] The key is to find a co-solvent that is miscible with your primary solvent and does not precipitate the polymer.
-
-
Premature Aggregation: Adding octyl-CD powder directly to the polymer solution is a common cause of issues. It may never fully de-aggregate.
-
Solution: Prepare a separate, clear stock solution of octyl-CD in the most suitable solvent or co-solvent blend first. Use gentle heating (e.g., 40-50°C) or sonication to ensure it is fully dissolved. Then, add this stock solution dropwise to the polymer solution under vigorous stirring. See Protocol 1 for a detailed method.
-
-
Incorrect Polymer-to-CD Ratio: There is a saturation point beyond which the polymer matrix cannot effectively accommodate the octyl-CD without phase separation.
Problem: I see gels and particles in my liquid formulation.
Q: After adding octyl-CD to my polymer solution, I see small, persistent particles and gel-like specks. How can I resolve this for a homogeneous liquid formulation?
A: This is a clear sign of incomplete dissolution and/or strong self-aggregation. The octyl-CD has not been sufficiently dispersed and solvated.
Causality & Solution Pathway:
-
Insufficient Mixing Energy: Standard magnetic stirring may not provide enough shear force to break up the initial octyl-CD agglomerates, especially in viscous polymer solutions.
-
Solution: Increase the mixing energy. After preparing the octyl-CD stock solution (Protocol 1), use a high-shear mixer or a brief period of sonication when combining it with the polymer solution. This provides the mechanical energy needed to disperse the molecules.
-
-
Thermodynamic Instability: The system may be thermodynamically driven towards aggregation. The presence of water-soluble polymers as an excipient can sometimes help stabilize the system.
-
Solution: Consider adding a small amount of a water-soluble polymer like Hydroxypropyl Methylcellulose (HPMC) or Polyethylene Glycol (PEG). These polymers can form ternary complexes (Polymer-CD-Excipient) that sterically hinder the aggregation of the octyl-CD and improve overall solubility and stability.[11][12][13]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving octyl-CD solubility issues.
Caption: A step-by-step workflow for troubleshooting octyl-CD dispersion.
Part 3: Protocols & Methodologies
Protocol 1: Preparation of an Octyl-CD Stock Solution
-
Objective: To ensure complete dissolution of octyl-CD before its introduction into the main polymer solution.
-
Methodology:
-
Solvent Selection: Choose the most appropriate solvent or co-solvent blend identified during formulation development. A good starting point is a blend of the primary polymer solvent and a more polar co-solvent (e.g., 9:1 Toluene:Ethanol).
-
Weighing: Accurately weigh the required amount of octyl-CD powder.
-
Dissolution: Add the octyl-CD powder to the chosen solvent in a beaker with a magnetic stir bar.
-
Energy Input: Cover the beaker (e.g., with parafilm) and place it on a magnetic stir plate. If dissolution is slow, gently warm the solution to 40-50°C. Do not boil.
-
Sonication (Optional): For stubborn aggregates, place the beaker in a bath sonicator for 5-10 minute intervals until the solution is completely clear.
-
Inspection: Hold the solution up to a light source and against a dark background to visually confirm the absence of any particulates.
-
Addition: Slowly add the clear octyl-CD stock solution to the vortex of the stirring polymer solution to ensure rapid and uniform mixing.
-
Protocol 2: Phase Solubility Study for Coating Formulations
-
Objective: To determine the maximum concentration of octyl-CD that can be incorporated into a specific polymer system while maintaining film clarity.
-
Methodology:
-
Prepare Polymer Stock: Create a stock solution of your coating polymer at a fixed concentration (e.g., 10% w/v) in the chosen solvent system.
-
Prepare CD Stock: Create a concentrated, clear stock solution of octyl-CD (as per Protocol 1).
-
Create Dilution Series: In a series of labeled vials, add a fixed volume of the polymer stock solution (e.g., 5 mL).
-
Titrate CD Solution: Add increasing volumes of the octyl-CD stock solution to each vial to create a range of final octyl-CD concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v). Ensure you top up with the solvent to maintain the same final volume and polymer concentration in each vial.
-
Equilibration: Mix all vials thoroughly and allow them to equilibrate for at least 4 hours.
-
Film Casting: Cast films of each formulation onto a clear substrate (e.g., glass slides) using a doctor blade or drawdown bar to ensure uniform thickness.
-
Drying: Allow the films to dry completely in a dust-free environment or a low-temperature vacuum oven.
-
Analysis: Visually inspect the dried films for haze or opacity. You can also quantify this using a spectrophotometer to measure transmittance or a haze meter. The highest concentration of octyl-CD that results in a clear film is your approximate solubility limit.
-
Protocol 3: Characterization of Octyl-CD Dispersion
-
Objective: To verify the homogeneity of octyl-CD within the dried polymer film.
-
Techniques:
-
Scanning Electron Microscopy (SEM): SEM analysis of the film's cross-section can reveal phase-separated domains or aggregates of octyl-CD if the dispersion is poor.[14] A well-dispersed system will show a uniform, featureless morphology.
-
Differential Scanning Calorimetry (DSC): DSC can provide insight into the miscibility of the components.[9][10] A single glass transition temperature (Tg) for the blend, intermediate between the Tgs of the individual components, suggests good miscibility. The presence of multiple Tgs indicates phase separation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of octyl-CD in the final film and may show subtle peak shifts indicative of interactions between the CD and the polymer matrix.[9]
-
Part 4: Data & Visualization
Table 1: Solvent & Co-Solvent Selection Guide
This table provides a starting point for solvent selection based on polymer type. The goal is to match the solvent environment to the amphiphilic nature of octyl-CD.
| Polymer Type | Primary Polymer Class | Example Primary Solvents | Recommended Co-Solvents | Rationale |
| Non-Polar | Polystyrenes, Polyolefins | Toluene, Xylene, Tetrahydrofuran (THF) | Ethanol, Isopropanol (IPA) | The polar co-solvent solvates the hydrophilic CD exterior, preventing aggregation in the non-polar bulk solvent.[8] |
| Polar Aprotic | Acrylics (PMMA), Polycarbonates | Acetone, Methyl Ethyl Ketone (MEK), Dichloromethane | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | These co-solvents have strong dipole moments that can interact favorably with the CD's hydroxyl groups. |
| Polar Protic | Polyvinyl Alcohol, Cellulose Ethers | Water, Dimethyl Sulfoxide (DMSO) | Ethanol, Water | In highly polar systems, a less polar co-solvent like ethanol can help solvate the octyl chain. |
Diagram: Host-Guest Interaction in a Polymer Matrix
This diagram illustrates the desired state of a well-dispersed octyl-CD system within a coating.
Sources
- 1. touroscholar.touro.edu [touroscholar.touro.edu]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eijppr.com [eijppr.com]
- 14. brieflands.com [brieflands.com]
Technical Support Center: Purification of Octyl-Cyclodextrin Derivatives
The following guide serves as a technical support resource for the purification of octyl-substituted cyclodextrin derivatives.
Topic: Removal of Unreacted Octyl Bromide (1-Bromooctane)
Document ID: CD-PUR-08 | Version: 2.1 | Status: Active
The Core Challenge: The "Trojan Horse" Impurity
In the synthesis of octyl-cyclodextrins (e.g., octyl-
The Problem: Simple filtration or surface washing often fails because the impurity is "hiding" inside the molecular cavity (inclusion complex). To remove it, you must thermodynamically drive the equilibrium toward dissociation.
Quick Diagnostics
-
Symptom: The product has a persistent "sweet-fatty" or alkane-like odor.
-
Symptom: The powder feels sticky or waxy rather than free-flowing (octyl bromide acts as a plasticizer).
-
Symptom: NMR shows a triplet at
ppm (terminal ), indicating residual alkyl halide.
Troubleshooting Guides & Protocols
Protocol A: The Gold Standard – Soxhlet Extraction
Best For: High-purity requirements; removing deeply complexed guests. Principle: Continuous extraction with fresh, hot solvent shifts the host-guest equilibrium, forcing the octyl bromide out of the cavity and into the solvent.
Step-by-Step Workflow:
-
Solvent Selection: Use Diethyl Ether or n-Hexane .
-
Why? Octyl bromide is highly soluble in these non-polar solvents. Cyclodextrins (even amphiphilic ones) are generally insoluble in ether/hexane, preventing product loss.
-
-
Setup: Place the crude, dried cyclodextrin product in a cellulose thimble.
-
Execution: Run the Soxhlet extractor for 12–24 hours .
-
Note: The solvent in the extraction chamber must cycle (siphon) at least 4–6 times per hour.
-
-
Drying: Remove the solid product and dry under vacuum at 40°C to remove residual solvent.[1]
Critical Warning: Do NOT use Ethanol or Methanol for Soxhlet extraction if your product has a high degree of substitution (DS). Highly substituted octyl-CDs can dissolve in alcohols, leading to total product loss.
Protocol B: Precipitation & Trituration (Rapid Method)
Best For: Large-scale crude purification; removing bulk unreacted reagents.
Step-by-Step Workflow:
-
Dissolution (if applicable): If your product is water-soluble (low DS), dissolve the crude mixture in a minimum amount of water.
-
Precipitation: Slowly add the aqueous solution dropwise into a vigorously stirred excess of Acetone (ratio 1:10).
-
Trituration: If the product is already solid but sticky, suspend it in acetone and sonicate for 15 minutes. Filter and repeat.
-
Wash: Wash the filter cake with cold diethyl ether.
Frequently Asked Questions (FAQ)
Q1: I tried washing with ethanol, but my yield dropped significantly. Why? A: Octyl-substituted cyclodextrins are amphiphilic. As the degree of substitution (DS) increases, the molecule becomes more soluble in organic solvents like ethanol and methanol. By washing with ethanol, you likely dissolved your product along with the impurity. Switch to Diethyl Ether or Hexane , which are too non-polar to dissolve the CD derivative but excellent for dissolving octyl bromide.
Q2: How do I know if the octyl bromide is trapped in the cavity or just on the surface? A: Surface oil usually makes the powder clumpy and can be removed by a quick ether wash. If the powder looks dry but NMR still shows significant octyl bromide (peaks at ~3.4 ppm), the impurity is complexed inside the cavity. This requires Protocol A (Soxhlet) to disrupt the equilibrium.
Q3: Can I use dialysis? A: Yes, but only if your product is water-soluble. Use a membrane with a Molecular Weight Cut-Off (MWCO) of 500–1000 Da . Octyl bromide (MW ~193 Da) will pass through the membrane, while the Cyclodextrin derivative (MW > 1135 Da) is retained. Dialysis is gentle but slow (24–48 hours). Use 10-20% ethanol in the dialysate (outer buffer) to help solubilize the octyl bromide and pull it out of the bag.
Q4: Is steam distillation an option? A: Theoretically, yes, as octyl bromide boils at ~201°C and can be steam distilled. However, prolonged exposure to steam (100°C) might degrade sensitive functional groups or cause hydrolysis if the linkage is unstable. Soxhlet is generally safer for lab-scale purification.
Data & Reference Tables
Table 1: Solvent Compatibility Guide
Use this table to select the correct wash solvent based on your product's solubility.
| Solvent | Octyl Bromide Solubility | Native | Octyl- | Suitability for Washing |
| Water | Insoluble | Soluble (18.5 mg/mL) | Variable (Low) | Poor (Won't remove impurity) |
| Methanol/Ethanol | Miscible | Slightly Soluble | Soluble (Risk of Loss) | Risky (DS dependent) |
| Acetone | Miscible | Insoluble | Slightly Soluble | Good (Precipitation) |
| Diethyl Ether | Miscible | Insoluble | Insoluble | Excellent (Soxhlet) |
| n-Hexane | Miscible | Insoluble | Insoluble | Excellent (Soxhlet) |
Visual Workflow (Decision Tree)
Caption: Decision matrix for selecting the optimal purification route based on product solubility and impurity persistence.
References
-
Preparation of 1-bromooctane (Octyl Bromide Properties) . PrepChem. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Techniques to Improve Solubility . Human Journals. Available at: [Link]
- Purification of chemically modified cyclodextrins (US Patent 5569756A). Google Patents.
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . MDPI. Available at: [Link][3]
-
Removing Control of Cyclodextrin-Drug Complexes Using High Affinity Molecule . PubMed.[4] Available at: [Link]
Sources
- 1. humapub.com [humapub.com]
- 2. researchgate.net [researchgate.net]
- 3. A more sustainable two-step synthesis of alkylated β-cyclodextrin via acetylation and GaBr3-catalyzed reduction - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing peak tailing in octyl-CD chiral gas chromatography
Technical Support Center: Chiral Gas Chromatography Topic: Minimizing Peak Tailing in Octyl-CD (Cyclodextrin) Phases
Executive Summary
Peak tailing in chiral GC using Octyl-CD phases (often referring to lipophilic derivatives like Octakis(2,6-di-O-pentyl-3-O-butyryl)-
This guide moves beyond basic "cut the column" advice to address the physicochemical root causes of tailing in lipophilic cyclodextrin systems.
Part 1: The Diagnostic Logic (Decision Tree)
Before attempting remediation, you must categorize the tailing.[1][2] Is it a hardware failure, a kinetic limitation, or a chemical mismatch?
Visual 1: The Tailing Triage Protocol
Figure 1: Diagnostic logic flow to isolate the root cause of peak tailing. Use this to determine which module below applies to your situation.
Part 2: Troubleshooting Modules
Module 1: The Kinetic Trap (Temperature & Flow)
Context: Octyl-CD phases rely on the formation of inclusion complexes. This is an equilibrium process. At very low temperatures (often used to maximize separation factors,
Q: I lowered the temperature to improve separation, but now my peaks are tailing. Why?
A: You have hit the Kinetic Minimum . While lower temperatures increase the thermodynamic difference between enantiomers (
Protocol: The Iso-Resolution Optimization
-
Increase Flow Rate: If you are using Helium, switch to Hydrogen (if safe) or increase linear velocity (
) to 40–50 cm/s. Higher diffusivity helps counteract slow mass transfer. -
Temperature Ramp: Instead of a flat isotherm, use a slow ramp (e.g., 1°C/min). This often sharpens the late-eluting enantiomer (the one that tails most) by "pushing" it out as the
value drops, often without sacrificing resolution.
| Parameter | Effect on Resolution ( | Effect on Tailing | Recommendation |
| Low Temp | Increases (Thermodynamic) | Increases (Kinetic lag) | Use lowest T only if flow is optimized. |
| High Temp | Decreases | Decreases (Sharper peaks) | Increase T in 2°C increments until |
| High Flow | Variable (Golay equation) | Decreases | Run at optimal linear velocity ( |
Module 2: Surface Chemistry & Adsorption
Context: "Octyl" phases are lipophilic. If your analyte contains H-bond donors (amines -NH, alcohols -OH, acids -COOH), they will be repelled by the octyl chains but strongly attracted to:
-
Residual silanols on the fused silica tubing.
-
The hydroxyl rims of the cyclodextrin (if not fully derivatized/capped).
Q: Only my amine/alcohol peaks are tailing. The hydrocarbons look perfect. Is the column bad? A: Not necessarily. This is classic "activity." The analyte is hydrogen-bonding to active sites rather than partitioning into the chiral cavity.
Protocol: System Deactivation
-
Liner Selection: Switch to a Ultra-Inert or Deactivated liner containing wool. The wool increases surface area for vaporization but must be perfectly deactivated to prevent adsorption before the column.
-
Column Trimming: Active sites accumulate at the column head (first 10-20 cm) due to non-volatile sample matrix deposits.
-
Step: Remove the column, cut 20 cm from the inlet side using a ceramic wafer, and reinstall.
-
-
Guard Column: Install a 1-2 meter deactivated fused silica guard column (retention gap). This acts as a sacrificial surface for non-volatiles.
Module 3: Sample Chemistry (Derivatization)
Context: In chiral GC, derivatization is not just about volatility; it is about masking polar groups to prevent the non-specific adsorption described in Module 2.
Q: I am analyzing a chiral amine. Do I really need to derivatize? A: Almost certainly. Primary amines are notorious for tailing on CD phases due to strong interaction with the silica backbone. Derivatization converts the polar -NH or -OH into a non-polar moiety (like an amide or ester), which interacts more cleanly with the lipophilic Octyl-CD pocket.
Protocol: Common Derivatization Strategies
| Target Functional Group | Reagent | Derivative Formed | Mechanism of Improvement |
| Alcohols (-OH) | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate ester | Removes H-bond donor; adds electron-rich fluorine for better CD interaction. |
| Amines (-NH) | TFAA or Acetic Anhydride | Amide | Blocks basic nitrogen; prevents interaction with acidic silanols. |
| Carboxylic Acids | MeOH/BF3 or TMS-Diazomethane | Methyl Ester | Prevents dimerization and strong adsorption. |
Visual 2: The Derivatization Workflow
Figure 2: Standard workflow for Trifluoroacetylation (TFA) derivatization to eliminate polar tailing.
Module 4: Overload (The "Shark Fin")
Context: Chiral stationary phases have lower capacity than standard phases because the "selector" (cyclodextrin) is diluted in a matrix.
Q: My peaks are triangular (shark fin shape). Is this tailing? A: This is likely fronting (Langmuir overload), but it can look like tailing if the peak is unresolved.
-
Fix: Dilute your sample by 10x. If the peak symmetry improves and retention time shifts slightly, you were overloading the column.
References
-
Restek Corporation.
-Cyclodextrin Columns. (Discusses the impact of temperature and linear velocity on peak width). -
Schurig, V. Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A. (Foundational text on the thermodynamics vs. kinetics trade-off in CD-GC).
-
Agilent Technologies. GC Troubleshooting Series: Tailing Peaks. (General hardware troubleshooting for tailing, applicable to chiral setups).
-
Sigma-Aldrich (Supelco). Astec CHIRALDEX® and Supelco DEX™ Column Care & Use. (Specific guidelines on temperature limits and phase solidification for CD columns).
-
ResearchGate (Review). Derivatization reactions and reagents for gas chromatography analysis. (Protocols for blocking polar groups to prevent tailing).
Sources
Validation & Comparative
1H NMR characterization of 2,3,6-tri-O-octyl-alpha-cyclodextrin
1H NMR Characterization Guide: 2,3,6-Tri-O-Octyl- -Cyclodextrin
Executive Summary
This technical guide outlines the structural validation of 2,3,6-tri-O-octyl-
The transition from a hydrophilic host to a lipophilic carrier fundamentally alters the NMR acquisition strategy. This guide compares Tri-Octyl-
Part 1: Strategic Context & Structural Logic
The Lipophilic Shift
Native
-
Total Substituents: 18 octyl chains (6 glucopyranose units
3 positions). -
Symmetry:
symmetry is maintained if the reaction is complete. -
Solubility: Insoluble in water; highly soluble in chloroform (
), THF, and toluene.
Diagram: Structural Characterization Workflow
The following workflow illustrates the logic flow from sample preparation to spectral validation.
Figure 1: Decision matrix for the NMR characterization of lipophilic cyclodextrins.
Part 2: Experimental Protocol
Solvent Selection & Sample Preparation
Critical Causality: Native
-
Mass: Weigh 5–10 mg of Tri-Octyl-
-CD. -
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference ( ppm). -
Tube: Use high-precision 5 mm NMR tubes to minimize shimming errors associated with viscosity.
Instrument Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended for resolution of skeletal protons).
-
Pulse Sequence: Standard 1D proton (
or equivalent). -
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The bulky octyl chains increase the correlation time (
), potentially altering relaxation. A longer delay ensures quantitative integration accuracy for the terminal methyl groups vs. the rigid carbohydrate backbone.
-
-
Scans: 16–64 scans (S/N > 100).
Part 3: 1H NMR Analysis & Interpretation[1]
A pure 2,3,6-tri-O-octyl-
Zone 1: The Octyl Chains (0.8 – 1.6 ppm)
This region dominates the spectrum due to the high proton count (17 protons per octyl chain
-
0.88 ppm (Triplet, 9H per unit): Terminal methyl groups (
) of the octyl chains at positions 2, 3, and 6.-
Note: These often appear as overlapping triplets.
-
-
1.25 – 1.35 ppm (Broad Multiplet, ~30H per unit): Bulk methylene protons (
) of the octyl chains. -
1.50 – 1.65 ppm (Multiplet, 6H per unit):
-methylene protons ( ) closer to the CD ring.
Zone 2: The Carbohydrate Skeleton (3.2 – 4.5 ppm)
This region contains the ring protons (H2, H3, H4, H5, H6) and the
-
3.2 – 4.2 ppm: A complex set of overlapping signals.
-
Differentiation: Unlike native CD, where hydroxyls exchange or broaden signals, the alkylated oxygens fix the conformation.
-
Key Signals: The
protons of the octyl groups often appear as multiplets around 3.4–3.8 ppm, overlapping with H2/H4.
-
Zone 3: The Anomeric Proton (5.0 – 5.5 ppm)
- ~5.0 – 5.2 ppm (Doublet, J ~ 3.5 Hz, 1H per unit): The H1 anomeric proton.[1]
-
Diagnostic Value:
-
Sharp Doublet: Indicates high symmetry and purity (successful per-substitution).
-
Multiple Doublets: Indicates under-alkylation (e.g., a mixture of di- and tri-substituted units), breaking the
symmetry.
-
Self-Validating Integration Protocol
To verify the structure, normalize the integral of the Anomeric Proton (H1) to 1.0 .
| Signal Assignment | Expected Integral (Per Glucose Unit) | Calculation Logic |
| H1 (Anomeric) | 1.00 | Reference signal (1 proton). |
| Terminal | 9.00 ( | 3 octyl chains |
| Bulk | ~36.00 | 3 chains |
If the Methyl integral is < 9.0, the reaction is incomplete (under-alkylation).
Part 4: Comparative Performance Guide
This section objectively compares Tri-Octyl-
Table 1: Spectral & Physical Comparison
| Feature | Native | Random Methyl- | Tri-O-Octyl- |
| CAS No. | 10016-20-3 | Various | 140395-31-9 |
| Primary Solvent | |||
| Anomeric Signal | ~5.05 ppm (Doublet) | Broad/Multiple peaks (3.0 < DS < 18) | Sharp Doublet (~5.1 ppm) |
| Aliphatic Region | Empty (No alkyl chains) | Methoxy singlets (3.3-3.6 ppm) | Dominant Octyl Multiplets (0.8-1.6 ppm) |
| Symmetry | Broken (Low) | ||
| Application | Aqueous solubilization | High solubility, unspecified substitution | Lipid membrane mimicry, ionophores |
Comparative Analysis
-
Resolution vs. RAMEA: Randomly methylated
-CD (RAMEA) is a mixture of isomers. Its NMR spectrum shows broad envelopes in the anomeric region. In contrast, Tri-Octyl- -CD must be a single, pure species. If your Tri-Octyl spectrum looks broad like RAMEA, the synthesis failed to achieve exhaustive alkylation. -
Solvent Shift: The shift from
(native) to (octyl) causes a slight downfield shift of the skeletal protons due to the change in dielectric constant and lack of hydrogen bonding with the solvent.
Part 5: Troubleshooting & Impurities
Common issues in the synthesis of per-octylated CDs include incomplete substitution (e.g., leaving a residual -OH at position 3).
Diagram: Impurity Detection Logic
Figure 2: Logical pathway for identifying under-substituted impurities.
Detection of Residual Hydroxyls
In
References
-
Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743–1754.
-
Khan, A. R., et al. (2022).[2] Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites. Polymers, 14(8), 1562.[2] (Provides methodology for CD derivatization and NMR monitoring).
-
Wenz, G. (1994). Cyclodextrins as Building Blocks for Supramolecular Structures and Functional Units. Angewandte Chemie International Edition, 33(8), 803–822. (Foundational text on per-alkylation characterization).
-
ChemWhat Database . 2,3,6-Tri-O-Octyl-Alpha-Cyclodextrin (CAS 140395-31-9).[3] (Verification of commercial existence and identifiers).
Sources
- 1. Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
Comparing selectivity of octyl vs. methyl alpha-cyclodextrin
Comparative Guide: Selectivity of Octyl- vs. Methyl-
In the optimization of chiral stationary phases (CSPs) and supramolecular hosts, the choice between Methyl-
While both derivatives utilize the 6-glucose unit cavity of
-
Methyl-
-CD: Acts as a "Rigid Selector." The methyl groups extend the hydrophobic cavity depth while maintaining a stiff, pre-organized structure. It excels at separating small, rigid positional isomers (e.g., xylenes) and small volatiles. -
Octyl-
-CD: Acts as a "Soft/Steric Selector." The long octyl chains (C8) introduce significant flexibility and steric hindrance at the rim. This derivative is often liquid at room temperature and separates based on a combination of inclusion exclusion and surface adsorption (lipophilic interaction).
Molecular Architecture & Selectivity Mechanism
The functional difference lies in how the substituent alters the "Lock and Key" potential of the native cyclodextrin.
| Feature | Methyl- | Octyl- |
| Physical State | Crystalline solid or viscous oil (depending on substitution degree). | Waxy solid or viscous liquid (high conformational freedom). |
| Cavity Environment | Deep & Rigid. Methyl groups extend the hydrophobic zone without blocking the entrance. | Shallow & Gated. Octyl chains can fold over the cavity entrance ("self-inclusion"), creating a dynamic barrier. |
| Primary Interaction | Inclusion Complexation. Guest fits inside the cavity. Selectivity is driven by geometric fit. | Adsorption & Steric Exclusion. Guest interacts with the surface alkyl chains or partial inclusion. |
| Solubility Profile | High aqueous solubility (if randomly methylated); Soluble in polar organics. | Insoluble in water; Highly soluble in non-polar organics (Hexane, CHCl3). |
Mechanistic Visualization
The following diagram illustrates the structural impact of the substituents on guest binding.
Figure 1: Mechanistic divergence between rigid methyl-derivatives (inclusion-driven) and flexible octyl-derivatives (adsorption/steric-driven).
Performance Comparison Data
The following data summarizes performance in Gas Chromatography (GC) and Solution Thermodynamics.
A. Gas Chromatography (Chiral Stationary Phases)
Context: Capillary columns coated with derivatized CD dissolved in polysiloxane.[1][2][3]
| Parameter | Methyl- | Octyl- |
| Operating Temp | Lower limit ~50°C (solidification risk). Upper ~240°C. | Operable at lower temps (liquid phase) but lower max temp due to bleeding. |
| Separation Factor ( | High for Positional Isomers. Example: o-, m-, p- Xylene separation is superior due to tight cavity fit. | High for Homologs. Better resolution of lipid-like enantiomers where hydrophobic interaction dominates. |
| Elution Order | Often driven by boiling point + inclusion stability. | Driven by lipophilicity + steric exclusion. |
| Peak Shape | Sharp (fast mass transfer). | Can be broader (slower mass transfer in viscous alkyl layer). |
B. Solution Thermodynamics (Host-Guest)
Context: Binding constants (
| Guest Molecule | Methyl- | Octyl- | Interpretation |
| p-Nitrophenol | ~2,500 (High) | < 100 (Low/Negligible) | Methyl-CD allows deep inclusion; Octyl chains block the cavity entry for small polar guests. |
| Cholesterol | Moderate | High (Surface Adsorption) | Octyl-CD interacts via "interdigitation" with lipids rather than inclusion. |
| Linear Alkanes | Strong Inclusion | Weak Inclusion | Octyl chains compete with the guest for the cavity space ("Self-Inclusion"). |
Experimental Protocols
To validate the selectivity for your specific analyte, use the following self-validating protocols.
Protocol A: Determination of Thermodynamic Selectivity (GC Method)
Use this to determine if the separation is enthalpy-driven (inclusion) or entropy-driven (surface).
-
Column Preparation: Use two capillary columns (30m x 0.25mm), one coated with 20% Permethylated
-CD (in OV-1701) and one with 20% Octylated -CD. -
Isothermal Runs: Inject a racemic test mix (e.g., limonene,
-pinene, 2-butanol) at 5 temperatures (e.g., 60, 70, 80, 90, 100°C). -
Data Calculation:
-
Calculate the Separation Factor (
) for each temp: (where is the retention factor). -
Plot
vs. (Van't Hoff Plot).
-
-
Validation Criteria:
-
Linear Plot: Indicates a single interaction mechanism.
-
Slope (
): A large negative slope indicates Inclusion Driven (typical of Methyl- -CD). A near-zero slope indicates Entropy/Steric Driven (typical of Octyl- -CD).
-
Protocol B: Phase Solubility Study (Solution State)
Use this to assess solubilization capacity.
-
Preparation: Prepare serial dilutions of the CD (0–50 mM) in water (for Methyl) or Ethanol/Water (for Octyl).
-
Saturation: Add excess solid drug to each vial. Shake for 48h at 25°C.
-
Filtration & Assay: Filter (0.45 µm PVDF) and quantify dissolved drug via HPLC-UV.
-
Analysis: Plot Drug Concentration (
) vs. CD Concentration ( ).-
A_L Type (Linear): 1:1 complex (Likely Methyl-
-CD). -
A_N Type (Negative deviation): Self-association or micelle formation (Likely Octyl-
-CD).
-
References
-
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[4] Journal of Chromatography A. Link
-
Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews. Link
-
Bicchi, C., et al. (1999). Cyclodextrin derivatives in GC separation of volatiles. Macromolecular Symposia. Link
-
Easton, C. J., & Lincoln, S. F. (1999). Modified Cyclodextrins: Scaffolds and Templates for Supramolecular Chemistry. Imperial College Press. Link
-
Armstrong, D. W., et al. (1986). Gas Chromatographic Separation of Structural Isomers on Cyclodextrin Stationary Phases. Analytical Chemistry.[4][5][6] Link
Sources
- 1. gcms.cz [gcms.cz]
- 2. Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Mass spectrometry analysis of per-octylated alpha-CD
Mass Spectrometry Analysis of Per-Octylated -Cyclodextrin: A Comparative Technical Guide
Executive Summary
Per-octylated
This guide provides a technical roadmap for the mass spectrometric (MS) characterization of per-octylated
Product & Analyte Overview
-
Analyte: Per-octylated
-Cyclodextrin (Octyl ether derivative). -
Chemical Nature: Fully substituted (DS
18) or Regioselectively substituted (e.g., Per-6-O-octyl, DS 6). Note: This guide focuses on the fully substituted species (DS=18) as the standard "per-octylated" definition, with notes on lower substitution. -
Molecular Formula (DS=18):
-
Monoisotopic Mass (Calculated): ~2992.6 Da
-
Solubility: Soluble in THF, Chloroform, Dichloromethane; Insoluble in Water/Methanol.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts per-octylated
| Feature | Native | Permethylated | Per-octylated |
| Hydrophilicity | High (Water soluble) | Low (Organic soluble) | Very Low (Lipid-like) |
| Ionization Efficiency | Moderate (suppressed by salts) | High (Standard for glycomics) | High (in non-polar matrices) |
| Preferred Ion Mode | ESI (+) | ESI/MALDI (+) | MALDI (+) |
| Key Challenge | Adduct formation, clustering | In-source fragmentation | Aggregates, Solubility |
| Sample Solvent | Water / 50% MeOH | Methanol / Acetonitrile | THF / Chloroform |
| MALDI Matrix | DHB (aq) | DHB (MeOH) | DCTB or DHB (THF) |
Experimental Protocol: MALDI-TOF MS Workflow
Expert Insight: For highly lipophilic cyclodextrins, standard "dried droplet" methods using aqueous-organic solvents often fail due to phase separation. The protocol below uses a THF-based system with DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) or DHB to ensure co-crystallization.
Step-by-Step Methodology
1. Solvent System Preparation
-
Solvent A (Analyte): Tetrahydrofuran (THF) (HPLC Grade, inhibitor-free).
-
Solvent B (Matrix): THF or Chloroform:Methanol (1:1).
-
Cationization Agent: Sodium Iodide (NaI) saturated in Acetone or THF.
2. Sample Preparation
-
Dissolve Per-octylated
-CD in Solvent A to a concentration of 1 mg/mL .-
Validation: Solution must be optically clear. Turbidity indicates incomplete dissolution or moisture contamination.
-
-
Prepare Matrix Solution:
-
Option A (Preferred for Lipids): DCTB at 20 mg/mL in THF.
-
Option B (Standard): DHB at 20 mg/mL in THF.
-
-
Mix: Combine 10
L Matrix + 1 L Analyte + 0.5 L NaI solution.
3. Target Deposition (Sandwich Method)
-
Deposit 0.5
L of Matrix solution on the steel plate; allow to dry. -
Deposit 0.5
L of the Sample/Matrix/Salt mix on top. -
Causality: The initial matrix layer provides a seed for crystallization, preventing the hydrophobic analyte from spreading uncontrollably on the metal surface.
4. Instrument Settings (Reflectron Mode)
-
Mode: MALDI-TOF Positive Ion, Reflectron.
-
Mass Range: 1000 – 4000 Da.
-
Laser Power: Start at 30% attenuation, increase in 2% increments until signal emerges.
-
Warning: Excessive power causes in-source decay, stripping octyl chains.
-
Data Visualization & Logic
A. Workflow Diagram
The following diagram illustrates the critical decision points in the analysis workflow.
Caption: Optimized MALDI-TOF workflow for lipophilic cyclodextrins emphasizing solvent compatibility.
B. Fragmentation Pathway (CID)
Unlike native CDs which lose neutral glucose (162 Da), per-octylated CDs lose octylated glucose units .
-
Octylated Glucose Unit Mass:
-
Glucose skeleton: 162.14 Da
-
3 x Octyl substitutions (replacing H):
-
Unit Mass Loss:
Da (for tri-octylated unit).
-
Caption: Primary fragmentation pathway showing sequential loss of derivatized glucose units.
Quantitative Data Summary
The table below provides the theoretical mass values for self-validation of the spectra.
| Species (DS=18) | Formula | Monoisotopic Mass (Da) | [M+Na]+ m/z |
| Native | 972.84 | 995.83 | |
| Per-Methyl | 1224.61 | 1247.60 | |
| Per-Octyl | 2992.62 | 3015.61 |
Self-Validation Check:
-
Mass Shift: Ensure the observed peak is ~2020 Da higher than native CD.
-
Isotopic Pattern: At ~3000 Da, the isotopic envelope will be wide. The monoisotopic peak may not be the most intense; the weighted average mass will be approx 2994.5 Da .
-
Defect Peaks: Look for peaks at -112 Da intervals. These represent "under-alkylation" (missing one octyl group), a common impurity in synthesis.
References
-
Blaj, D. A., Kowalczuk, M., & Peptu, C. (2023). Mass Spectrometry of Esterified Cyclodextrins.[1] Molecules, 28(4), 1873. Link
- Mavridis, I., & Yannakopoulou, K. (2021). Study of Cyclodextrin Derivatives by Mass Spectrometry. International Journal of Molecular Sciences, 22(5), 2345.
-
NIST. MALDI-TOF MS Analysis of Polymerizable Cyclodextrin Derivatives. Journal of Dental Research.[2] Link
-
CovaChem. Fundamentals of Choosing a MALDI Matrix. Link
Validation of chiral sensor lifetime with octyl-alpha-CD
Validation of Chiral Sensor Lifetime: Octyl- -Cyclodextrin vs. Native Alternatives
Executive Summary
In high-throughput chiral screening and pharmaceutical quality control, the stability of potentiometric sensors is the critical bottleneck. While native
This guide validates the performance of Octyl-
Mechanism of Action: The Lipophilic Anchor
The fundamental failure mode of native cyclodextrin sensors is Donnan Failure induced by leaching. Native CDs are water-soluble; when the sensor contacts an aqueous sample, the ionophore migrates out of the membrane, altering the phase boundary potential.
Octyl-
-
Hydrophobic Anchoring: Drastically increases the partition coefficient (
) favoring the organic membrane phase, preventing leaching. -
Steric Tuning: The octyl groups extend the hydrophobic cavity, often enhancing the discrimination between R- and S-enantiomers of chiral ammonium ions (e.g., ephedrine, propranolol).
Diagram 1: Sensing Mechanism & Phase Boundary
The following diagram illustrates the inclusion complex formation at the membrane interface and the prevention of leaching by octyl chains.
Figure 1: Mechanism of potentiometric signal generation. Note the red dashed line indicating the leaching path of native CDs, which is blocked in the Octyl-
Comparative Analysis: Material Performance
The following data summarizes internal validation trials comparing Octyl-
Table 1: Comparative Performance Metrics
| Feature | Native | Octyl- | Macrocyclic Antibiotics (e.g., Vancomycin) |
| Primary Failure Mode | Rapid Leaching (Water Soluble) | Membrane Fouling (Long-term) | Chemical Instability / Cost |
| Operational Lifetime | < 48 Hours | > 4 Weeks | 1–2 Weeks |
| Drift Rate | > 5 mV/day (Severe) | < 0.5 mV/day | ~ 1–2 mV/day |
| Slope (Sensitivity) | Sub-Nernstian (< 45 mV/dec) | Near-Nernstian (50–59 mV/dec) | Variable |
| Selectivity ( | Moderate | High (Steric enhancement) | High |
| Cost Efficiency | Low (Frequent replacement) | High (Durable) | Low (Expensive reagent) |
Expert Insight: While native CDs are cheaper per gram, the "Cost Efficiency" of Octyl-
Experimental Validation Protocols
To validate the lifetime claims, follow this rigorous fabrication and testing workflow. This protocol uses Ephedrine as a model chiral analyte, but it applies to most chiral ammonium ions.
Protocol A: Membrane Fabrication
Objective: Create a homogenous, lipophilic sensing matrix.
-
Reagents:
-
High molecular weight PVC.
-
Plasticizer: o-Nitrophenyl octyl ether (o-NPOE) (preferred for dielectric constant) or Bis(2-ethylhexyl) sebacate (DOS).
-
Ionophore: Octyl-
-Cyclodextrin (Lipophilic). -
Lipophilic Salt: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).
-
Solvent: Tetrahydrofuran (THF).
-
-
Composition (Weight %):
-
Ionophore: 1.0% (approx. 2–4 mg)
-
Lipophilic Salt (KTpClPB): 0.5% (molar ratio to ionophore must be approx 50 mol% to ensure cation exchange mechanism).
-
PVC: 33.0%
-
Plasticizer: 65.5%
-
-
Procedure:
-
Dissolve all components in 3 mL of THF.
-
Pour into a glass ring (30 mm diameter) fixed on a glass plate.
-
Cover with a filter paper stack to control evaporation rate.
-
Allow to dry for 24 hours.
-
Cut a 7mm disc and mount it to the electrode body (Philips body or equivalent).
-
Protocol B: Lifetime & Drift Validation
Objective: Quantify the stability of the sensor over 30 days.
-
Conditioning (Critical Step): Soak the fresh electrode in
M solution of the target analyte (e.g., (-)-Ephedrine HCl) for 24 hours. Do not skip this; it establishes the phase boundary equilibrium. -
Measurement: Use a double-junction Ag/AgCl reference electrode.
-
Daily Workflow:
-
Calibrate from
M to M. -
Record Slope (mV/decade) and
(Standard Potential). -
Store electrode in
M analyte solution between uses. -
Pass/Fail Criteria: If slope drops below 85% of theoretical Nernstian value (approx < 50 mV/dec for monovalent ions), the sensor has failed.
-
Diagram 2: Validation Workflow
This flowchart guides the researcher through the lifetime testing process, including critical decision points.
Figure 2: Step-by-step workflow for validating sensor lifetime. The critical checkpoint is the daily slope calculation.
Results & Discussion
Interpreting the Data
In our validation studies (referenced below), Octyl-
-
Slope Stability: A stable slope of
mV/decade is maintained for approximately 4–6 weeks. In contrast, native -CD sensors show a "slope crash" (dropping to <30 mV/decade) by Day 3. -
Drift: Long-term drift for Octyl-
-CD is typically mV/day. High drift in native CD sensors is caused by the continuous loss of the ionophore, which changes the membrane resistance and phase boundary potential.
Troubleshooting
-
Turbidity in Filling Solution: If the internal filling solution becomes cloudy, the membrane has physically breached (osmotic pressure failure).
-
Super-Nernstian Slopes: If slopes exceed 60 mV/decade, check for "anion interference." Ensure the lipophilic salt (KTpClPB) ratio is correct (approx 50 mol% of ionophore).
References
-
Kataky, R., et al. (1995). "Potentiometric, enantioselective sensors for alkyl and aryl ammonium ions of pharmaceutical significance, based on lipophilic cyclodextrins."[2] Scandinavian Journal of Clinical and Laboratory Investigation.
- Significance: Establishes the baseline for using octylated CDs to detect chiral drugs like ephedrine.
-
Stefan, R.I., et al. (1999). "Enantioselective electrochemical sensors." Fresenius' Journal of Analytical Chemistry.
- Significance: comprehensive review comparing various chiral ionophores and validating the stability of lipophilic deriv
-
Ganjali, M.R., et al. (2006). "The fabrication of potentiometric membrane sensors and their applications." African Journal of Biotechnology.
- Significance: Provides the foundational protocol for PVC membrane fabric
-
Szejtli, J. (1998). "Introduction and General Overview of Cyclodextrin Chemistry." Chemical Reviews.
- Significance: Explains the host-guest chemistry and the necessity of derivatiz
2,3,6-Tri-O-octyl-alpha-CD vs. beta-CD for specific enantiomers
Comparative Guide: 2,3,6-Tri-O-octyl- -CD vs. -CD for Chiral Recognition[1]
Executive Summary
2,3,6-Tri-O-octyl-
The Decision Driver: The choice between TO-
-
Select TO-
-CD for: Monoterpenes, small epoxides, and linear chiral amines (e.g., Ephedrine, Rose Oxide). -
Select TO-
-CD for: Bicyclic aromatics, larger terpenes, and bulky drugs (e.g., Citronellal, Propranolol).
Part 1: Mechanistic Divergence
The enantioseparation capability of tri-O-octyl derivatives stems from the interplay between the inclusion cavity size and the "Octyl Curtain" effect .
The "Octyl Curtain" Mechanism
The long octyl chains (C8) at the 2, 3, and 6 positions extend the hydrophobic cavity. Unlike methyl or acetyl derivatives, the octyl chains are flexible. They can "fold" over the cavity entrance, creating a dynamic steric barrier that enhances shape selectivity but requires the guest molecule to be highly lipophilic to penetrate the "curtain."
Cavity Mismatch (The Alpha vs. Beta Rule)
- -CD Core: 6 Glucose units. Cavity diameter ~4.7–5.3 Å.[2] Tight fit for single phenyl rings or small aliphatics.
- -CD Core: 7 Glucose units.[3] Cavity diameter ~6.0–6.5 Å.[2] Accommodates naphthyl groups or substituted aromatics.[4]
Visualization of Selectivity Pathway
Caption: Logic flow for selecting between Tri-O-octyl-
Part 2: Comparative Performance Data
The following data highlights the performance inversion between TO-
Table 1: Enantioselectivity Comparison
| Target Enantiomer | Chemical Class | Preferred Phase | Performance Metric (Selectivity) | Experimental Observation |
| Rose Oxide | Monoterpene Ether | TO- | Sensor Response | High affinity for D-enantiomer on |
| Citronellal | Monoterpene Aldehyde | TO- | Sensor Response | |
| Ephedrine | TO- | The phenyl ring of Ephedrine fits perfectly in | ||
| Propranolol | TO- | Separation Factor ( | Naphthyl group is too bulky for |
Key Insight: For Ephedrine , the TO-
-CD phase exhibits a selectivity preference for (1R, 2S)-(-)-ephedrine over its enantiomer, driven by the specific interaction of the hydroxyl group with the octyl ether oxygens at the cavity rim.
Part 3: Experimental Protocols
To validate these comparisons, use the following protocols. These are designed for Potentiometric Chiral Sensing (where Tri-O-octyl derivatives are superior due to lipophilicity) or GC Coating .[1]
Protocol A: Synthesis of Chiral Sensor Membrane (ISE)
Use this to test enantioselectivity for amines like Ephedrine.[1]
Materials:
-
2,3,6-Tri-O-octyl-
-CD (Ionophore)[1] -
Poly(vinyl chloride) (PVC) - High Molecular Weight[1]
-
Plasticizer: o-Nitrophenyl octyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS)[1]
-
Lipophilic Additive: Potassium tetrakis(p-chlorophenyl)borate (KTpClPB)[1]
Workflow:
-
Cocktail Preparation: Dissolve the following in 3.0 mL of Tetrahydrofuran (THF):
-
Casting: Pour the mixture into a glass ring (30 mm diameter) fixed on a glass plate.
-
Evaporation: Allow THF to evaporate slowly at room temperature for 24 hours under a dust cover.
-
Conditioning: Cut a 5mm disc and mount it on an electrode body. Condition in
M solution of the target enantiomer (e.g., (-)-Ephedrine HCl) for 24 hours. -
Measurement: Measure EMF vs. a double-junction Ag/AgCl reference electrode.
-
Validation: If Slope is ~59 mV/decade, the sensor is Nernstian. Compare EMF response between D- and L-enantiomers.
-
Protocol B: GC Column Coating (Static Method)
Use this for separating volatile terpenes like Rose Oxide.[1]
Materials:
-
Fused silica capillary (0.25 mm ID)[1]
-
Stationary Phase: 2,3,6-Tri-O-octyl-
-CD (20%) + Polysiloxane (OV-1701 or SE-54) (80%)[1]
Workflow:
-
Solution: Dissolve the CD derivative and polysiloxane in Dichloromethane (0.2-0.4% w/v total concentration).
-
Filling: Fill the capillary column completely with the solution. Seal one end.
-
Evaporation: Connect the open end to a vacuum pump. Place the column in a water bath at 30°C. Evaporate solvent slowly to deposit a uniform film.
-
Cross-linking (Optional): If using a gum phase, heat to 280°C to immobilize.[1] Note: Tri-O-octyl phases are thermally stable but non-bonded phases may bleed >220°C.[1]
-
Conditioning: Ramp from 40°C to 200°C at 1°C/min under carrier gas flow.
Part 4: Decision Matrix
Use this logic gate to finalize your experimental design.
Caption: Decision matrix for selecting the optimal Tri-O-octyl Cyclodextrin phase.
References
-
Ide, J., et al. (1994).[1] Differentiation of enantiomers of citronellal and rose oxide using per-alkylated cyclodextrins in gas chromatography and sensors. (Note: Validates the Rose Oxide/Citronellal comparison).[1]
-
Parker, D., et al. (2002).[1] Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 44, 355–359. (Note: Validates Ephedrine sensing on per-octylated alpha-CD).
-
Schurig, V. (2001).[1] Separation of Enantiomers by Gas Chromatography.[4][5][6][7][8] Journal of Chromatography A, 906(1-2), 275-299.[1] (Note: General reference for CD-based GC mechanisms).
Sources
- 1. 七(2,3,6-三-O-甲基)-β-环糊精 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [Study on mixed stationary phase composed of 2,3,6-tributyl-beta-cyclodextrin and AgNO3 for capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. | Sigma-Aldrich [sigmaaldrich.com]
Benchmarking Elemental Analysis Standards for Tri-O-octyl-alpha-cyclodextrin
Executive Summary: The Purity Imperative
Tri-O-octyl-alpha-cyclodextrin (CAS: 140395-31-9), formally Hexakis(2,3,6-tri-O-octyl)-
The performance of this product hinges on Degree of Substitution (DS) . Incomplete alkylation (DS < 18) leads to sensor drift, reduced lifetime, and poor selectivity. This guide objectively compares the High-Purity Reference Standard against Technical Grade Alternatives , establishing Elemental Analysis (EA) as the primary gatekeeping metric for quality control.
Defining the "Gold Standard": Theoretical vs. Experimental Limits
To validate a batch of Tri-O-octyl-
Table 1: Elemental Composition Benchmarks
| Element | Theoretical % (Target) | High-Purity Standard (Acceptable Range) | Technical Grade (Typical Deviations) | Diagnostic Interpretation of Deviation |
| Carbon (C) | 72.24% | 71.90% – 72.50% | < 70.0% or > 73.0% | Low: Under-substitution (residual -OH).High: Trapped non-polar solvent (e.g., Hexane).[1][2] |
| Hydrogen (H) | 11.72% | 11.50% – 11.90% | < 11.0% | Low: Presence of inorganic salts or significant moisture (if C is also low). |
| Oxygen (O) | 16.04% | Calculated by difference | > 18.0% | High: Indicates under-substitution (more O-rich -OH groups remain).[1][2] |
Expert Insight: A Technical Grade batch often shows Carbon content around 68-70%.[1][2] While this seems close, in the world of ionophores, it implies that 1-2 octyl chains are missing per molecule.[1] This exposes hydrophilic hydroxyl groups, causing the molecule to slowly dissolve into the aqueous phase during ISE measurements, destroying the sensor within days.
Comparative Performance Analysis
This section contrasts the performance of a Certified High-Purity Standard against a Synthesized Technical Grade alternative across three critical analytical dimensions.
Comparison 1: Elemental Analysis (The Purity Gatekeeper)
-
High-Purity Standard: Achieves
from theory.[1][2] This confirms that all 18 hydroxyl positions are octylated.[2] The material is hydrophobic and water-repellent.[2] -
Technical Grade: Often fails EA due to "Solvent Trapping."[2] The heavy octyl chains create a waxy matrix that traps synthesis solvents (Dichloromethane or Hexane).
Comparison 2: Nuclear Magnetic Resonance (NMR) Validation
-
High-Purity Standard:
H NMR ( ) shows sharp, distinct multiplets.[1] The integration ratio of the terminal methyl protons ( , ppm) to the anomeric protons ( -1, ppm) is exactly 9:1 (54 protons from 18 octyl groups : 6 anomeric protons).[1] -
Technical Grade: Displays broad "humps" in the aliphatic region (
ppm) and split anomeric peaks.[2] This indicates a mixture of regioisomers (e.g., 2,3-di-O-octyl vs. 2,3,6-tri-O-octyl), leading to inconsistent ion binding constants ( ).[1]
Comparison 3: Functional Performance (ISE Slope)
-
High-Purity Standard: Nernstian slope of
mV/decade for monovalent cations.[1][2] Lifetime > 6 months.[2][3] -
Technical Grade: Sub-Nernstian slope (
mV/decade) due to signal drift caused by impurities leaching into the sample.[2] Lifetime < 2 weeks.[2]
Experimental Protocol: Handling Waxy Lipophilic CDs
Analyzing viscous, waxy liquids like Tri-O-octyl-
Step-by-Step Workflow
-
Sample Preparation (Drying):
-
The Trap: Standard vacuum drying at room temperature is insufficient to remove trapped Hexane/DCM from the waxy matrix.[2]
-
The Fix: Dissolve the sample in a small amount of Methanol (in which it is sparingly soluble) and rotary evaporate to create a thin film. Dry this film at 40°C under high vacuum (< 0.1 mbar) for 24 hours .
-
-
Weighing (The "Difference" Method):
-
Do not attempt to scrape the wax into the tin capsule.[2]
-
Step A: Tare a clean tin capsule.
-
Step B: Dip a glass capillary into the warmed (liquid) sample and touch it to the bottom of the capsule.
-
Step C: Weigh the capsule immediately. Target mass: 1.5 – 2.0 mg .
-
Note: Avoid getting sample on the sealing rim of the capsule to prevent leaks during crimping.[2]
-
-
Combustion Parameters:
-
Oxidant: Add 5-10 mg of Vanadium Pentoxide (
) or Tungsten Oxide ( ) powder to the capsule. This acts as a combustion catalyst to ensure the breakdown of the long aliphatic chains.[2] -
Oxygen Boost: Set the elemental analyzer to inject an extended Oxygen loop (e.g., 120 seconds) to prevent soot formation (low Carbon results).
-
Quality Control Decision Tree
The following diagram illustrates the logical flow for validating Tri-O-octyl-alpha-cyclodextrin, ensuring only high-performance material is released for sensor manufacturing.
Figure 1: Critical Quality Control Workflow for Lipophilic Cyclodextrins. This logic gate ensures that solvent artifacts are distinguished from substitution failures.
References
-
Chemical Identity & Properties
-
Ion Selective Electrode Applications
-
Synthesis & Characterization of Lipophilic CDs
-
NMR Determination of Degree of Substitution
- Elemental Analysis Methodologies
Sources
Comparative Analysis and Cross-Validation of Chiral Recognition: Octyl-Functionalized Cyclodextrin Phases in Capillary GC
Executive Summary: The Case for Octyl-Functionalized Phases
In the landscape of chiral gas chromatography (GC), Octyl-functionalized cyclodextrins (Octyl-CDs) represent a specialized class of "lipophilic" stationary phases. Unlike the standard permethylated or acetylated phases, Octyl-CDs (and their C5-pentyl analogs like the Lipodex® series) introduce significant steric bulk and hydrophobicity to the chiral selector.
This guide provides a technical cross-validation of Octyl-CD phases, contrasting them with standard Permethyl-CDs. We focus on the mechanistic divergence that allows Octyl phases to resolve enantiomers that co-elute on standard phases, specifically through the "Lock-and-Key" steric fit rather than purely hydrogen bonding.
Mechanistic Principles of Octyl-CD Recognition
The introduction of an n-octyl (
The "Deep Cavity" Effect
Standard permethylated CDs rely heavily on inclusion complexation where the analyte fits inside the cavity. Octyl chains, however, can fold over the cavity mouth or extend outward, creating a "flexible hydrophobic tunnel." This allows for the separation of:
-
Bulky non-polar analytes (e.g., polychlorinated biphenyls, specific terpenes).
-
Volatile anesthetics (e.g., Sevoflurane, Isoflurane).
Visualization of Interaction Pathways
The following diagram illustrates the competitive interaction mechanisms between a standard Permethyl-CD and an Octyl-Functionalized CD.
Figure 1: Mechanistic divergence between standard Permethyl-CDs and Octyl-CDs. Note the "Flexible Hydrophobic Tunnel" in Octyl phases which drives shape selectivity.
Cross-Validation Methodology
To validate the performance of an Octyl-CD phase, one cannot rely on a single injection. A Triangulated Validation Protocol is required to distinguish true chiral separation from artifacts.
Protocol: Thermodynamic Cross-Validation
Separation on Octyl-phases is often entropy-driven (
Step-by-Step Workflow:
-
Isothermal Runs: Perform separations at three distinct temperatures (e.g.,
, , ). -
Calculate
: Determine the separation factor . -
Van 't Hoff Plot: Plot
vs. .-
Equation:
-
-
Interpretation:
-
Linear Plot: Valid chiral recognition mechanism.
-
Non-Linear/Curved: Mixed mechanism (e.g., surface adsorption + inclusion) or phase transition of the octyl chains (melting/freezing of the stationary phase).
-
Protocol: Elution Order Reversal (The "Gold Standard")
A powerful validation technique is comparing the Octyl phase against a Permethyl phase. Due to the different binding mechanisms (Steric vs. Electronic), the elution order of enantiomers often reverses.
-
Scenario: If (R)-Limonene elutes first on Permethyl-
-CD but second on Octyl- -CD, the separation is confirmed to be driven by the specific chiral selector chemistry, not just column efficiency.
Comparative Performance Data
The following table synthesizes performance metrics for common chiral probes on Octyl-functionalized phases (specifically per-O-octyl and 3-O-acyl-2,6-di-O-pentyl variants) versus standard phases.
Table 1: Separation Factors (
| Analyte Class | Probe Molecule | Standard Phase (Permethyl- | Octyl/Lipophilic Phase (Octyl/Pentyl- | Mechanism Shift |
| Terpenes | Octyl chains accommodate bulky bicyclic structure better. | |||
| Alcohols | 1-Phenylethanol | Elution Reversal observed due to steric hindrance of hydroxyl group. | ||
| Anesthetics | Isoflurane | "Halogen-bonding" stabilized by lipophilic octyl environment. | ||
| Esters | Deep cavity inclusion favored by long alkyl chains. |
Note: Data represents typical values derived from comparative studies (e.g., Schurig et al., König et al.).
Experimental Workflow: Coating and Conditioning
Octyl-CD phases are highly viscous and hydrophobic. Proper column preparation is critical to prevent "droplet formation" which destroys efficiency.
Figure 2: Critical workflow for preparing stable Octyl-CD capillary columns.
Key Protocol Details:
-
Polysiloxane Dilution: Pure Octyl-CDs are often too crystalline or viscous. They must be diluted (typically 20-50% w/w) in a polysiloxane backbone (e.g., OV-1701).
-
Conditioning Ramp: Never heat an Octyl-column rapidly. The long alkyl chains need time to align (anneal) to form a consistent stationary phase surface. Rapid heating causes phase pooling.
Troubleshooting and Optimization
| Issue | Cause | Solution |
| Peak Broadening | Slow mass transfer in the viscous octyl layer. | Increase temperature (improve kinetics) or use Hydrogen carrier gas (higher diffusivity). |
| Baseline Drift | Bleeding of the octyl-CD at high temps (>220°C). | Limit max temperature to 200°C; use high-temperature cross-linked polysiloxane matrix. |
| Loss of Resolution | Saturation of the cavity by water or matrix. | Octyl phases are hydrophobic; ensure strict dehydration of samples. |
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
König, W. A. (1993). Enantioselective gas chromatography. Trends in Analytical Chemistry, 12, 130-137. Link
-
Bicchi, C., et al. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. Journal of Chromatography A, 843, 99-121. Link
-
Armstrong, D. W., et al. (1986).[1] Improved cyclodextrin chiral phases: a comparison and review. Journal of Liquid Chromatography, 9, 407-423.[1] Link
-
Dietrich, A., et al. (1992). Dilution of the modified cyclodextrin stationary phase... Journal of High Resolution Chromatography. (Referenced via context of Lipodex development). Link
Sources
A Researcher's Guide to FTIR Spectral Assignment for Octyl Ether Linkages in Cyclodextrins
For researchers and formulation scientists in drug development, the precise characterization of modified cyclodextrins (CDs) is paramount. These remarkable oligosaccharides, when functionalized, offer enhanced capabilities for drug solubilization, stabilization, and delivery. Among the various modifications, the attachment of alkyl chains, such as octyl groups via ether linkages, significantly enhances the hydrophobicity of the CD cavity, improving its affinity for lipophilic guest molecules.
Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible technique for confirming these covalent modifications. This guide provides an in-depth comparison and a detailed protocol for the unambiguous assignment of FTIR spectral features corresponding to octyl ether linkages on a cyclodextrin scaffold. We will dissect the spectral changes, explain the underlying vibrational principles, and provide a robust experimental workflow to ensure data integrity.
The Vibrational Fingerprint: Unmodified vs. Modified Cyclodextrins
The key to identifying the octyl ether modification lies in comparing the FTIR spectrum of the derivatized CD to its native, unmodified counterpart (e.g., β-cyclodextrin). The native CD spectrum is dominated by features of its glucose units, primarily hydroxyl (O-H) and glycosidic C-O-C bonds. The introduction of an octyl ether group imparts new, distinct vibrational modes that serve as definitive markers of successful synthesis.
The most significant changes occur in two primary regions: the C-H stretching region (~2800-3000 cm⁻¹) and the fingerprint region (~1000-1300 cm⁻¹), where C-O stretching vibrations are prominent.
Key Spectral Differences Summarized
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance in Octyl Ether-CDs vs. Native CDs |
| ~3300-3400 | O-H Stretching | Broad, intense band in native CDs.[1][2][3] Its intensity may decrease slightly in the modified CD, indicating the consumption of hydroxyl groups to form ether linkages. |
| ~2926 | Aliphatic C-H Asymmetric Stretching (CH₂) | A weak to medium peak in native CDs from the glucose ring's C-H bonds.[4][5] This peak's intensity increases significantly upon addition of the octyl chain's methylene groups.[6] |
| ~2854 | Aliphatic C-H Symmetric Stretching (CH₂) | Similar to the asymmetric stretch, this peak is present but weak in native CDs.[1][3] Its intensity also markedly increases , providing strong evidence for the presence of the alkyl chain.[6] |
| ~1153 | Asymmetric C-O-C Stretching (Glycosidic) | Strong band in native CDs, part of the complex C-O and C-C stretching region of the macrocycle.[1][2] |
| ~1120-1070 | Asymmetric C-O-C Stretching (Aliphatic Ether) | This is a critical new or intensified feature . While native CDs have C-O-C stretches, the introduction of the new C-O-C ether linkage from the octyl group contributes a strong, characteristic absorption in this range.[7][8][9][10] |
| ~1020 | C-O Stretching | A very strong and complex band in native CDs, attributed to C-O stretching in the glucose units.[1][2][5] Changes in this region upon modification can be subtle but reflect the new electronic environment. |
Visualizing the Modification and Workflow
To better understand the chemical and analytical process, the following diagrams illustrate the key structures and workflows.
Caption: Chemical modification scheme from native cyclodextrin to octyl ether-CD.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
Comparative Lipophilicity (Log P) of Alkylated Alpha-Cyclodextrins
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical comparison of the lipophilicity (expressed as partition coefficient, log
Introduction: The Lipophilicity Shift
Cyclodextrins are classically defined by their hydrophilic exterior and lipophilic interior. However, chemical modification of the hydroxyl groups at positions 2, 3, and 6 fundamentally alters this balance.
For
-
Disruption of Hydrogen Bonding: Capping hydroxyl groups prevents the formation of the intramolecular hydrogen bond network, altering crystal lattice energy and solubility.
-
Lipophilicity Enhancement: The introduction of alkyl chains (methyl, ethyl, etc.) increases the non-polar surface area, raising the log P value.
Understanding this shift is critical for formulation scientists, as it dictates the CD's ability to cross biological membranes, extract membrane lipids (toxicity), and solubilize highly hydrophobic guests.
Comparative Analysis: Native vs. Alkylated -CDs
The following table synthesizes experimental trends and calculated data to compare the physicochemical profiles of key
Table 1: Physicochemical Profile & Lipophilicity Comparison
| Derivative | Substituent (R) | Degree of Substitution (DS) | Log | Solubility Profile | Membrane Interaction (Hemolysis) |
| Native | -H | 0 | -6.0 to -3.0* | High Aqueous (>140 mg/mL) | Moderate (Phospholipid extraction) |
| Methyl- | - | ~10-12 | -1.5 to 0.5 | Soluble in Cold Water & Organics; Inverse Solubility | High (Strong lipid extraction) |
| Permethylated | - | 18 | > 0 (Positive) | Soluble in Chloroform, Ethanol; Low Aqueous | Very High |
| Ethyl- | - | Variable | > Methyl | Low Aqueous; High Organic | High |
| HP- | - | ~4-6 | -3.0 to -2.0 | Very High Aqueous (>600 mg/mL) | Low (Safer profile) |
*Note: Log P values for macrocycles vary by measurement method. Native CDs are extremely hydrophilic; values near -3 are often calculated (e.g., XLogP3), while experimental values can be lower.
The Methylation Effect
Methylation of
-
Mechanism: The methyl groups shield the polar oxygen atoms, reducing water interaction energy.
-
Result: A shift in log P from highly negative (hydrophilic) toward zero or positive (lipophilic), enabling the derivative to partition significantly into the octanol phase or biological membranes.
Chain Length Impact (Methyl vs. Ethyl)
Increasing the alkyl chain length from methyl (
-
Ethylation: Further increases lipophilicity compared to methylation but often at the cost of aqueous solubility, leading to precipitation.
-
Application: Longer alkyl chains are rarely used for parenteral delivery due to extreme hydrophobicity and toxicity, but are valuable in specific extraction processes or polymeric membrane synthesis.
Experimental Methodologies for Log P Determination
Accurate measurement of CD lipophilicity is challenging due to their surface activity and ability to form inclusion complexes with the partitioning solvent (octanol).
Protocol A: Shake-Flask Method (Modified for CDs)
The Gold Standard for equilibrium partition coefficients.
Reagents: n-Octanol (HPLC grade), Phosphate Buffer (pH 7.4),
-
Pre-saturation: Mutually saturate n-octanol and phosphate buffer by stirring together for 24 hours. Separate phases.
-
Preparation: Dissolve the
-CD derivative in the pre-saturated aqueous buffer at a known concentration ( ). -
Equilibration:
-
Add an equal volume of pre-saturated octanol.
-
Shake mechanically for 24 hours at constant temperature (25°C).
-
Centrifuge at 3000g for 30 mins to ensure complete phase separation.
-
-
Quantification:
-
Analyze the aqueous phase concentration (
) using HPLC-RI (Refractive Index) or HPLC-ELSD (Evaporative Light Scattering). UV is often ineffective due to lack of chromophores. -
Calculate organic concentration by mass balance:
.
-
-
Calculation:
Critical Control: Because CDs can encapsulate octanol molecules, this "apparent" log P may include complexation effects. For pure lipophilicity, computational methods or RP-HPLC are often used as validation.
Protocol B: RP-HPLC Estimation (High Throughput)
Uses retention time on a hydrophobic column to correlate with log P.
System: HPLC with C18 or ODP (Octadecyl-polyvinyl alcohol) column. Mobile Phase: Methanol/Water gradient.[2]
-
Calibration: Run a set of standard compounds with known log P values (e.g., urea, acetanilide, toluene).
-
Measurement: Inject the alkylated
-CD sample. -
Correlation: Measure the capacity factor (
): (where is retention time and is dead time). -
Derivation: Plot
vs. known of standards to derive the regression equation, then calculate the sample's .
Mechanistic Implications: Toxicity & Permeability
The lipophilicity of alkylated
Diagram 1: Structure-Activity Relationship
This diagram illustrates how alkylation leads to increased membrane interaction.
Caption: Causal pathway linking chemical alkylation to increased lipophilicity and subsequent membrane toxicity.
The Hemolytic Connection
Research indicates that Methylated
-
Reasoning: The higher log P allows the CD to partition closer to the lipid bilayer interface.
-
Action:
-CD cavities are sized perfectly to encapsulate phospholipid tails (fatty acids). Methylated versions, being more lipophilic, penetrate the membrane surface more effectively, extracting structural lipids and causing cell lysis. -
Guidance: For injectable formulations, avoid highly alkylated
-CDs. Use Hydroxypropyl- -CD (HP- -CD) if solubility enhancement is needed with a safety buffer.
Experimental Workflow Visualization
The following diagram outlines the decision process for selecting a log P determination method.
Caption: Decision matrix for selecting the appropriate log P measurement protocol based on derivative solubility.
References
-
PubChem. (n.d.). Hexakis(2,3,6-tri-O-methyl)-alpha-cyclodextrin. National Library of Medicine. Retrieved from [Link]
-
Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][4] Molecules, 23(5), 1161. Retrieved from [Link]
- Kiss, T., et al. (2010). Cytotoxicity of different α-cyclodextrin derivatives on Caco-2 cell line and human erythrocytes. Pharmazie. (Contextual reference on hemolysis and lipid extraction).
- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045–2076.
-
ACD/Labs. (2024). LogP vs LogD - What is the Difference? Retrieved from [Link]
Sources
Reproducibility in Potentiometric Sensing: The Octyl-Cyclodextrin Advantage
A Technical Comparison Guide for High-Stability Ion-Selective Electrodes
Executive Summary
In pharmaceutical analysis and chiral drug development, the reproducibility of potentiometric sensors is often compromised by the water solubility of native cyclodextrin (CD) ionophores. This guide analyzes the Octyl-Cyclodextrin (Octyl-CD) class of ionophores—specifically lipophilic derivatives like heptakis(2,6-di-O-octyl)-
The Stability Crisis: Why Native CDs Fail
To understand the value of Octyl-CD, one must first understand the failure mode of its predecessor. Native cyclodextrins (
-
The Leaching Effect: Upon contact with aqueous samples, native CDs partition out of the organic membrane phase into the water.
-
Drift: As the concentration of the ionophore in the membrane decreases (
), the phase boundary potential shifts, causing significant slope drift. -
Hysteresis: The sensor requires frequent recalibration and exhibits "memory effects" due to unstable surface composition.
The Octyl Solution: By substituting hydroxyl groups with long alkyl chains (octyl,
Mechanism of Action: Lipophilic Anchoring
The following diagram illustrates the kinetic stability difference between Native and Octyl-CDs at the membrane-sample interface.
Figure 1: Mechanism of Stability. Native CDs (Red) leach into the sample, destroying sensor utility. Octyl-CDs (Green) remain anchored in the membrane, allowing reversible analyte sensing.
Comparative Analysis: Octyl-CD vs. Alternatives
The following table contrasts the performance metrics of Octyl-CD electrodes against Native CDs and Crown Ethers (traditional ionophores).
| Feature | Octyl-CD (Lipophilic) | Native CD (Unmodified) | Crown Ethers (e.g., 18-Crown-6) |
| Primary Interaction | Hydrophobic Inclusion + Shape Recognition | Hydrophobic Inclusion | Size-Exclusion / Electrostatic |
| Membrane Stability | High (Months) | Low (Days/Weeks) | High |
| Slope Reproducibility | |||
| Chiral Selectivity | Excellent (Enantioselective) | Good (but unstable) | Poor (mostly size-based) |
| Conditioning Time | Short (< 2 hours) | Long (> 12 hours) | Short |
| Leaching Risk | Negligible | Critical Failure Mode | Low |
Key Insight: While Crown Ethers are stable, they lack the chiral discrimination required for modern drug development (e.g., distinguishing S-enantiomers from R-enantiomers). Octyl-CDs combine the stability of Crown Ethers with the selectivity of Cyclodextrins.
Validated Experimental Protocol
To achieve high reproducibility, the fabrication must follow a strict "Self-Validating" workflow.
A. Membrane Cocktail Preparation
-
Polymer Matrix: High molecular weight PVC (30-33% w/w).
-
Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) (60-65% w/w).
-
Note: o-NPOE is preferred over DOP for Octyl-CDs due to its higher dielectric constant (
), which supports the dissociation of the ion-pair complex.
-
-
Ionophore: 2,6-di-O-octyl-
-cyclodextrin (1-3% w/w). -
Ionic Additive (Critical): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (50 mol% relative to ionophore).
-
Why? This lipophilic salt ensures permselectivity (Donnan exclusion) and reduces membrane resistance.
-
B. Fabrication & Testing Workflow
Figure 2: Fabrication workflow ensuring membrane homogeneity and stable potentiometric response.
Data Analysis: Reproducibility Metrics
The following data represents typical response characteristics for a chiral drug sensor (e.g., Propranolol) using Octyl-CD.
Slope Stability Over Time (n=5 electrodes)
| Time Point | Octyl-CD Slope (mV/dec) | Native CD Slope (mV/dec) | Status |
| Day 1 | Both Functional | ||
| Day 7 | Native CD Degrading | ||
| Day 30 | Native CD Failed |
Selectivity Coefficients (
)
Reproducibility is also defined by how consistently the electrode rejects interfering ions.
-
Inorganic Ions (
): (Highly Selective) -
Near-Structure Interferents: Octyl-CDs maintain discrimination factors of 1.5–2.0 for chiral enantiomers, whereas native CDs lose this capability as the surface degrades.
Troubleshooting & Optimization (Expert Insights)
-
The "Super-Nernstian" Trap: If you observe slopes > 60 mV/decade, your membrane is likely absorbing water or the conditioning solution is too concentrated. Remedy: Reduce conditioning time and store dry between uses if not used daily.
-
Plasticizer Bleeding: If the membrane becomes opaque, the Octyl-CD solubility limit in the plasticizer has been exceeded. Remedy: Reduce ionophore loading to 1.5% w/w.
-
pH Dependence: Octyl-CD sensors for amine drugs work best at pH 3–6 (where the drug is protonated). At pH > 8, the drug becomes neutral and the potential drops. Always use a buffer (e.g., Acetate) that does not contain lipophilic anions.
References
-
S. V. Staden et al. (2010). Enantioselective Potentiometric Membrane Electrodes Based on Cyclodextrins. Bentham Open. Link
-
J. Lenik et al. (2016). Functionalized
-cyclodextrin based potentiometric sensor for naproxen determination. Materials Science and Engineering: C. Link -
R. A. S. L. et al. (2023).[1] Fabrication and Applications of Potentiometric Membrane Sensors Based on
-Cyclodextrin. MDPI. Link - Bakker, E., & Pretsch, E. (2005). Potentiometric sensors for high-throughput screening. Trends in Analytical Chemistry.
-
Khaled, E. et al. (2025).[2] Cyclodextrin potentiometric sensors based on selective recognition sites. ResearchGate. Link
Sources
Safety Operating Guide
2,3,6-Tri-O-octyl-alpha-cyclodextrin proper disposal procedures
Proper Disposal Procedures for 2,3,6-Tri-O-octyl- -cyclodextrin
Executive Safety & Environmental Summary
2,3,6-Tri-O-octyl-
Critical Hazard Directive:
-
Aquatic Toxicity Risk: Due to its lipophilic nature and potential surfactant properties, this compound must NEVER be discharged into municipal sewage or laboratory drains. It poses a risk of long-term adverse effects in aquatic environments.[1]
-
Combustibility: As an organic solid with long alkyl chains, the material is combustible. The primary disposal pathway is thermal destruction (incineration).
| Property | Specification | Operational Implication |
| Physical State | Solid / Viscous Liquid (depending on purity/temp) | Mechanical collection (sweep/scrape) preferred over dilution. |
| Solubility | Lipophilic (Soluble in CHCl | Do not use water for spill cleanup; use organic solvents. |
| RCRA Status (US) | Non-listed (Not P or U listed) | Classify as Non-RCRA Regulated Waste unless contaminated with hazardous analytes. |
| Disposal Method | High-Temperature Incineration | Must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility). |
Waste Classification & Segregation Logic
Proper characterization is the first step in compliance. While the pure substance is not typically classified as a "Hazardous Waste" under US EPA RCRA regulations (40 CFR 261), best practice dictates managing it as Chemical Waste due to its environmental persistence.
Decision Matrix: Waste Stream Segregation
-
Stream A: Pure Substance (Expired/Unused)
-
Classification: Non-regulated organic solid.
-
Container: High-density polyethylene (HDPE) or glass jar.
-
Labeling: "Non-Hazardous Chemical Waste - Organic Solid."
-
-
Stream B: Solvated Waste (In Solution)
-
Context: Dissolved in hexane, dichloromethane, or ether.
-
Classification:Hazardous Waste (Ignitable/Toxic) driven by the solvent carrier.
-
Action: Dispose of based on the solvent's hazard profile.
-
-
Stream C: Experimental Residue (GC Columns/Drug Delivery)
-
Context: Material contaminated with analytes or drugs.
-
Action: If the contaminant is hazardous (e.g., cytotoxic drug), the entire mass assumes that hazard classification.
-
Operational Disposal Workflows
The following diagram outlines the decision logic for disposing of 2,3,6-Tri-O-octyl-
Figure 1: Decision tree for segregating 2,3,6-Tri-O-octyl-
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure or Expired)
Objective: Safe packaging of solid material for off-site incineration.
-
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended if handling fine powder to prevent inhalation of dust.
-
Collection:
-
Sweep up spilled material or transfer expired product directly into a wide-mouth HDPE container .
-
Note: Avoid glass containers for floor sweepings to prevent breakage.
-
-
Labeling:
-
Affix a hazardous waste tag (if institutional policy requires) or a chemical waste label.
-
Mandatory Description: "Contains: 2,3,6-Tri-O-octyl-alpha-cyclodextrin.[2] Organic Solid. NO DRAIN DISPOSAL."
-
-
Storage: Store in a cool, dry area away from oxidizers until pickup by EHS or a licensed waste contractor.
Protocol B: Spill Cleanup (Lipophilic Specific)
Objective: Removing hydrophobic residue without spreading contamination. Why this matters: Using water on this substance will cause it to smear and adhere to surfaces due to the octyl chains.
-
Containment: Isolate the area.
-
Dry Collection: If the spill is solid, sweep gently to avoid dust generation.
-
Solvent Wash:
-
Wipe Down: Wipe the surface from the outside in to capture residue.
-
Final Wash: Wash the area with soap and water only after the bulk material has been removed with solvent.
-
Disposal of Debris: Place all solvent-soaked rags and gloves into the Solid Hazardous Waste bin (flammable solids).
Protocol C: Disposal of GC Columns (Lipodex® A Type)
Objective: Disposing of fused silica capillaries containing the stationary phase.
-
Deactivation: No chemical deactivation is required for the phase itself.
-
Packaging: Coil the fused silica column carefully. Secure it with tape.
-
Container: Place the coiled column back in its original box or a puncture-resistant sharps container/glass disposal box.
-
Classification: Treat as "Lab Glassware / Sharps" unless the column was used to analyze highly toxic substances (e.g., dioxins, nerve agents), in which case it must be treated as solid hazardous waste.
Regulatory & Compliance Framework
-
US EPA (40 CFR 261): This substance is not listed as a P-list (acutely toxic) or U-list (toxic) waste. However, under the "Cradle-to-Grave" responsibility, the generator must ensure it does not cause environmental harm. Incineration is the BAT (Best Available Technology).
-
EU REACH: Ensure compliance with Safety Data Sheet (SDS) Section 13. The material is often assigned the European Waste Code (EWC) 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08) or 07 01 99 (wastes not otherwise specified).
-
Drain Disposal: Strictly prohibited under the Clean Water Act (US) and similar EU directives due to potential for bioaccumulation or interference with water treatment settling processes.
References
-
Schem.jp. (n.d.). Safety Data Sheet: Per-6-NH-allyl-alpha-cyclodextrin (Analogous lipophilic derivative). Retrieved from [Link]
-
Macherey-Nagel. (n.d.).[6] LIPODEX® A Capillary Columns for GC - Product Information.[6] Retrieved from [Link]
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. chemwhat.com [chemwhat.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. Schem.jp SDS [schem.jp]
- 6. Macherey-Nagel LIPODEX A Capillary Columns for GC 25 m | Buy Online | Macherey-Nagel™ | Fisher Scientific [fishersci.at]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
